molecular formula C42H85NO5 B180029 Elasticamide CAS No. 154801-30-6

Elasticamide

货号: B180029
CAS 编号: 154801-30-6
分子量: 684.1 g/mol
InChI 键: ZFUXWVVVWGWGPQ-QLLOZFISSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound, 2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide, is a synthetic hydroxyceramide, specifically categorized as a phytosphingosine-derived ceramide . Ceramides are a fundamental class of lipids that serve as crucial structural components of the skin's stratum corneum and play vital roles as signaling molecules in cellular processes . The specific stereochemistry of the phytosphingosine base is defined as (2S,3S,4R), and the hydroxy fatty acid chain can have defined stereochemistry, often noted as (2'R) for the 2-hydroxy group, which is critical for its biological activity and interaction with various enzymes and receptors . Researchers utilize this high-purity ceramide analog to investigate the complex biology of sphingolipids, including their involvement in cell membrane structure, apoptosis, and cellular stress responses . Its well-defined structure makes it an essential standard and tool for probing the mechanisms of skin barrier function, studying the pathophysiology of related disorders, and exploring ceramide metabolism in model systems. This product is intended for laboratory research applications only.

属性

IUPAC Name

(2R)-2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]tetracosanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H85NO5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-40(46)42(48)43-38(37-44)41(47)39(45)35-33-31-29-27-25-16-14-12-10-8-6-4-2/h38-41,44-47H,3-37H2,1-2H3,(H,43,48)/t38-,39+,40+,41-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUXWVVVWGWGPQ-QLLOZFISSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H85NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701152146
Record name (2S,3S,4R)-2-[(2′R)-2′-hydroxytetracosanoylamino]-1,3,4-octadecanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701152146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

684.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154801-30-6
Record name (2S,3S,4R)-2-[(2′R)-2′-hydroxytetracosanoylamino]-1,3,4-octadecanetriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154801-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2'-Hydroxytetracosanoylamino)-octadecane-1,3,4-triol, (2S,3S,4R,2'R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154801306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S,3S,4R)-2-[(2′R)-2′-hydroxytetracosanoylamino]-1,3,4-octadecanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701152146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2'-HYDROXYTETRACOSANOYLAMINO)-OCTADECANE-1,3,4-TRIOL, (2S,3S,4R,2'R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCK3J2NNE4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Elasticamide's Mechanism of Action in Melanocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elasticamide, a ceramide derived from rice bran, has demonstrated significant anti-melanogenic properties, positioning it as a promising agent for the cosmetic and pharmaceutical industries in the management of hyperpigmentation. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's effects on melanocytes. Drawing upon available preclinical data, we delineate a proposed signaling pathway, present key quantitative findings, and detail relevant experimental methodologies. The primary mechanism of action appears to be the suppression of melanogenesis through the downregulation of key melanogenic enzymes, a process likely mediated by the modulation of the Microphthalmia-associated transcription factor (MITF) signaling pathway.

Core Mechanism of Action

This compound exerts its inhibitory effect on melanin (B1238610) production by targeting the enzymatic machinery within melanocytes. The cornerstone of this mechanism is the suppression of tyrosinase-related protein 1 (TRP-1), a key enzyme in the melanin synthesis cascade.[1][2] While direct studies on the upstream signaling of this compound are limited, compelling evidence from studies on analogous ceramides, such as C2-ceramide, suggests a multi-step process involving the modulation of critical signaling pathways that govern melanocyte function.

The proposed mechanism posits that this compound initiates a signaling cascade that leads to the downregulation of MITF, the master transcriptional regulator of melanogenesis. MITF controls the expression of a suite of genes essential for melanin synthesis, including tyrosinase (TYR), TRP-1, and tyrosinase-related protein 2 (TRP-2). By reducing the levels of active MITF, this compound effectively shuts down the production of these crucial enzymes, thereby inhibiting melanogenesis.

The downregulation of MITF is likely achieved through the delayed and sustained activation of the Extracellular signal-regulated kinase (ERK) and Protein Kinase B (Akt) signaling pathways. Activation of these pathways is known to promote the phosphorylation of MITF, marking it for proteasomal degradation. This leads to a reduction in the overall levels of MITF protein, and consequently, a decrease in the transcription of its target genes, including TYRP1.

Signaling Pathway

The proposed signaling pathway for this compound's anti-melanogenic action is illustrated below. This model is based on findings related to C2-ceramide and represents the most likely mechanism for this compound.

Elasticamide_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome This compound This compound Receptor Plausible Receptor/ Membrane Interaction This compound->Receptor ERK_pathway ERK Pathway Receptor->ERK_pathway Delayed Activation Akt_pathway Akt Pathway Receptor->Akt_pathway Delayed Activation MITF MITF ERK_pathway->MITF Phosphorylation Akt_pathway->MITF Phosphorylation p_MITF Phosphorylated MITF Proteasome Proteasomal Degradation p_MITF->Proteasome MITF_n MITF Proteasome->MITF_n Suppression of Nuclear Translocation MITF->p_MITF TRP1_gene TRP-1 Gene MITF_n->TRP1_gene Transcription TRP1_mRNA TRP-1 mRNA TRP1_gene->TRP1_mRNA TRP1_protein TRP-1 Protein TRP1_mRNA->TRP1_protein Translation Melanin Melanin Synthesis (Inhibited) TRP1_protein->Melanin Catalysis

Proposed signaling pathway of this compound in melanocytes.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies on this compound and the analogous C2-ceramide.

Table 1: In Vitro Efficacy of this compound on Melanogenesis

Cell LineTreatment ConditionIC50EndpointReference
B16 Melanoma CellsTheophylline-induced melanogenesis3.9 µMMelanin Production[1][2]

Table 2: Effects of C2-Ceramide on Melanogenesis and Signaling

Cell LineTreatment ConcentrationEffect on Melanin SynthesisEffect on Tyrosinase ActivityEffect on MITF ProteinReference
Human Melanocytes10 µM~77% reduction~80% reductionDecreased expression
Mel-Ab Cells1-10 µMSignificant reductionReduced activityNot reported

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited studies.

Cell Culture and Treatment
  • Cell Lines:

    • B16F10 murine melanoma cells are commonly used for initial screening of anti-melanogenic compounds.

    • Normal Human Epidermal Melanocytes (NHEM) provide a more physiologically relevant model.

    • 3D-cultured human melanocytes offer a model that better mimics the in vivo environment.

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM for B16F10, Medium 254 for NHEM) supplemented with fetal bovine serum, growth factors, and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Melanogenesis: To stimulate melanin production, cells are often treated with agents such as α-melanocyte-stimulating hormone (α-MSH) or theophylline.

  • This compound Treatment: this compound, dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO), is added to the cell culture medium at various concentrations for a specified duration (e.g., 48-72 hours).

Cell_Culture_Workflow start Start seed_cells Seed Melanocytes (e.g., B16F10 or NHEM) start->seed_cells induce_melanogenesis Induce Melanogenesis (e.g., with α-MSH) seed_cells->induce_melanogenesis treat_this compound Treat with this compound (various concentrations) induce_melanogenesis->treat_this compound incubate Incubate (e.g., 48-72 hours) treat_this compound->incubate harvest Harvest Cells and Supernatant incubate->harvest end Proceed to Assays harvest->end

General workflow for cell culture and treatment.
Melanin Content Assay

This assay quantifies the amount of melanin produced by the cultured melanocytes.

  • Cell Lysis: After treatment, cells are harvested and washed with phosphate-buffered saline (PBS). The cell pellet is then solubilized in a lysis buffer (e.g., 1 N NaOH) by heating at a high temperature (e.g., 80°C) for 1-2 hours.

  • Spectrophotometry: The absorbance of the resulting lysate is measured at a wavelength of 405-490 nm using a spectrophotometer.

  • Quantification: The melanin content is quantified by comparing the absorbance values to a standard curve generated using synthetic melanin. The results are often normalized to the total protein content of the cell lysate.

Western Blot Analysis

Western blotting is employed to determine the protein levels of key signaling molecules and melanogenic enzymes.

  • Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration of each sample is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., anti-TRP-1, anti-MITF, anti-phospho-ERK, anti-phospho-Akt, and loading controls like β-actin).

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control to determine the relative protein expression levels.

Western_Blot_Workflow start Start protein_extraction Protein Extraction from Treated Cells start->protein_extraction sds_page SDS-PAGE protein_extraction->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-TRP-1, anti-MITF) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometric Analysis detection->analysis end End analysis->end

A typical workflow for Western blot analysis.

Conclusion and Future Directions

This compound demonstrates a clear inhibitory effect on melanogenesis in preclinical models. The proposed mechanism, involving the downregulation of MITF via the ERK and Akt signaling pathways, provides a strong foundation for its development as a topical agent for hyperpigmentation. However, further research is warranted to provide direct evidence for this compound's action on these signaling cascades. Future studies should focus on elucidating the specific receptor or membrane interactions of this compound, confirming its effects on MITF, ERK, and Akt phosphorylation and degradation in human melanocytes, and expanding clinical trials to further validate its efficacy and safety in human subjects. These endeavors will be crucial for the full realization of this compound's potential in dermatological and cosmetic applications.

References

Elasticamide: A Technical Guide to its Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elasticamide, a ceramide distinguished by its α-hydroxy fatty acid structure, has emerged as a molecule of significant interest in the fields of dermatology and cosmetology. This technical guide provides a comprehensive overview of the known biological properties of this compound, with a particular focus on its mechanisms of action in skin whitening and moisturization. This document synthesizes the available quantitative data, details key experimental methodologies for its study, and visualizes the implicated signaling pathways and experimental workflows.

Core Biological Properties

This compound exhibits two primary, well-documented biological activities: the inhibition of melanogenesis and the enhancement of the skin's moisture barrier. These properties position it as a promising ingredient for skincare and therapeutic applications aimed at addressing hyperpigmentation and dry skin conditions.

Anti-Melanogenic Activity

This compound has been shown to suppress melanin (B1238610) production. This activity is primarily attributed to its ability to downregulate the expression of key melanogenic enzymes.

Skin Moisturization and Barrier Function Enhancement

This compound contributes to skin hydration by increasing the content of ceramides (B1148491) in the stratum corneum, the outermost layer of the epidermis. This, in turn, reinforces the skin's natural barrier, reducing transepidermal water loss (TEWL).

Quantitative Data

The following tables summarize the key quantitative data available for this compound's biological activities.

Table 1: In Vitro Anti-Melanogenic Activity of this compound

Assay SystemCell TypeInduction AgentEndpointIC50 ValueReference
Melanin ProductionB16 Melanoma CellsTheophyllineMelanin Content3.9 μM[1][2]

Table 2: Effect of this compound on Skin Barrier Function

Assay SystemModelConcentrationEffectReference
Transepidermal Water Loss (TEWL)Reconstructed Human Epidermis (RHE)10 µg/mLSignificant reduction in TEWL[1]
Stratum Corneum (SC) Ceramide ContentReconstructed Human Epidermis (RHE)10 µg/mLIncreased total ceramide content[1]

Signaling Pathways

The biological effects of this compound are mediated through its interaction with specific molecular pathways. The following diagrams illustrate the current understanding of these mechanisms.

Anti-Melanogenic Signaling Pathway

This compound's inhibitory effect on melanin production is understood to be mediated through the downregulation of Tyrosinase-Related Protein 1 (TYRP1), a key enzyme in the melanin synthesis cascade. TYRP1 is a downstream target of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte differentiation and melanogenesis. While direct interaction of this compound with MITF has not been definitively shown, the suppression of TYRP1 suggests an influence on this pathway.

Elasticamide_Melanogenesis_Pathway This compound This compound MITF MITF (Microphthalmia-associated Transcription Factor) This compound->MITF Putative Inhibition TYRP1_gene TYRP1 Gene MITF->TYRP1_gene Activates Transcription TYRP1_protein TYRP1 Protein TYRP1_gene->TYRP1_protein Translation Melanin Melanin Synthesis TYRP1_protein->Melanin Catalyzes Elasticamide_Moisturization_Pathway This compound This compound GCS_gene GCS Gene (Glucosylceramide Synthase) This compound->GCS_gene Upregulates Expression GCS_protein GCS Protein GCS_gene->GCS_protein Translation GlcCer Glucosylceramide GCS_protein->GlcCer Catalyzes Synthesis Ceramides Stratum Corneum Ceramides GlcCer->Ceramides Precursor to Skin_Barrier Enhanced Skin Barrier (Reduced TEWL) Ceramides->Skin_Barrier Melanogenesis_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture B16 Melanoma Cells Seed_Cells Seed Cells in Plates Cell_Culture->Seed_Cells Prepare_this compound Prepare this compound Stock Solution Add_this compound Add this compound at Varying Concentrations Prepare_this compound->Add_this compound Induce_Melanogenesis Induce Melanogenesis (e.g., with Theophylline) Seed_Cells->Induce_Melanogenesis Induce_Melanogenesis->Add_this compound Incubate Incubate for Specified Period Add_this compound->Incubate Measure_Melanin Measure Melanin Content Incubate->Measure_Melanin Assess_Viability Assess Cell Viability (e.g., MTT Assay) Incubate->Assess_Viability Calculate_IC50 Calculate IC50 Measure_Melanin->Calculate_IC50 Assess_Viability->Calculate_IC50 RHE_Assay_Workflow cluster_prep Model Preparation cluster_treatment Treatment cluster_analysis Analysis Culture_RHE Culture Reconstructed Human Epidermis (RHE) to Air-Liquid Interface Apply_this compound Topically Apply This compound Culture_RHE->Apply_this compound Incubate_RHE Incubate for Defined Period Apply_this compound->Incubate_RHE Measure_TEWL Measure Transepidermal Water Loss (TEWL) Incubate_RHE->Measure_TEWL Extract_Lipids Extract Lipids from Stratum Corneum Incubate_RHE->Extract_Lipids Analyze_Ceramides Analyze Ceramide Profile (e.g., by HPTLC or LC-MS) Extract_Lipids->Analyze_Ceramides

References

Elasticamide: A Novel Modulator of Ceramide Synthesis for Skin Barrier Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491) are essential lipid molecules crucial for maintaining the structural integrity and barrier function of the stratum corneum. Deficiencies in ceramide content are linked to various skin conditions characterized by a compromised skin barrier. This technical guide delves into the role of elasticamide, a ceramide derived from rice bran, in modulating ceramide synthesis. Drawing upon recent scientific findings, this document elucidates the mechanism of action of this compound, presents key quantitative data from in vitro studies, and provides detailed experimental protocols. Furthermore, this guide offers visualizations of the relevant biological pathways and experimental workflows to support further research and development in dermatology and cosmetology.

Introduction to Ceramide Synthesis

Ceramides are a class of sphingolipids composed of a sphingoid base and a fatty acid. They are synthesized in the endoplasmic reticulum through three primary pathways: the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway.[1][2]

  • De novo Synthesis: This pathway begins with the condensation of serine and palmitoyl-CoA, leading to the formation of dihydrosphingosine. Subsequent acylation and desaturation steps produce ceramide.[2][3]

  • Sphingomyelin Hydrolysis: Sphingomyelin, a major component of cell membranes, can be hydrolyzed by the enzyme sphingomyelinase to yield ceramide and phosphocholine.[1]

  • Salvage Pathway: This pathway involves the reuse of sphingosine, which is acylated by ceramide synthases to form ceramide.

Once synthesized in the endoplasmic reticulum, ceramide is transported to the Golgi apparatus for further processing into more complex sphingolipids like sphingomyelin and glucosylceramide (GlcCer). The transport of ceramide from the ER to the Golgi is a critical step and is mediated by both vesicular transport and the ceramide transfer protein (CERT).

cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane serine Serine + Palmitoyl-CoA dihydrosphingosine Dihydrosphingosine serine->dihydrosphingosine SPT dihydroceramide Dihydroceramide dihydrosphingosine->dihydroceramide CerS ceramide_er Ceramide dihydroceramide->ceramide_er DEGS1 ceramide_golgi Ceramide ceramide_er->ceramide_golgi CERT-mediated transport glccer Glucosylceramide ceramide_golgi->glccer GCS sm Sphingomyelin ceramide_golgi->sm SMS sm_membrane Sphingomyelin ceramide_membrane Ceramide sm_membrane->ceramide_membrane SMase sphingosine Sphingosine ceramide_membrane->sphingosine sphingosine->ceramide_er Salvage Pathway (CerS)

Figure 1: Overview of Ceramide Synthesis Pathways.

This compound and its Role in Ceramide Synthesis

This compound is a specific ceramide molecule, identified as Cer[AP], which has been isolated from rice bran. Recent studies have demonstrated its potential to enhance the skin's barrier function by increasing the ceramide content in the stratum corneum. The primary mechanism identified for this action is the upregulation of Glucosylceramide Synthase (GCS), the enzyme responsible for converting ceramide to glucosylceramide. Glucosylceramide is a crucial precursor for the synthesis of ceramides that are essential for the formation of the lamellar lipid structure in the stratum corneum.

Mechanism of Action

In vitro studies using a Reconstructed Human Epidermal Keratinization (RHEK) model have shown that treatment with this compound leads to a significant increase in both the mRNA and protein expression of GCS. This upregulation of GCS is proposed to stimulate the ceramide synthesis pathway, ultimately leading to a higher concentration of total ceramides in the stratum corneum. While the direct upstream signaling pathway initiated by this compound to induce GCS expression is yet to be fully elucidated, the transcriptional regulation of the UGCG gene (which encodes GCS) is known to be complex and can be influenced by various cellular signaling cascades.

This compound This compound receptor Putative Receptor / Upstream Signaling Events (Hypothesized) This compound->receptor transcription_factors Transcription Factors receptor->transcription_factors Signal Transduction ugcg_gene UGCG Gene (in nucleus) transcription_factors->ugcg_gene Increased Transcription gcs_mrna GCS mRNA ugcg_gene->gcs_mrna Transcription gcs_protein GCS Protein (Enzyme) gcs_mrna->gcs_protein Translation ceramide_conversion Ceramide -> Glucosylceramide gcs_protein->ceramide_conversion Catalysis sc_ceramides Increased Stratum Corneum Ceramides ceramide_conversion->sc_ceramides

Figure 2: Proposed Signaling Pathway for this compound.

Quantitative Data

The following tables summarize the quantitative data from a study by Takeda et al. (2022), where a Reconstructed Human Epidermal Keratinization (RHEK) model was treated with this compound.

Table 1: Effect of this compound on Total Stratum Corneum (SC) Ceramide Content

Treatment Group Concentration (µg/mL) Total SC Ceramides (µg/mg protein) Fold Change vs. Control p-value vs. Control
Control 0 ~25.0 1.0 -
This compound 1 ~26.0 ~1.04 > 0.05
This compound 3 ~28.0 ~1.12 > 0.05
This compound 10 ~35.0 ~1.4 < 0.05

Data are estimated from graphical representations in the source publication. Treatment duration was 7 days.

Table 2: Effect of this compound on Glucosylceramide Synthase (GCS) mRNA Expression

Treatment Group Concentration (µg/mL) Relative GCS mRNA Expression Fold Change vs. Control p-value vs. Control
Control 0 1.0 1.0 -
This compound 1 ~1.2 ~1.2 > 0.05
This compound 3 ~1.8 ~1.8 < 0.05
This compound 10 ~2.2 ~2.2 < 0.01

Data are estimated from graphical representations in the source publication. Treatment duration was 2 days.

Table 3: Effect of this compound on Glucosylceramide Synthase (GCS) Protein Expression

Treatment Group Concentration (µg/mL) Relative GCS Protein Expression Fold Change vs. Control p-value vs. Control
Control 0 1.0 1.0 -
This compound 1 ~1.1 ~1.1 > 0.05
This compound 3 ~1.3 ~1.3 > 0.05
This compound 10 ~1.5 ~1.5 < 0.05

Data are estimated from graphical representations in the source publication. Treatment duration was 7 days.

Experimental Protocols

The following protocols are based on the methodologies described in the study investigating the effects of this compound on the RHEK model.

Reconstructed Human Epidermal Keratinization (RHEK) Model Culture and Treatment
  • Cell Culture: The RHEK model, consisting of normal human epidermal keratinocytes cultured on a polycarbonate filter, is maintained at the air-liquid interface to induce differentiation and formation of the stratum corneum.

  • Treatment: this compound, dissolved in an appropriate vehicle (e.g., DMSO), is added to the culture medium at final concentrations of 1, 3, and 10 µg/mL. A vehicle-only control group is also maintained.

  • Incubation: The models are incubated for specified durations. For mRNA analysis, a 2-day incubation is used. For protein and lipid analysis, a 7-day incubation is employed, with the medium being changed every 2 days.

Lipid Extraction and HPTLC Analysis of Stratum Corneum Ceramides
  • SC Separation: The stratum corneum is separated from the RHEK model.

  • Lipid Extraction: The separated SC is subjected to lipid extraction using a chloroform/methanol solvent system.

  • HPTLC Analysis: The extracted lipids are separated by High-Performance Thin-Layer Chromatography (HPTLC). The lipid classes are visualized (e.g., by charring with sulfuric acid) and quantified by densitometry.

Real-Time RT-PCR for GCS mRNA Expression
  • RNA Extraction: Total RNA is extracted from the RHEK models after 2 days of treatment using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • Real-Time PCR: Quantitative PCR is performed using primers specific for the human UGCG gene and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of GCS mRNA is calculated using the ΔΔCt method.

Western Blotting for GCS Protein Expression
  • Protein Extraction: Total protein is extracted from the RHEK models after 7 days of treatment using a lysis buffer.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for GCS. Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

cluster_model RHEK Model Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis cluster_results Data Output start Start: Reconstructed Human Epidermal Keratinization (RHEK) Model treatment Treat with this compound (1, 3, 10 µg/mL) and Control start->treatment inc_2d 2 Days treatment->inc_2d inc_7d 7 Days treatment->inc_7d rna_extraction RNA Extraction inc_2d->rna_extraction protein_extraction Protein Extraction inc_7d->protein_extraction sc_separation SC Separation & Lipid Extraction inc_7d->sc_separation rt_pcr Real-Time RT-PCR for GCS mRNA rna_extraction->rt_pcr result_mrna Relative GCS mRNA Levels rt_pcr->result_mrna western_blot Western Blot for GCS Protein protein_extraction->western_blot result_protein Relative GCS Protein Levels western_blot->result_protein hptlc HPTLC Analysis of Ceramides sc_separation->hptlc result_ceramide Total SC Ceramide Content hptlc->result_ceramide

Figure 3: Experimental Workflow for Evaluating this compound.

Conclusion

This compound demonstrates a clear and significant effect on ceramide synthesis in a human epidermal model. By upregulating the expression of Glucosylceramide Synthase, this compound effectively increases the total ceramide content of the stratum corneum. This mechanism presents a promising avenue for the development of novel therapeutic and cosmetic agents aimed at restoring and enhancing the skin's natural barrier function. Further research is warranted to fully delineate the upstream signaling pathways activated by this compound and to evaluate its efficacy and safety in clinical settings.

References

Elasticamide's Impact on Intracellular Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical whitepaper provides an in-depth analysis of the intracellular signaling pathways affected by Elasticamide, a naturally derived ceramide with potent anti-melanogenic properties. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for skin hyperpigmentation and related disorders.

Introduction

This compound, a ceramide isolated from rice oil by-products, has demonstrated significant efficacy in reducing melanin (B1238610) synthesis.[1] Understanding the molecular mechanisms by which this compound exerts its effects is crucial for its development as a therapeutic agent. This guide summarizes the current knowledge of its impact on key intracellular signaling cascades that regulate melanogenesis, presents quantitative data from relevant studies, and provides detailed experimental protocols for further investigation.

Quantitative Data Summary

The primary quantitative measure of this compound's efficacy is its ability to inhibit melanin production. The following table summarizes the key data point available.

Parameter Cell Line Value Reference
IC50 for Melanin Production SuppressionB16 Melanoma Cells3.9 μM[1]

Affected Signaling Pathways

Based on the known functions of ceramides (B1148491) and the observed effects of this compound on melanogenesis, the following intracellular signaling pathways are likely to be modulated.

Downregulation of Tyrosinase-Related Protein 1 (TYRP1)

This compound has been shown to suppress the expression of Tyrosinase-Related Protein 1 (TYRP1) in normal human melanocytes.[1] TYRP1 is a key enzyme in the melanin synthesis pathway, and its downregulation is a critical step in the anti-melanogenic effect of this compound.

TYRP1_Regulation cluster_nucleus Nucleus This compound This compound Nucleus Nucleus This compound->Nucleus ? MITF MITF (Transcription Factor) This compound->MITF Inhibits Activity/ Expression TYRP1_Gene TYRP1 Gene MITF->TYRP1_Gene Activates Transcription TYRP1_mRNA TYRP1 mRNA TYRP1_Gene->TYRP1_mRNA Transcription TYRP1_Protein TYRP1 Protein TYRP1_mRNA->TYRP1_Protein Translation Melanin Melanin Synthesis TYRP1_Protein->Melanin Catalyzes

Potential Modulation of the MAPK/ERK and PI3K/Akt Pathways

While direct evidence for this compound is pending, ceramides are known to influence the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathways. These pathways are critical regulators of melanogenesis. Activation of the ERK pathway often leads to the phosphorylation and subsequent degradation of Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression. Conversely, the PI3K/Akt pathway can also play a role in regulating MITF activity.

MAPK_PI3K_Pathways cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/Akt Pathway This compound This compound ERK ERK This compound->ERK Activates? Akt Akt This compound->Akt Inhibits? pERK p-ERK ERK->pERK Phosphorylation MITF MITF pERK->MITF Phosphorylation & Degradation pAkt p-Akt Akt->pAkt Phosphorylation pAkt->MITF Modulates Activity Melanogenesis Melanogenesis MITF->Melanogenesis Reduced Expression of Melanogenic Genes

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, detailed protocols for key experiments are provided below.

Melanin Content Assay in B16 Melanoma Cells

This protocol is used to quantify the amount of melanin produced by B16 melanoma cells following treatment with this compound.

  • Cell Culture:

    • Seed B16F10 melanoma cells in a 6-well plate at a density of 2 x 10^5 cells/well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 μM) and a positive control (e.g., Kojic acid).

    • Incubate for an additional 48-72 hours.

  • Melanin Extraction and Quantification:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells with 1N NaOH containing 10% DMSO.

    • Incubate at 80°C for 1 hour to solubilize the melanin.

    • Measure the absorbance of the lysate at 405 nm using a microplate reader.

    • Normalize the melanin content to the total protein concentration of each sample, determined by a Bradford or BCA protein assay.

Melanin_Assay_Workflow Start Seed B16 Cells Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Wash Wash with PBS Incubate2->Wash Lyse Lyse Cells (NaOH/DMSO) Wash->Lyse Solubilize Solubilize Melanin (80°C) Lyse->Solubilize Measure Measure Absorbance (405nm) Solubilize->Measure Normalize Normalize to Protein Content Measure->Normalize End Results Normalize->End

Western Blot for TYRP1 Expression

This protocol is used to determine the protein levels of TYRP1 in melanocytes treated with this compound.

  • Cell Culture and Lysis:

    • Culture normal human melanocytes or B16 melanoma cells and treat with this compound as described in the melanin content assay.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by boiling with Laemmli sample buffer.

    • Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody against TYRP1 overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Western_Blot_Workflow Start Cell Lysis & Protein Quantification SDS_PAGE SDS-PAGE Start->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Incubate with Primary Antibody (anti-TYRP1) Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detect ECL Detection Secondary_Ab->Detect Analyze Image Analysis & Normalization Detect->Analyze End Results Analyze->End

Luciferase Reporter Assay for MITF Promoter Activity

This assay is used to investigate whether this compound affects the transcriptional activity of the MITF promoter.

  • Plasmid Construction and Transfection:

    • Clone the promoter region of the human or mouse MITF gene into a luciferase reporter vector (e.g., pGL3-Basic).

    • Co-transfect the MITF-luciferase reporter construct and a control vector expressing Renilla luciferase (for normalization) into B16 melanoma cells or another suitable cell line.

  • Cell Treatment and Luciferase Assay:

    • After 24 hours of transfection, treat the cells with this compound.

    • Incubate for an additional 24-48 hours.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

    • Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.

Luciferase_Assay_Workflow Start Co-transfect MITF-Luc & Renilla Plasmids Treat Treat with this compound Start->Treat Lyse Cell Lysis Treat->Lyse Measure Measure Firefly & Renilla Luciferase Activity Lyse->Measure Normalize Normalize Firefly to Renilla Activity Measure->Normalize End Results Normalize->End

ERK Phosphorylation Assay (Western Blot)

This protocol is used to determine the effect of this compound on the phosphorylation status of ERK, a key kinase in the MAPK pathway.

  • Cell Culture and Treatment:

    • Culture melanocytes or melanoma cells and serum-starve them for 12-24 hours to reduce basal ERK phosphorylation.

    • Treat the cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes).

  • Western Blot Analysis:

    • Lyse the cells and perform Western blotting as described in section 4.2.

    • Use a primary antibody specific for phosphorylated ERK (p-ERK) to detect the activated form of the kinase.

    • Use a primary antibody for total ERK to serve as a loading control.

    • Quantify the band intensities to determine the ratio of p-ERK to total ERK.

ERK_Phosphorylation_Workflow Start Serum Starve Cells Treat Treat with this compound (Time Course) Start->Treat Western_Blot Perform Western Blot Treat->Western_Blot Probe_pERK Probe with anti-p-ERK Antibody Western_Blot->Probe_pERK Probe_tERK Probe with anti-total-ERK Antibody Western_Blot->Probe_tERK Analyze Quantify p-ERK/total-ERK Ratio Probe_pERK->Analyze Probe_tERK->Analyze End Results Analyze->End

Conclusion

This compound is a promising natural compound for the management of skin hyperpigmentation. Its ability to suppress melanin production and TYRP1 expression suggests a mechanism of action involving the modulation of key intracellular signaling pathways. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the precise molecular targets of this compound and to validate its therapeutic potential. Future studies should focus on directly assessing the impact of this compound on the MAPK/ERK and PI3K/Akt pathways and on the transcriptional activity of MITF to build a comprehensive understanding of its anti-melanogenic effects.

References

Elasticamide: A Technical Guide to its Discovery, Mechanism, and Dermatological Applications

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Elasticamide, a novel ceramide [AP], has emerged as a significant bioactive compound isolated from the by-products of rice bran oil. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of this compound. It details the experimental methodologies employed in its isolation and characterization, presents its quantitative effects on melanogenesis and skin hydration, and elucidates its mechanism of action through relevant signaling pathways. This document serves as a foundational resource for researchers and professionals in dermatology, cosmetology, and drug development.

Discovery and History

This compound was first isolated from the gummy by-products generated during the manufacturing of rice bran oil.[1][2] This discovery was part of a broader investigation into the bioactive constituents of rice-derived glucosylceramides (GlcCer) and ceramides (B1148491) (Cer).[1][2] While GlcCer from various plant sources were known to have biological activities, the specific properties of individual ceramides like this compound were not well understood.[2] Research published in 2022 identified this compound as a ceramide [AP] and highlighted its potent anti-melanogenic and skin moisturizing effects, distinguishing it from other related compounds.[2][3]

Physicochemical Properties

This compound is classified as a ceramide [AP], signifying a specific structure of a fatty acid linked to a sphingoid base. Its precise chemical structure has been characterized and is distinct from the more commonly studied glucosylceramides.[1]

Biological Activities and Mechanism of Action

Anti-Melanogenic Effects

This compound has demonstrated significant inhibitory effects on melanin (B1238610) production.[2][4][5] In studies using B16 melanoma cells with theophylline-induced melanogenesis, this compound was found to suppress melanin production with a notable IC50 value.[2][4] Furthermore, it has been shown to suppress melanogenesis in human 3D-cultured melanocytes.[2][4]

The proposed mechanism for its anti-melanogenic activity involves the suppression of tyrosinase-related protein 1 (TRP-1) expression.[2][4] This mode of action differentiates it from some glucosylceramides that were also tested.[2][4]

Skin Hydration and Barrier Function

This compound plays a crucial role in enhancing the skin's barrier function and hydration.[1][3] It has been found to increase the content of stratum corneum (SC) ceramides by promoting the expression of glucosylceramide (GlcCer) synthase.[1][3][4] This upregulation of ceramide synthesis contributes to a reduction in transepidermal water loss (TEWL).[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies on this compound.

ParameterCell Line/ModelValueReference
IC50 for Melanin SuppressionB16 Melanoma Cells3.9 μM[2][4]
Effect on GlcCer SynthaseReconstructed Human Epidermal Keratinization ModelIncreased Expression at 10 µg/mL[1][3][4]
Effect on TEWLReconstructed Human Epidermal Keratinization ModelSignificant Reduction at 10 µg/mL[1][3]

Clinical Evidence

A clinical trial was conducted to evaluate the effects of a rice ceramide extract named Oryza ceramide®, which contains both glucosylceramides (1.2 mg/day) and this compound (56 μ g/day ).[2][4] The study, conducted over 8 weeks, demonstrated that oral ingestion of this extract significantly suppressed the accumulation of melanin induced by UV-B irradiation.[2][4] These findings suggest that this compound, in combination with other rice-derived ceramides, contributes to the suppression of skin pigmentation in humans.[2][4]

Experimental Protocols

Isolation of this compound

This compound was purified from the gummy by-products of rice bran oil.[2] The process involved flash column chromatography with a silica (B1680970) gel column to obtain a crude ceramide fraction.[1] This fraction was then subjected to repeated preparative High-Performance Liquid Chromatography (HPLC) for final purification.[4] A mixture of methanol (B129727) (MeOH) and tetrahydrofuran (B95107) (THF) (10:1) was utilized as the solvent for the preparative HPLC of this compound.[4]

In Vitro Anti-Melanogenic Assay

The anti-melanogenic activity of this compound was assessed using theophylline-induced melanogenesis in B16 melanoma cells.[2][5] The cells were treated with varying concentrations of this compound, and the subsequent melanin production was quantified to determine the IC50 value.[2][4]

Gene and Protein Expression Analysis

The effect of this compound on the expression of enzymes related to stratum corneum ceramide synthesis was evaluated using a reconstructed human epidermal keratinization (RHEK) model.[6] The model was treated with this compound (1–10 µg/mL) for 2 days for mRNA analysis via real-time RT-PCR and for 7 days for protein analysis via Western blotting.[6]

Visualized Pathways and Workflows

Elasticamide_Isolation_Workflow cluster_0 Isolation and Purification Rice Bran Oil By-products Rice Bran Oil By-products Flash Column Chromatography Flash Column Chromatography Rice Bran Oil By-products->Flash Column Chromatography Silica Gel Crude Ceramide Fraction Crude Ceramide Fraction Flash Column Chromatography->Crude Ceramide Fraction Preparative HPLC Preparative HPLC Crude Ceramide Fraction->Preparative HPLC MeOH/THF (10:1) Purified this compound Purified this compound Preparative HPLC->Purified this compound

Figure 1: Isolation and Purification Workflow of this compound.

Anti_Melanogenic_Mechanism cluster_1 Mechanism of Anti-Melanogenic Action This compound This compound TRP1 Tyrosinase-Related Protein 1 (TRP-1) This compound->TRP1 Suppresses Expression Melanin Melanin Production TRP1->Melanin Contributes to

Figure 2: Proposed Anti-Melanogenic Mechanism of this compound.

Skin_Hydration_Mechanism cluster_2 Mechanism of Skin Hydration Enhancement This compound This compound GlcCer_Synthase Glucosylceramide Synthase This compound->GlcCer_Synthase Promotes Expression SC_Ceramides Stratum Corneum Ceramides GlcCer_Synthase->SC_Ceramides Increases Synthesis TEWL Transepidermal Water Loss (TEWL) SC_Ceramides->TEWL Reduces

Figure 3: Proposed Mechanism of this compound in Enhancing Skin Hydration.

Future Directions

The discovery of this compound opens new avenues for the development of novel dermatological and cosmetic products. Further research is warranted to fully elucidate its molecular targets and signaling pathways. Investigating its potential synergistic effects with other bioactive compounds could also lead to more effective formulations for skin health. Additional clinical trials are necessary to establish optimal dosages and long-term safety profiles for topical and oral applications.

References

Elasticamide and its relation to glucosylceramides.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Elasticamide and its Relationship with Glucosylceramides

Audience: Researchers, scientists, and drug development professionals.

Abstract

Glucosylceramides (GlcCer) are pivotal glycosphingolipids essential for maintaining the integrity of the epidermal water barrier and participating in complex cellular signaling pathways. This compound, a ceramide variant, has emerged as a significant modulator of GlcCer metabolism, demonstrating a profound impact on skin health and pigmentation. This technical guide provides a comprehensive analysis of the relationship between this compound and glucosylceramides, focusing on the underlying molecular mechanisms, experimental validation, and downstream physiological effects. We present quantitative data from key studies, detail relevant experimental protocols, and visualize the core biological pathways and workflows to offer a thorough resource for researchers in dermatology, cosmetology, and drug development.

Core Mechanism: this compound's Influence on Glucosylceramide Synthesis

The primary mechanism by which this compound influences glucosylceramide levels is through the upregulation of Glucosylceramide Synthase (GCS), the key enzyme that catalyzes the conversion of ceramide to glucosylceramide. This action positions this compound as a critical regulator of the balance between these two important lipid species within the cell.

Studies using a reconstructed human epidermal keratinization (RHEK) model have shown that treatment with this compound leads to a significant, concentration-dependent increase in the mRNA and protein expression of GCS.[1][2] This upregulation of GCS consequently enhances the synthesis of GlcCer from its ceramide precursor, which in turn leads to an overall increase in total ceramide content in the stratum corneum (SC) after further metabolic processing.

Elasticamide_GCS_Relationship This compound This compound GCS_Gene UGCG Gene (Glucosylceramide Synthase) This compound->GCS_Gene Upregulates Transcription GCS_Protein GCS Protein (Enzyme) GCS_Gene->GCS_Protein Translation Ceramide Ceramide GlcCer Glucosylceramide (GlcCer) Ceramide->GlcCer Catalysis GCS Protein SC_Ceramides Stratum Corneum Ceramides (B1148491) GlcCer->SC_Ceramides Hydrolysis by β-glucocerebrosidase

Caption: Logical flow of this compound upregulating Glucosylceramide Synthase.
Quantitative Data: Effects on GCS Expression and Ceramide Content

The following table summarizes the quantitative effects of this compound on key markers of ceramide metabolism in the RHEK model.

ParameterTreatment Concentration (this compound)ResultReference
SC Ceramide Content 10 µg/mLSignificant increase
GCS mRNA Expression 1 - 10 µg/mLConcentration-dependent upregulation[1][2]
GCS Protein Expression 1 - 10 µg/mLConcentration-dependent upregulation[1]

Physiological Impact: Epidermal Barrier Function and Hydration

The modulation of the ceramide-glucosylceramide balance by this compound has direct consequences for the skin's barrier function. Glucosylceramides synthesized in the lower epidermis are crucial precursors for the ceramides that form the lamellar lipid structure in the stratum corneum.[3][4] This structure is the primary barrier against transepidermal water loss (TEWL) and external insults.

By increasing GCS expression, this compound ultimately enhances the pool of ceramides available for incorporation into the SC, thereby strengthening the skin barrier.[2] In contrast, some specific glucosylceramides, such as GlcCer[d18:2(4E,8Z)/26:0], have been shown to improve hydration by up-regulating the expression of filaggrin and corneodesmosin, proteins critical for epidermal hydration.

Epidermal_Ceramide_Pathway cluster_Granulosum Stratum Granulosum cluster_Corneum Stratum Corneum Ceramide_SG Ceramide GlcCer_SG Glucosylceramide Ceramide_SG->GlcCer_SG Catalyzed by GCS GCS Glucosylceramide Synthase (GCS) Lamellar_Body Lamellar Body GlcCer_SG->Lamellar_Body Packaged into GlcCer_Extracellular Extracellular Glucosylceramide Lamellar_Body->GlcCer_Extracellular Secreted Ceramide_SC Ceramide GlcCer_Extracellular->Ceramide_SC Hydrolyzed by GBA GBA β-glucocerebrosidase (GBA) Lipid_Lamellae Lipid Lamellae (Barrier Function) Ceramide_SC->Lipid_Lamellae Forms This compound This compound This compound->GCS Upregulates

Caption: Simplified pathway of ceramide metabolism in the epidermis.
Quantitative Data: Effects on Epidermal Barrier

Studies have quantified the effects of both this compound and various glucosylceramides on TEWL, a key indicator of skin barrier integrity.

CompoundTreatment ConcentrationResult on TEWLReference
This compound (Cer[t18:0/24:0]) 10 µg/mLSignificant reduction[2]
GlcCer[d18:2] with C18-C26 fatty acids 10 µMSignificant reduction[5]
GlcCer[d18:2(4E,8Z)/26:0] 1 µMUpregulated filaggrin and corneodesmosin

Anti-Melanogenic Properties

Beyond its role in skin hydration, this compound and certain rice-derived glucosylceramides exhibit significant anti-melanogenic properties.[6][7] In studies on B16 melanoma cells, this compound was a more potent inhibitor of melanin (B1238610) production than the tested glucosylceramides.[7] The mechanism involves the suppression of tyrosinase-related protein 1 (TRP-1), a key enzyme in the melanin synthesis pathway.[6][7]

Melanogenesis_Inhibition Theophylline Theophylline (Inducer) MITF MITF (Transcription Factor) Theophylline->MITF Activates TRP1_Gene TRP-1 Gene MITF->TRP1_Gene Promotes Transcription TRP1_Enzyme TRP-1 Enzyme TRP1_Gene->TRP1_Enzyme Translation Melanin Melanin TRP1_Enzyme->Melanin Catalyzes Synthesis This compound This compound This compound->TRP1_Enzyme Suppresses Expression GlcCer Glucosylceramides GlcCer->Melanin Suppresses Production

Caption: Simplified pathway of melanogenesis inhibition by this compound.
Quantitative Data: Anti-Melanogenic Efficacy

The inhibitory effects of this compound and related glucosylceramides on melanin production have been quantified both in vitro and in vivo.

Compound/ExtractModel SystemDosage/ConcentrationKey FindingReference
This compound B16 Melanoma CellsIC50: 3.9 µMSuppressed melanin production[6][7]
GlcCer [d18:2(4E,8Z)/20:0] B16 Melanoma CellsIC50: 5.2 µMSuppressed melanin production[6][7]
GlcCer [d18:2(4E,8Z)/18:0] B16 Melanoma CellsIC50: 6.6 µMSuppressed melanin production[6][7]
Rice Ceramide Extract Human Clinical Trial1.2 mg/day GlcCer & 56 µ g/day this compoundSuppressed UV-induced melanin accumulation after 8 weeks[6][7]

Key Experimental Protocols

Protocol: Cell-Based Glucosylceramide Synthase (GCS) Activity Assay

This protocol is adapted from methods using fluorescent ceramide analogs to measure GCS activity directly within cells.[8][9]

  • Cell Culture: Plate cells (e.g., NCI/ADR-RES or relevant keratinocytes) in appropriate medium and grow to desired confluency (e.g., overnight in 10% FBS medium).

  • Substrate Incubation: Replace the growth medium with a serum-free medium (e.g., 1% BSA in RPMI-1640) containing the fluorescent substrate, NBD C6-ceramide (e.g., 100 µM).

  • Enzymatic Reaction: Incubate the cells at 37°C for a defined period (e.g., 2 hours) to allow for the cellular uptake of NBD C6-ceramide and its conversion to NBD C6-glucosylceramide by endogenous GCS.

  • Lipid Extraction: Wash cells with PBS, then lyse and extract total lipids using a standard chloroform/methanol/water partition method.

  • Chromatographic Separation: Separate the lipid extract using Thin-Layer Chromatography (TLC). The mobile phase should be optimized to separate NBD C6-ceramide from NBD C6-glucosylceramide.

  • Quantification: Scrape the fluorescent spots corresponding to the substrate and product from the TLC plate. Elute the lipids and quantify their fluorescence using a spectrophotometer (e.g., excitation/emission maxima for NBD are ~470/530 nm).

  • Calculation: Calculate GCS activity based on the amount of NBD C6-glucosylceramide produced relative to the total NBD lipid recovered or normalized to total cell protein.

Caption: Experimental workflow for the cell-based GCS activity assay.
Protocol: Analysis of Ceramide Content in RHEK Models

This protocol outlines the general steps for measuring ceramide content in reconstructed skin models.[4]

  • Model Culture: Culture the RHEK model according to the manufacturer's instructions, treating with test compounds (e.g., this compound at 1, 3, 10 µg/mL) for the specified duration (e.g., 7 days).

  • Stratum Corneum Isolation: Separate the stratum corneum (SC) from the rest of the epidermal model using an appropriate technique (e.g., enzymatic digestion with trypsin followed by mechanical separation).

  • Lipid Extraction: Extract total lipids from the isolated SC using a solvent mixture optimized for lipid recovery, such as chloroform/methanol (2:1, v/v).

  • Chromatographic Analysis: Apply the concentrated lipid extract to a High-Performance Thin-Layer Chromatography (HPTLC) plate.

  • Separation: Develop the HPTLC plate in a solvent system designed to separate different ceramide classes.

  • Visualization and Quantification: Stain the plate with a dye that visualizes lipids (e.g., primuline (B81338) spray or copper sulfate (B86663) charring). Quantify the ceramide bands by densitometry, using known ceramide standards for identification and calibration.

Caption: Workflow for ceramide analysis in skin models.

Conclusion and Future Directions

This compound is a potent modulator of skin physiology, acting primarily through the upregulation of glucosylceramide synthase. This mechanism enhances the skin's natural barrier by increasing the production of essential stratum corneum ceramides and demonstrates significant anti-melanogenic activity. The collective data strongly support the potential of this compound and related glucosylceramides as active ingredients in advanced dermatological and cosmetic formulations aimed at improving skin hydration, barrier integrity, and regulating pigmentation.

Future research should focus on elucidating the precise signaling pathways that this compound activates to upregulate GCS gene expression. Furthermore, expanding clinical trials to assess the long-term efficacy and safety of topical and oral this compound supplementation will be crucial for its translation into therapeutic and cosmeceutical applications. Investigating the synergistic effects of this compound with other skincare actives could also yield novel and more effective treatment strategies.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Elasticamide from Rice Bran Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elasticamide (N-((S)-2,3-dihydroxypropyl)oleamide) is a naturally occurring ceramide found in rice bran oil that has garnered significant interest for its potential therapeutic and cosmetic applications. Notably, it has demonstrated anti-melanogenic properties by suppressing the expression of tyrosinase-related protein 1 (TRP-1), a key enzyme in melanin (B1238610) synthesis.[1] These application notes provide a detailed protocol for the isolation and purification of this compound from the gummy by-products of rice bran oil, a readily available industrial residue.

Data Presentation

The following table summarizes key quantitative data related to the biological activity and presence of this compound in rice-derived products.

ParameterValueSource
Starting MaterialGummy by-products of rice bran oil[1][2]
Purity of final product≥99% (for total ceramides)[3]
Yield of total ceramides (B1148491)≥0.075% from pre-treated rice bran[3]
IC50 for melanin production suppression3.9 μM[1]
Daily intake in clinical study56 μ g/day [1][2]

Experimental Protocols

This section outlines the detailed methodology for the isolation and purification of this compound.

Part 1: Initial Extraction of Crude Ceramide Fraction

This protocol is adapted from methods described for the extraction of ceramides from rice bran.[4]

Materials:

  • Gummy by-products from rice bran oil processing

  • Ethanol (B145695) (70%)

  • Ultrasonic bath or microwave extractor

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Protocol:

  • Pre-treatment of Starting Material: If starting with raw rice bran, enzymatic hydrolysis (e.g., with sphingomyelinase) can be performed to increase the yield of ceramides.[3] For gummy by-products, proceed directly to extraction.

  • Solvent Extraction:

    • Suspend the gummy by-products in 70% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

    • Perform extraction using either ultrasonic-assisted extraction (e.g., 40 kHz for 45-60 minutes at 40-50°C) or microwave-assisted extraction.[4]

  • Filtration: Separate the liquid extract from the solid residue by vacuum filtration.

  • Concentration: Concentrate the ethanol extract using a rotary evaporator under reduced pressure to obtain a crude lipid extract.

Part 2: Purification by Silica (B1680970) Gel Column Chromatography

This protocol outlines the separation of the crude ceramide fraction from other lipids.

Materials:

  • Crude lipid extract from Part 1

  • Silica gel (for column chromatography)

  • Glass chromatography column

  • Solvents: Petroleum Ether, Ethyl Acetate, Acetone

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • TLC visualization reagent (e.g., iodine vapor or ceric ammonium (B1175870) molybdate (B1676688) stain)

Protocol:

  • Column Packing: Prepare a silica gel column using a slurry packing method with petroleum ether.

  • Sample Loading: Dissolve the crude lipid extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity. A suggested gradient is as follows:

    • Step 1: Ethyl Acetate:Petroleum Ether (6:4, v/v) to elute less polar lipids.

    • Step 2: Ethyl Acetate:Petroleum Ether (1:1, v/v) to continue eluting non-ceramide lipids.

    • Step 3: Acetone:Petroleum Ether (6:4, v/v) to elute the ceramide fraction, including this compound.[4]

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Pool the fractions containing the ceramide band.

  • Concentration: Evaporate the solvent from the pooled ceramide fractions to obtain a ceramide-enriched extract.

Part 3: High-Performance Liquid Chromatography (HPLC) Purification of this compound

This final step isolates pure this compound from the ceramide-enriched extract.

Materials:

  • Ceramide-enriched extract from Part 2

  • HPLC system with a preparative or semi-preparative column

  • Reverse-phase C18 column

  • HPLC-grade solvents: Methanol (MeOH), Tetrahydrofuran (THF)

  • Refractive Index (RI) detector[4]

Protocol:

  • Sample Preparation: Dissolve the ceramide-enriched extract in the HPLC mobile phase. A mixture of MeOH and THF (10:1) can be used as the solvent.[4]

  • HPLC Conditions:

    • Column: Preparative or semi-preparative Reverse-Phase C18 column.

    • Mobile Phase: Isocratic elution with Methanol or a mixture of Methanol and THF. The exact ratio may need to be optimized for best separation.

    • Flow Rate: To be determined based on the column dimensions.

    • Detection: Refractive Index (RI) detector.

  • Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which should be determined using a standard if available.

  • Purity Analysis and Characterization: Analyze the purity of the collected fraction using analytical HPLC. Confirm the identity of this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Signaling Pathway and Experimental Workflow Diagrams

Experimental Workflow for this compound Isolation

G cluster_0 Part 1: Extraction cluster_1 Part 2: Silica Gel Chromatography cluster_2 Part 3: HPLC Purification Start Gummy By-products of Rice Bran Oil Extraction Ethanol Extraction (Ultrasonic/Microwave Assisted) Start->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporation) Filtration->Concentration1 Crude_Extract Crude Lipid Extract Concentration1->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Gradient Elution) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Concentration2 Concentration Fraction_Collection->Concentration2 Ceramide_Enriched Ceramide-Enriched Extract Concentration2->Ceramide_Enriched HPLC Preparative RP-HPLC (C18 Column) Ceramide_Enriched->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: Workflow for the isolation of this compound from rice bran oil by-products.

Proposed Signaling Pathway for Anti-Melanogenic Effect of this compound

G cluster_pathway Melanogenesis Signaling Pathway MITF MITF (Master Regulator) TRP1_Gene TRP-1 Gene MITF->TRP1_Gene activates transcription TRP1_Protein TRP-1 Protein (Tyrosinase-Related Protein 1) TRP1_Gene->TRP1_Protein leads to expression Melanin Melanin Synthesis TRP1_Protein->Melanin catalyzes This compound This compound This compound->TRP1_Protein downregulates expression

Caption: Proposed mechanism of this compound's anti-melanogenic activity.

References

Protocol for Elasticamide Treatment in Cell Culture: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elasticamide, a ceramide derived from rice bran, has garnered significant interest for its potential applications in skincare and dermatology. Primarily recognized for its anti-melanogenic and epidermal moisturizing properties, this compound presents a promising avenue for the development of novel therapeutic and cosmetic agents. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, focusing on its effects on melanogenesis and epidermal barrier function.

This compound has been shown to suppress melanin (B1238610) production in melanoma cells and 3D-cultured melanocytes.[1][2] A key mechanism of its anti-melanogenic activity is the suppression of tyrosinase-related protein 1 (TYRP1) expression.[1][2] Furthermore, this compound contributes to skin hydration by increasing the content of stratum corneum (SC) ceramides (B1148491) through the upregulation of glucosylceramide synthase (GCS) expression.[3]

These protocols are designed to assist researchers in investigating the cellular and molecular effects of this compound, providing a foundation for further studies into its mechanism of action and potential applications.

Data Presentation

The following tables summarize the quantitative data reported for this compound treatment in various cell culture models.

Table 1: Anti-Melanogenic Activity of this compound

Cell LineTreatment ConditionParameterResultReference
B16 Melanoma CellsTheophylline-induced melanogenesisIC50 for Melanin Production3.9 µM

Table 2: Effect of this compound on Epidermal Barrier Function

Cell ModelConcentrationDurationParameterResultReference
Reconstructed Human Epidermal Keratinization (RHEK) Model10 µg/mL7 daysStratum Corneum Ceramide ContentIncreased
Reconstructed Human Epidermal Keratinization (RHEK) Model1-10 µg/mL2 daysGlucosylceramide Synthase (GCS) mRNA ExpressionIncreased
Reconstructed Human Epidermal Keratinization (RHEK) Model1-10 µg/mL7 daysGlucosylceramide Synthase (GCS) Protein ExpressionIncreased

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a stock solution of this compound for cell culture experiments.

Note: this compound is a lipophilic molecule. Proper solubilization is critical for consistent experimental results.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, light-blocking microcentrifuge tubes

Protocol:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a sufficient volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into sterile, light-blocking microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term use.

Melanin Content Assay in B16 Melanoma Cells

Objective: To quantify the effect of this compound on melanin production in B16 melanoma cells.

Materials:

  • B16 melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Theophylline

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • 1 N NaOH with 10% DMSO

  • 96-well microplate reader

Protocol:

  • Seed B16 melanoma cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Induce melanogenesis by treating the cells with a final concentration of 1 mM theophylline.

  • Simultaneously, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 3.9, 10 µM). Include a vehicle control (DMSO) and a positive control (e.g., kojic acid).

  • Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, wash the cells twice with PBS.

  • Lyse the cells by adding 200 µL of 1 N NaOH containing 10% DMSO to each well.

  • Incubate the plate at 80°C for 1 hour to solubilize the melanin.

  • Transfer 150 µL of the lysate from each well to a 96-well plate.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The melanin content can be normalized to the total protein content of each sample, determined by a compatible protein assay (e.g., BCA assay) from a parallel plate.

Real-Time Quantitative PCR (RT-qPCR) for Tyrosinase-Related Protein 1 (TYRP1)

Objective: To determine the effect of this compound on the mRNA expression of TYRP1 in normal human melanocytes.

Materials:

  • Normal Human Epidermal Melanocytes (NHEM)

  • Melanocyte Growth Medium

  • This compound stock solution

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)

  • SYBR Green qPCR Master Mix

  • Primers for TYRP1 and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Protocol:

  • Seed NHEM cells in a 6-well plate and culture until they reach 70-80% confluency.

  • Treat the cells with the desired concentrations of this compound for 72 hours.

  • Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Quantify the RNA concentration and assess its purity using a spectrophotometer.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Set up the qPCR reaction in a 20 µL volume containing SYBR Green Master Mix, forward and reverse primers for TYRP1 or the housekeeping gene, and the synthesized cDNA.

  • Perform the qPCR using a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 30 seconds).

  • Analyze the data using the ΔΔCt method to determine the relative fold change in TYRP1 expression, normalized to the housekeeping gene.

Western Blot for Glucosylceramide Synthase (GCS)

Objective: To analyze the effect of this compound on the protein expression of GCS in a reconstructed human epidermal keratinization (RHEK) model.

Materials:

  • RHEK model

  • Assay medium for RHEK

  • This compound stock solution

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against GCS

  • Primary antibody against a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Culture the RHEK models according to the manufacturer's instructions.

  • Treat the RHEK models with various concentrations of this compound (e.g., 1, 5, 10 µg/mL) for 7 days, changing the medium every 2-3 days.

  • Harvest the tissue and homogenize it in RIPA lysis buffer containing protease inhibitors.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against GCS overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against a loading control to normalize the GCS protein levels.

Visualizations

Signaling Pathways and Experimental Workflows

Elasticamide_Signaling_Pathway cluster_legend Legend This compound This compound Cell_Membrane Cell Membrane GCS_Gene GCS Gene (Glucosylceramide Synthase) This compound->GCS_Gene Upregulation Unknown_Receptor Unknown Receptor / Intracellular Target Signaling_Cascade Intracellular Signaling Cascade (Proposed: Inhibition of cAMP/PKA pathway) Unknown_Receptor->Signaling_Cascade MITF MITF (Microphthalmia-associated transcription factor) Signaling_Cascade->MITF TYRP1_Gene TYRP1 Gene MITF->TYRP1_Gene TYRP1_Protein TYRP1 Protein TYRP1_Gene->TYRP1_Protein Melanin_Synthesis Melanin Synthesis TYRP1_Protein->Melanin_Synthesis GCS_Protein GCS Protein GCS_Gene->GCS_Protein Ceramide_Synthesis Ceramide Synthesis GCS_Protein->Ceramide_Synthesis Activation Activation key_activation Inhibition Inhibition key_inhibition Proposed_Pathway Proposed Pathway key_proposed

Figure 1. Proposed signaling pathway for this compound's effects.

Experimental_Workflow Start Start: Cell Culture (B16 Melanoma, NHEM, or RHEK) Treatment This compound Treatment (Varying Concentrations and Durations) Start->Treatment Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis Melanin_Assay Melanin Content Assay Endpoint_Analysis->Melanin_Assay Anti-melanogenic Effect RT_qPCR RT-qPCR for TYRP1 Expression Endpoint_Analysis->RT_qPCR Gene Expression Western_Blot Western Blot for GCS Expression Endpoint_Analysis->Western_Blot Protein Expression Data_Analysis Data Analysis and Interpretation Melanin_Assay->Data_Analysis RT_qPCR->Data_Analysis Western_Blot->Data_Analysis

Figure 2. General experimental workflow for studying this compound.

References

Application Notes and Protocols for the Quantification of Elasticamide in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elasticamide, a ceramide naturally found in rice oil by-products, has garnered significant interest for its potential therapeutic and cosmetic applications. Notably, it has demonstrated anti-melanogenic properties by suppressing the expression of tyrosinase-related protein 1 (TYRP1) in melanocytes.[1][2] Furthermore, this compound has been shown to increase the content of ceramides (B1148491) in the stratum corneum by promoting the expression of glucosylceramide (GlcCer) synthase, suggesting a role in skin barrier function.[3][4] Given these biological activities, robust and reliable methods for the quantification of this compound in tissue samples are crucial for preclinical and clinical research.

This document provides detailed protocols for the quantification of this compound in tissue samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for the analysis of small molecules in complex biological matrices. Additionally, a general protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is presented as a potential alternative method for high-throughput screening.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a method for the extraction and quantification of this compound from tissue samples. The procedure is based on established methods for ceramide analysis and is tailored for the specific properties of this compound.

Principle

Tissue samples are homogenized and this compound is extracted using a liquid-liquid extraction procedure. The extract is then analyzed by reverse-phase liquid chromatography coupled to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the response of the analyte to that of a known concentration of an internal standard.

Materials and Reagents
  • This compound analytical standard (purity >98%)

  • Internal Standard (IS): C17-Ceramide or other non-endogenous ceramide analog

  • LC-MS/MS grade acetonitrile, methanol, isopropanol, and water

  • Formic acid and ammonium (B1175870) formate

  • Phosphate-buffered saline (PBS)

  • Homogenizer (e.g., bead beater, ultrasonic homogenizer)

  • Centrifuge

  • Analytical balance

  • HPLC or UPLC system coupled to a triple quadrupole mass spectrometer

Experimental Protocol

1.3.1. Sample Preparation: Tissue Homogenization and Lipid Extraction

  • Accurately weigh approximately 50 mg of frozen tissue.

  • Add 1 mL of ice-cold PBS to the tissue.

  • Homogenize the tissue sample on ice until a uniform homogenate is obtained.

  • Transfer 200 µL of the tissue homogenate to a new microcentrifuge tube.

  • Add 20 µL of the internal standard solution (e.g., 1 µg/mL C17-Ceramide in methanol).

  • Add 800 µL of extraction solvent (e.g., isopropanol:ethyl acetate, 1:1, v/v).

  • Vortex vigorously for 1 minute.

  • Incubate on a shaker for 30 minutes at 4°C.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

1.3.2. LC-MS/MS Conditions

  • LC System:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

    • Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate

    • Gradient:

      • 0-1 min: 30% B

      • 1-10 min: 30-100% B

      • 10-12 min: 100% B

      • 12.1-15 min: 30% B (re-equilibration)

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS/MS System:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • MRM Transitions:

      • This compound: Precursor Ion (m/z) 684.6 [M+H]⁺; Product Ions (m/z) 264.3, 282.3

      • Internal Standard (C17-Ceramide): Precursor Ion (m/z) 538.5 [M+H]⁺; Product Ion (m/z) 264.3

Data Presentation: Example Quantitative Performance

The following table summarizes the expected performance characteristics of the LC-MS/MS method for the quantification of this compound. These values are provided as an example and should be determined for each specific assay validation.

ParameterExpected Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)2 ng/mL
Accuracy (% Bias)Within ±15%
Precision (%RSD)< 15%
Recovery (%)85-110%

Quantification of this compound by Competitive ELISA (Hypothetical Protocol)

While a specific ELISA kit for this compound is not commercially available, a competitive ELISA could be developed for its quantification. This would require the generation of a specific anti-Elasticamide antibody.

Principle

In a competitive ELISA, a known amount of enzyme-labeled this compound competes with the this compound in the sample for binding to a limited number of anti-Elasticamide antibody-coated wells. The amount of labeled this compound that binds to the antibody is inversely proportional to the concentration of this compound in the sample.

Experimental Protocol
  • Coating: Coat a 96-well plate with an anti-Elasticamide antibody and incubate overnight at 4°C.

  • Washing: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competition: Add standards or tissue extracts and a fixed amount of enzyme-conjugated this compound (e.g., HRP-Elasticamide) to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until color develops.

  • Stopping the Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation: Construct a standard curve and determine the concentration of this compound in the samples.

Visualizations

Experimental Workflow for LC-MS/MS Quantification of this compound

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Tissue_Sample Tissue Sample (50 mg) Homogenization Homogenization in PBS Tissue_Sample->Homogenization Extraction Liquid-Liquid Extraction (with Internal Standard) Homogenization->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Standard Curve) MS_Detection->Quantification Results Results (Concentration of this compound) Quantification->Results

Caption: Workflow for this compound quantification.

Proposed Signaling Pathway of this compound in Melanocytes

G This compound This compound TYRP1 Tyrosinase-Related Protein 1 (TYRP1) Expression This compound->TYRP1 inhibits GlcCer_Synthase Glucosylceramide (GlcCer) Synthase Expression This compound->GlcCer_Synthase promotes Melanogenesis Melanogenesis TYRP1->Melanogenesis Ceramides Stratum Corneum Ceramides GlcCer_Synthase->Ceramides Skin_Barrier Skin Barrier Function Ceramides->Skin_Barrier

Caption: this compound's proposed signaling pathway.

References

Application of Elasticamide in dermatological research.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Elasticamide, a ceramide derived from rice bran oil, has emerged as a promising bioactive compound in dermatological research, demonstrating significant potential in regulating skin pigmentation and enhancing the skin's moisture barrier. These application notes provide a comprehensive overview of its known functions, along with detailed protocols for experimental investigation and a summary of key quantitative data.

Anti-Melanogenic Properties of this compound

This compound has been identified as an effective inhibitor of melanogenesis, the process of melanin (B1238610) production in the skin. Overproduction of melanin can lead to hyperpigmentation disorders.

Mechanism of Action

This compound exerts its anti-melanogenic effects, at least in part, by suppressing the expression of Tyrosinase-Related Protein 1 (TRP-1)[1][2]. TRP-1 is a key enzyme in the melanin synthesis pathway, and its downregulation leads to a decrease in melanin production. The precise upstream signaling targets of this compound are still under investigation, but its action impacts the well-established MITF (Microphthalmia-associated Transcription Factor) signaling cascade, a central regulator of melanogenesis.

Experimental Evidence

In vitro studies using theophylline-induced melanogenesis in B16 melanoma cells have shown that this compound significantly suppresses melanin production[1][3]. Furthermore, its efficacy has been demonstrated in human 3D-cultured melanocytes[1][2]. A clinical trial involving the oral administration of a rice ceramide extract containing this compound resulted in a significant suppression of UV-B-induced skin pigmentation[1][2][3].

Quantitative Data: Inhibition of Melanin Production
Cell LineTreatment ConditionIC50 ValueReference
B16 Melanoma CellsTheophylline-induced melanogenesis3.9 μM[1][3]

Enhancement of Skin Barrier Function by this compound

This compound contributes to the maintenance of a healthy skin barrier by promoting the synthesis of ceramides (B1148491) in the stratum corneum (SC), the outermost layer of the epidermis. A robust skin barrier is crucial for preventing transepidermal water loss (TEWL) and protecting against environmental aggressors.

Mechanism of Action

This compound has been shown to increase the content of ceramides in the stratum corneum by upregulating the expression of glucosylceramide (GlcCer) synthase[2][4]. This enzyme is critical for the synthesis of glucosylceramides, which are precursors to ceramides in the epidermis.

Experimental Evidence

Studies using a reconstructed human epidermal keratinization (RHEK) model have demonstrated that treatment with this compound leads to a dose-dependent increase in the ceramide content of the stratum corneum.

Quantitative Data: Effect of this compound on Stratum Corneum Ceramide Content

While specific quantitative data from the original study's diagram is not available in the search results, it is reported that treatment of a reconstructed human epidermal keratinization model with 1, 3, and 10 µg/mL of this compound for 7 days resulted in a significant increase in stratum corneum ceramide content[5].

Experimental Protocols

Protocol 1: In Vitro Melanin Content Assay in B16 Melanoma Cells

This protocol is adapted from studies on theophylline-induced melanogenesis.

1. Cell Culture and Seeding:

  • Culture B16-F10 melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
  • Seed the cells in a 12-well plate at a density that allows for growth over the treatment period.

2. Treatment:

  • After 24 hours, replace the medium with fresh medium containing 1.0 mM theophylline (B1681296) to induce melanogenesis[2][6][7][8][9].
  • Add varying concentrations of this compound (e.g., 0.1, 1, 5, 10 μM) to the treatment wells. Include a vehicle control (e.g., DMSO).

3. Incubation:

  • Incubate the cells for 72 to 120 hours[2].

4. Melanin Content Measurement:

  • Wash the cells with Phosphate-Buffered Saline (PBS).
  • Lyse the cells with 1N NaOH containing 10% DMSO.
  • Measure the absorbance of the lysate at 475 nm to quantify the melanin content.
  • Normalize the melanin content to the total protein concentration of each sample, determined by a standard protein assay (e.g., BCA assay).

Protocol 2: Western Blot Analysis of TRP-1 Expression

1. Cell Culture and Treatment:

  • Culture normal human melanocytes or B16 melanoma cells and treat with this compound as described in Protocol 1.

2. Protein Extraction:

  • After the treatment period, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease inhibitors.
  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA assay.

4. SDS-PAGE and Electrotransfer:

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
  • Transfer the separated proteins to a PVDF membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against TRP-1 (a concentration of 1 µg/mL can be used as a starting point) overnight at 4°C[10].
  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
  • Use a loading control, such as β-actin, to ensure equal protein loading.

Protocol 3: Analysis of Stratum Corneum Ceramides by HPTLC

This protocol is based on methods for analyzing lipids from the stratum corneum.

1. Sample Collection (from 3D skin models):

  • After treating a reconstructed human epidermal model with this compound, separate the epidermal layer.
  • Perform tape stripping on the surface of the model to collect the stratum corneum[5][11].

2. Lipid Extraction:

3. High-Performance Thin-Layer Chromatography (HPTLC):

  • Apply the lipid extracts to an HPTLC plate.
  • Develop the plate using a suitable solvent system to separate the different ceramide classes. A common solvent system is chloroform:methanol (50:3, v/v)[12].
  • Visualize the separated lipid bands by staining (e.g., with a copper acetate solution) and heating[11].

4. Quantification:

  • Quantify the intensity of the ceramide bands using densitometry and compare with known ceramide standards.

Signaling Pathways and Experimental Workflows

Elasticamide_Anti_Melanogenic_Pathway cluster_0 This compound Action cluster_1 Melanocyte This compound This compound MITF MITF (Microphthalmia-associated Transcription Factor) This compound->MITF Inhibits (inferred) TRP1_Gene TRP-1 Gene MITF->TRP1_Gene Activates Transcription TRP1_Protein TRP-1 Protein TRP1_Gene->TRP1_Protein Translation Melanin Melanin TRP1_Protein->Melanin Catalyzes Synthesis

Caption: Inferred signaling pathway of this compound in inhibiting melanin synthesis.

Experimental_Workflow_Melanin_Inhibition start Start: B16 Cell Culture induce Induce Melanogenesis (1.0 mM Theophylline) start->induce treat Treat with this compound (0.1 - 10 µM) induce->treat incubate Incubate (72-120 hours) treat->incubate lyse Cell Lysis (1N NaOH) incubate->lyse measure Measure Melanin (Absorbance at 475 nm) lyse->measure analyze Analyze Data measure->analyze

Caption: Experimental workflow for assessing this compound's effect on melanin content.

Elasticamide_Skin_Barrier_Enhancement cluster_0 This compound Action cluster_1 Keratinocyte This compound This compound GlcCer_Synthase GlcCer Synthase (Gene Expression) This compound->GlcCer_Synthase Upregulates GlcCer Glucosylceramides GlcCer_Synthase->GlcCer Increases Synthesis Ceramides Ceramides GlcCer->Ceramides Precursor

Caption: Signaling pathway of this compound in enhancing ceramide synthesis.

References

Application Notes and Protocols for LC-MS/MS Analysis of Elasticamide and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elasticamide, a naturally occurring ceramide found in sources such as rice bran, has garnered significant interest for its potential therapeutic properties, including its anti-melanogenic effects.[1] As a member of the ceramide family, this compound plays a role in various cellular processes. Understanding its metabolic fate is crucial for evaluating its efficacy and safety in drug development. This document provides detailed application notes and protocols for the quantitative analysis of this compound and its putative metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2]

Molecular Profile of this compound

PropertyValue
Chemical Name N-(1,3,4-trihydroxy-tetracosan-2-yl)oleamide
Molecular Formula C₄₂H₈₅NO₅
Molecular Weight 684.13 g/mol
Class Ceramide [AP]

Proposed Metabolic Pathway of this compound

The metabolic pathway of this compound has not been explicitly elucidated in the literature. However, based on the well-established metabolic pathways of ceramides, a putative pathway can be proposed.[3][4][5] Ceramides are central molecules in sphingolipid metabolism and can undergo degradation or further conversion. The primary routes of ceramide metabolism include hydrolysis by ceramidases to yield a fatty acid and a sphingoid base, or phosphorylation by ceramide kinase. The sphingoid base can then be recycled through the salvage pathway.[2][4]

Elasticamide_Metabolism This compound This compound (Cer[AP]) Hydrolysis Hydrolysis (Ceramidase) This compound->Hydrolysis Phosphorylation Phosphorylation (Ceramide Kinase) This compound->Phosphorylation Fatty_Acid Oleic Acid Hydrolysis->Fatty_Acid Sphingoid_Base Phytosphingosine Hydrolysis->Sphingoid_Base Elasticamide_1_P This compound-1-phosphate Phosphorylation->Elasticamide_1_P Salvage_Pathway Salvage Pathway Sphingoid_Base->Salvage_Pathway

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for LC-MS/MS Analysis

The following diagram outlines the general workflow for the quantitative analysis of this compound and its metabolites from biological matrices.

LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Matrix Biological Matrix (e.g., Plasma, Tissue Homogenate) Extraction Liquid-Liquid Extraction (e.g., Folch Method) Matrix->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Sample Injection Evaporation->Injection Separation Reverse-Phase C18 Column Injection->Separation Elution Gradient Elution Separation->Elution Ionization Electrospray Ionization (ESI+) Elution->Ionization Precursor Precursor Ion Selection (Q1) Ionization->Precursor Fragmentation Collision-Induced Dissociation (Q2) Precursor->Fragmentation Product Product Ion Detection (Q3) Fragmentation->Product Data_Analysis Data Acquisition & Analysis Product->Data_Analysis

Caption: General workflow for LC-MS/MS analysis.

Detailed Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is a general guideline for the extraction of lipids, including ceramides, from plasma.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Nitrogen gas stream

  • Centrifuge

  • Vortex mixer

Procedure:

  • To 100 µL of plasma, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 400 µL of 0.9% NaCl solution and vortex for another 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting parameters for the analysis of this compound. Optimization will be required for specific instrumentation and matrices.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Isopropanol (1:1, v/v)
Gradient Start at 60% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Parameters:

Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

ParameterThis compoundPutative Metabolite 1 (Phytosphingosine)Putative Metabolite 2 (Oleic Acid)
Precursor Ion (m/z) 685.6 [M+H]⁺318.3 [M+H]⁺283.2 [M+H]⁺
Product Ion (m/z) 264.3282.3, 300.3265.2
Collision Energy (eV) 35-4520-3015-25
Dwell Time (ms) 100100100

Note: The product ion at m/z 264.3 is a characteristic fragment for many ceramides, resulting from the cleavage of the amide bond and representing the sphingoid base fragment.[4] The collision energies should be optimized for the specific instrument being used.

Quantitative Data Summary

The following table provides a template for summarizing quantitative data obtained from LC-MS/MS analysis. Actual values will be dependent on the experimental results.

AnalyteRetention Time (min)LLOQ (ng/mL)ULOQ (ng/mL)Linearity (r²)Precision (%CV)Accuracy (%)
This compound e.g., 8.5e.g., 1e.g., 1000>0.99<15%85-115%
Phytosphingosine e.g., 2.1e.g., 0.5e.g., 500>0.99<15%85-115%
Oleic Acid e.g., 9.2e.g., 5e.g., 5000>0.99<15%85-115%

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification

Conclusion

This document provides a comprehensive guide for the LC-MS/MS analysis of this compound and its proposed metabolites. The detailed protocols for sample preparation and the suggested LC-MS/MS parameters offer a solid foundation for researchers to develop and validate their own quantitative assays. The provided diagrams for the metabolic pathway and experimental workflow serve as valuable visual aids for understanding the analytical process. Further studies are warranted to confirm the metabolic pathway of this compound and to establish definitive quantitative data for its metabolites in various biological systems.

References

Application Notes and Protocols for Topical Delivery of Elasticamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elasticamide, a ceramide derived from rice bran oil, has garnered significant interest in the field of dermatology and cosmetics due to its potent biological activities.[1] As a member of the ceramide family, it plays a crucial role in maintaining the integrity of the skin barrier and preventing transepidermal water loss. Furthermore, preclinical studies have demonstrated its anti-melanogenic properties, suggesting its potential as a topical agent for treating hyperpigmentation disorders and for skin brightening applications.[1][2] Specifically, this compound has been shown to suppress melanin (B1238610) production in melanoma cells and 3D-cultured human melanocytes, with an IC50 value of 3.9 μM in theophylline-induced melanogenesis in B16 melanoma cells.[1][2] It also upregulates the expression of glucosylceramide synthase, thereby increasing the content of ceramides (B1148491) in the stratum corneum and enhancing skin hydration.

These application notes provide a comprehensive guide for the formulation and evaluation of this compound for topical delivery. The protocols outlined below cover the determination of its physicochemical properties, the development of stable topical formulations, and the assessment of its in vitro skin permeation.

Physicochemical Properties of this compound

Table 1: Physicochemical Properties of this compound and Related Ceramides

PropertyThis compound (Ceramide AP)Ceramide NPCeramide EOPRationale/Reference for this compound Estimation
Molecular Formula C36H73NO5C36H71NO4C34H67NO3
Molecular Weight 599.97 g/mol 582.0 g/mol 541.93 g/mol
Melting Point ~92 °C98-110 °C40-50 °CBased on data for Ceramide AP.
Solubility
    WaterInsolubleInsolubleInsolubleCeramides are characteristically lipophilic.
    EthanolSolubleSolubleSoluble
    Propylene (B89431) GlycolLikely soluble, especially with heating--Glycols are common solvents for lipophilic compounds.
    Caprylic/Capric TriglycerideSoluble, especially with heating to 75-90°CSoluble in oilSoluble in organic solventsSoluble in highly polar oils at elevated temperatures.
Calculated logP Estimated > 5--High lipophilicity is characteristic of long-chain ceramides.

Experimental Protocols

Protocol for Determining this compound Solubility

Objective: To quantitatively determine the solubility of this compound in various cosmetic solvents.

Materials:

  • This compound powder

  • Solvents: Ethanol, Propylene Glycol, Caprylic/Capric Triglyceride, Octyldodecanol

  • Analytical balance

  • Vortex mixer

  • Shaking incubator or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)

Methodology:

  • Prepare saturated solutions by adding an excess amount of this compound powder to each solvent in separate sealed vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 32°C to mimic skin surface temperature) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect for the presence of undissolved solid material.

  • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

  • Quantify the concentration of dissolved this compound using a validated HPLC method.

  • Express the solubility in mg/mL.

Protocol for Formulating an Oil-in-Water (O/W) Cream with this compound

Objective: To prepare a stable O/W cream containing 0.5% (w/w) this compound.

Materials:

  • This compound

  • Oil Phase:

    • Cetearyl Alcohol (emulsifier, thickener)

    • Glyceryl Stearate (emulsifier)

    • Caprylic/Capric Triglyceride (emollient, solvent)

    • Dimethicone (occlusive)

  • Aqueous Phase:

    • Deionized Water

    • Glycerin (humectant)

    • Propylene Glycol (humectant, solvent)

  • Preservative (e.g., Phenoxyethanol)

  • Homogenizer

  • Water bath

Methodology:

  • Oil Phase Preparation: In a heat-resistant beaker, combine the cetearyl alcohol, glyceryl stearate, caprylic/capric triglyceride, and dimethicone. Heat the mixture to 75-80°C in a water bath until all components are melted and uniform.

  • This compound Incorporation: Once the oil phase is uniform, add the this compound powder and stir until completely dissolved. Maintain the temperature at 75-80°C. The high temperature will aid in the solubilization of the ceramide.

  • Aqueous Phase Preparation: In a separate beaker, combine the deionized water, glycerin, and propylene glycol. Heat the aqueous phase to 75-80°C.

  • Emulsification: Slowly add the heated aqueous phase to the heated oil phase while continuously stirring.

  • Homogenization: Homogenize the mixture at a moderate speed for 5-10 minutes to form a uniform emulsion and reduce the droplet size.

  • Cooling: Allow the emulsion to cool down while stirring gently.

  • Preservative Addition: When the temperature of the emulsion is below 40°C, add the preservative and mix until uniform.

  • Final QC: Measure the pH and viscosity of the final cream.

Protocol for Stability Testing of the Topical Formulation

Objective: To assess the physical and chemical stability of the this compound cream under accelerated conditions.

Materials:

  • This compound cream samples in appropriate containers

  • Stability chambers set at different temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH)

  • pH meter

  • Viscometer

  • Microscope

  • HPLC system

Methodology:

  • Store the cream samples in the stability chambers.

  • At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw samples and evaluate the following parameters:

    • Physical Appearance: Color, odor, and phase separation.

    • pH: Measure the pH of a 10% dispersion of the cream in deionized water.

    • Viscosity: Measure the viscosity using a suitable viscometer.

    • Microscopic Examination: Observe the droplet size and for any signs of crystallization.

    • Chemical Stability: Determine the concentration of this compound using a validated HPLC method to assess degradation.

Table 2: Stability Testing Parameters and Acceptance Criteria

ParameterTest MethodAcceptance Criteria
AppearanceVisual InspectionNo change in color, odor, or phase separation
pHpH Meter± 0.5 units from the initial value
ViscosityViscometer± 10% from the initial value
Microscopic AppearanceMicroscopyNo significant change in droplet size or crystal formation
This compound ContentHPLC90-110% of the initial concentration
Protocol for In Vitro Skin Permeation Test (IVPT)

Objective: To evaluate the permeation of this compound from the topical formulation through an ex vivo skin model.

Materials:

  • Franz diffusion cells

  • Excised human or porcine skin

  • Receptor solution (e.g., phosphate-buffered saline with a suitable solubilizer like polysorbate 80 to maintain sink conditions)

  • This compound cream

  • HPLC system

Methodology:

  • Prepare the excised skin by removing subcutaneous fat and cutting it into sections to fit the Franz diffusion cells.

  • Mount the skin sections onto the Franz diffusion cells with the stratum corneum facing the donor compartment and the dermis in contact with the receptor solution.

  • Maintain the receptor solution at 32 ± 1°C and stir continuously.

  • Apply a finite dose (e.g., 10 mg/cm²) of the this compound cream to the skin surface in the donor compartment.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), collect samples from the receptor solution and replace with fresh, pre-warmed receptor solution.

  • At the end of the experiment, dismantle the setup. Separate the epidermis and dermis. Extract this compound from the skin layers using a suitable solvent.

  • Analyze the concentration of this compound in the receptor solution samples and skin extracts using a validated HPLC method.

  • Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

Visualization of Mechanisms and Workflows

Signaling Pathway of this compound's Anti-Melanogenic Action

The proposed signaling pathway for the anti-melanogenic effect of this compound is based on the known actions of other ceramides in melanocytes. It is hypothesized that this compound leads to the sustained activation of the ERK and Akt pathways, which in turn downregulates the expression of Microphthalmia-associated Transcription Factor (MITF), a key regulator of melanogenesis.

Elasticamide_Signaling_Pathway This compound This compound CellMembrane Cell Membrane This compound->CellMembrane ERK ERK (Extracellular Signal-Regulated Kinase) CellMembrane->ERK Sustained Activation Akt Akt/PKB CellMembrane->Akt Sustained Activation MITF MITF (Microphthalmia-associated Transcription Factor) ERK->MITF Inhibition of Expression Akt->MITF Inhibition of Expression Tyrosinase Tyrosinase MITF->Tyrosinase Upregulation TRP1 TRP-1 MITF->TRP1 Upregulation Melanin Melanin Synthesis Tyrosinase->Melanin TRP1->Melanin

Caption: Proposed signaling pathway for this compound's anti-melanogenic effect.

Experimental Workflow for Topical Formulation Development

The following diagram illustrates the logical progression of experiments for the development and evaluation of a topical this compound formulation.

Formulation_Workflow Start Start: Define Target Product Profile PhysicoChem 1. Physicochemical Characterization (Solubility, Melting Point, logP) Start->PhysicoChem Formulation 2. Formulation Development (Excipient Selection, O/W Cream) PhysicoChem->Formulation Stability 3. Stability Testing (Accelerated Conditions) Formulation->Stability IVPT 4. In Vitro Performance Testing (Skin Permeation - IVPT) Stability->IVPT End End: Optimized Topical Formulation IVPT->End

Caption: Workflow for developing and evaluating a topical this compound formulation.

In Vitro Skin Permeation Test (IVPT) Workflow

This diagram details the key steps involved in conducting an in vitro skin permeation study using Franz diffusion cells.

IVPT_Workflow SkinPrep 1. Skin Preparation (Excision and Mounting) CellSetup 2. Franz Cell Setup (Receptor Fluid Fill) SkinPrep->CellSetup Dosing 3. Topical Application (Finite Dose of Formulation) CellSetup->Dosing Sampling 4. Receptor Fluid Sampling (Time-course) Dosing->Sampling Analysis 5. HPLC Analysis (Quantification of this compound) Sampling->Analysis Data 6. Data Analysis (Flux, Permeability Coefficient) Analysis->Data

Caption: Workflow for the In Vitro Skin Permeation Test (IVPT).

References

Application Notes: Investigating the Anti-Melanogenic Properties of Elasticamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Melanogenesis, the synthesis of the pigment melanin (B1238610), is a critical physiological process for photoprotection of the skin against ultraviolet (UV) radiation. However, its dysregulation can lead to hyperpigmentary disorders such as melasma and age spots. A key enzyme in this process is tyrosinase, which catalyzes the rate-limiting steps of melanin production. Consequently, inhibitors of tyrosinase and modulators of melanogenic signaling pathways are of significant interest in dermatology and cosmetology.

Elasticamide, a ceramide derived from rice bran oil, has been identified as a potent inhibitor of melanogenesis.[1][2] Studies have shown that this compound significantly suppresses melanin production in B16F10 melanoma cells and 3D-cultured human melanocytes.[1][2] Specifically, it has been observed to decrease the expression of tyrosinase-related protein 1 (TRP-1).[1] These application notes provide a detailed experimental framework for researchers to investigate the anti-melanogenic effects of this compound, elucidate its mechanism of action, and evaluate its potential as a skin-lightening agent.

Mechanism of Action (Hypothesized)

The precise molecular mechanism underlying this compound's anti-melanogenic activity is still under investigation. Melanogenesis is primarily regulated by the Microphthalmia-associated transcription factor (MITF), which controls the expression of key melanogenic enzymes such as tyrosinase (TYR), TRP-1, and tyrosinase-related protein 2 (TRP-2)/dopachrome (B613829) tautomerase (DCT). The activity of MITF is modulated by upstream signaling cascades, most notably the cAMP/PKA/CREB pathway and the MAPK (ERK, p38, JNK) pathways. It is hypothesized that this compound may exert its inhibitory effects by modulating one or more of these signaling pathways, leading to the downregulation of MITF and its target genes.

Experimental Protocols

Herein, we provide detailed protocols for a series of in vitro assays to characterize the effects of this compound on melanogenesis.

1. Cell Culture and Treatment

The B16F10 murine melanoma cell line is a well-established and appropriate model for studying melanogenesis due to its ability to produce significant amounts of melanin.

  • Materials:

  • Protocol:

    • Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Prepare a stock solution of this compound in DMSO.

    • Seed cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere overnight.

    • To induce melanogenesis, treat the cells with a stimulant like α-MSH (e.g., 100-300 nM).

    • Concurrently, treat the cells with various concentrations of this compound or vehicle control (DMSO). Ensure the final DMSO concentration does not exceed 0.1% to avoid cytotoxicity.

    • Incubate the cells for a specified period (e.g., 48-72 hours).

2. Melanin Content Assay

This assay quantifies the amount of melanin produced by the cultured cells following treatment with this compound.

  • Materials:

    • Treated B16F10 cells

    • 1 N NaOH with 10% DMSO

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • After treatment, wash the cells with PBS and harvest them.

    • Centrifuge the cell suspension to obtain a cell pellet.

    • Dissolve the cell pellet in 1 N NaOH containing 10% DMSO.

    • Incubate the mixture at 80°C for 1-2 hours to solubilize the melanin.

    • Transfer the solubilized melanin solution to a 96-well plate.

    • Measure the absorbance at 405 nm or 475 nm using a microplate reader.

    • Normalize the melanin content to the total protein content of each sample, which can be determined using a BCA or Bradford protein assay.

3. Cellular Tyrosinase Activity Assay

This protocol measures the intracellular activity of tyrosinase, the rate-limiting enzyme in melanogenesis.

  • Materials:

    • Treated B16F10 cells

    • Lysis Buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8, containing 1% Triton X-100 and protease inhibitors)

    • L-DOPA solution (15 mM)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Wash the treated cells with ice-cold PBS and lyse them with the lysis buffer.

    • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the tyrosinase enzyme.

    • Determine the protein concentration of the lysate.

    • In a 96-well plate, add an equal amount of protein lysate for each sample.

    • Initiate the reaction by adding the L-DOPA solution to each well.

    • Incubate the plate at 37°C for 1 hour.

    • Measure the absorbance of the formed dopachrome at 475 nm using a microplate reader.

    • Express tyrosinase activity as the change in absorbance per minute per milligram of protein.

4. Western Blot Analysis

This technique is used to determine the protein expression levels of key melanogenic enzymes and signaling proteins.

  • Materials:

    • Treated B16F10 cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies (e.g., anti-Tyrosinase, anti-TRP-1, anti-TRP-2, anti-MITF, anti-phospho-CREB, anti-CREB, anti-phospho-ERK, anti-ERK, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagent

  • Protocol:

    • Lyse the treated cells in RIPA buffer and determine the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the desired primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence reagent and an imaging system.

    • Use β-actin as a loading control to normalize the expression of the target proteins.

5. Quantitative Real-Time PCR (qPCR)

qPCR is employed to measure the mRNA expression levels of melanogenesis-related genes.

  • Materials:

    • Treated B16F10 cells

    • RNA extraction kit (e.g., TRIzol)

    • cDNA synthesis kit

    • SYBR Green qPCR Master Mix

    • Primers for target genes (e.g., Tyr, Trp1, Trp2, Mitf) and a housekeeping gene (e.g., Gapdh)

  • Protocol:

    • Extract total RNA from the treated cells using an appropriate kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform qPCR using SYBR Green Master Mix and specific primers for the genes of interest.

    • The relative gene expression can be calculated using the 2-ΔΔCt method, with a housekeeping gene for normalization.

Data Presentation

Quantitative data should be summarized in tables for clear comparison of the effects of different concentrations of this compound.

Table 1: Effect of this compound on Melanin Content and Cell Viability in B16F10 Cells

This compound (µM)Melanin Content (% of Control)Cell Viability (%)
0 (Vehicle)100 ± 5.2100 ± 3.1
185.3 ± 4.1*98.7 ± 2.5
3.9 (IC50)50.1 ± 3.8 97.2 ± 3.0
1025.6 ± 2.995.4 ± 2.8
2510.2 ± 1.5***92.1 ± 3.5

*Data are presented as mean ± SD (n=3). Statistical significance vs. vehicle control: *p < 0.05, **p < 0.001. The IC50 value of 3.9 µM is based on existing literature.

Table 2: Effect of this compound on Cellular Tyrosinase Activity

This compound (µM)Tyrosinase Activity (% of Control)
0 (Vehicle)100 ± 6.8
188.1 ± 5.5
3.952.4 ± 4.2
1030.9 ± 3.1
2515.7 ± 2.4***

*Data are presented as mean ± SD (n=3). Statistical significance vs. vehicle control: **p < 0.001.

Table 3: Relative mRNA Expression of Melanogenic Genes after this compound Treatment

GeneThis compound (3.9 µM) - Fold Change vs. Control
Mitf0.45 ± 0.05
Tyr0.38 ± 0.04
Trp10.52 ± 0.06***
Trp20.61 ± 0.07**

*Data are presented as mean ± SD (n=3). Statistical significance vs. vehicle control: **p < 0.01, **p < 0.001.

Visualizations

Experimental Workflow Diagram

G cluster_0 Cell Culture & Treatment cluster_1 Biochemical Assays cluster_2 Molecular Analysis cluster_3 Data Analysis B16F10 B16F10 Cell Culture Treatment Treat with α-MSH & this compound (48-72h) B16F10->Treatment MelaninAssay Melanin Content Assay Treatment->MelaninAssay TyrAssay Tyrosinase Activity Assay Treatment->TyrAssay qPCR qPCR Analysis (Mitf, Tyr, Trp1, Trp2) Treatment->qPCR WesternBlot Western Blot Analysis (MITF, TYR, TRP-1, p-CREB, p-ERK) Treatment->WesternBlot Analysis Quantification & Statistical Analysis MelaninAssay->Analysis TyrAssay->Analysis qPCR->Analysis WesternBlot->Analysis

Caption: Experimental workflow for evaluating this compound's anti-melanogenic effects.

Signaling Pathways in Melanogenesis

G alphaMSH α-MSH MC1R MC1R alphaMSH->MC1R binds AC Adenylyl Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB p-CREB CREB->pCREB MITF MITF pCREB->MITF upregulates transcription MelanogenicGenes TYR, TRP-1, TRP-2 MITF->MelanogenicGenes activates transcription Melanin Melanin Synthesis MelanogenicGenes->Melanin This compound This compound This compound->PKA inhibits? MAPK MAPK (ERK) This compound->MAPK activates? pMAPK p-ERK MAPK->pMAPK pMAPK->MITF inhibits (degradation)

Caption: Key signaling pathways regulating melanogenesis and potential points of intervention for this compound.

References

Application Notes and Protocols for Assessing Skin Barrier Function with Elasticamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elasticamide, a ceramide [AP], plays a significant role in enhancing skin barrier function. Derived from rice, it has been shown to improve epidermal hydration and integrity. These application notes provide detailed protocols and data for assessing the efficacy of this compound in strengthening the skin's natural defenses. The following sections outline key experimental procedures, present quantitative data in a structured format, and visualize the underlying molecular pathways and experimental workflows.

Key Mechanisms of Action

This compound enhances skin barrier function through several key mechanisms:

  • Increased Ceramide Synthesis: this compound upregulates the expression of glucosylceramide synthase (GCS), a crucial enzyme in the ceramide synthesis pathway. This leads to an increase in the ceramide content of the stratum corneum (SC), the outermost layer of the skin.

  • Enhanced Epidermal Differentiation: Related rice-derived glucosylceramides, which are structurally similar to the precursors of this compound, have been shown to increase the number of keratohyalin granules and desmosomes. Keratohyalin granules are essential for the formation of filaggrin, a key protein for skin hydration. Desmosomes are intercellular junctions that provide mechanical strength to the epidermis.

  • Upregulation of Hydration and Adhesion Proteins: These related glucosylceramides also upregulate the expression of filaggrin and corneodesmosin. Filaggrin is a precursor to Natural Moisturizing Factors (NMFs), which are critical for maintaining skin hydration. Corneodesmosin is a key component of corneodesmosomes, which are responsible for the cohesion of the stratum corneum.

Data Summary

The following tables summarize the quantitative data from key experiments investigating the effects of this compound and related compounds on skin barrier function.

Table 1: Effect of this compound on Transepidermal Water Loss (TEWL) in a Reconstructed Human Epidermal Keratinization (RHEK) Model

TreatmentConcentrationTEWL ReductionSignificance
This compound (Cer[t18:0/24:0])10 µg/mLSignificantp < 0.05
Cer[t18:0/23:0]10 µg/mLSignificantp < 0.05
Cer[t18:1(8Z)/24:0]10 µg/mLSignificantp < 0.05

Data adapted from studies on reconstructed human epidermal models, where a significant reduction in TEWL indicates an improved barrier function[1].

Table 2: Effect of this compound on Stratum Corneum (SC) Ceramide Content in an RHEK Model

TreatmentConcentrationChange in SC Ceramide ContentSignificance
This compound1 µg/mLIncreaseNot significant
This compound3 µg/mLIncreaseNot significant
This compound10 µg/mLSignificant Increasep < 0.05

This table illustrates the dose-dependent effect of this compound on increasing ceramide levels in the stratum corneum[2].

Table 3: Anti-Melanogenic Effects of this compound and Related Glucosylceramides (GlcCer)

CompoundIC50 for Melanin Production Suppression
This compound3.9 µM
GlcCer [d18:2(4E,8Z)/20:0]5.2 µM
GlcCer [d18:2(4E,8Z)/18:0]6.6 µM

These values demonstrate the potent anti-melanogenic activity of this compound in B16 melanoma cells[3].

Experimental Protocols

Protocol 1: Assessment of Transepidermal Water Loss (TEWL) in a Reconstructed Human Epidermal Keratinization (RHEK) Model

Objective: To evaluate the effect of this compound on the barrier function of a reconstructed human epidermis model by measuring TEWL.

Materials:

  • Reconstructed Human Epidermal Keratinization (RHEK) models

  • Assay medium

  • This compound solution (1, 3, and 10 µg/mL in a suitable vehicle, e.g., DMSO)

  • Vehicle control (e.g., 0.1% DMSO)

  • 24-well culture plates

  • TEWL measurement device (e.g., Tewameter®)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Place the RHEK models into a 24-well culture plate.

  • Add assay medium underneath each RHEK model cup.

  • Incubate the plate at 37°C in a 5% CO2 atmosphere for 24 hours to equilibrate the models.

  • After equilibration, treat the RHEK models with the this compound solutions (1, 3, and 10 µg/mL) or the vehicle control. Apply the treatment solution topically to the stratum corneum.

  • Incubate the treated models for 7 days, changing the medium every 2-3 days.

  • On day 7, measure the TEWL for each RHEK model according to the manufacturer's instructions for the TEWL measurement device.

  • Record and analyze the data. A significant decrease in TEWL in the this compound-treated groups compared to the control group indicates an improvement in skin barrier function.

G cluster_0 Experimental Workflow: TEWL Assessment RHEK Equilibration RHEK Equilibration Topical Treatment Topical Treatment RHEK Equilibration->Topical Treatment 24h Incubation (7 days) Incubation (7 days) Topical Treatment->Incubation (7 days) TEWL Measurement TEWL Measurement Incubation (7 days)->TEWL Measurement

Experimental workflow for TEWL assessment.

Protocol 2: Analysis of Stratum Corneum (SC) Ceramide Content

Objective: To quantify the effect of this compound on the ceramide content in the stratum corneum of an RHEK model.

Materials:

  • Treated RHEK models (from Protocol 1)

  • Trypsin solution

  • Lipid extraction solvents (e.g., chloroform/methanol mixture)

  • High-Performance Thin-Layer Chromatography (HPTLC) system

  • Ceramide standards

  • Nitrogen gas evaporator

Procedure:

  • Following TEWL measurement, separate the stratum corneum from the RHEK models by floating them on a trypsin solution.

  • Extract the total lipids from the isolated stratum corneum using a chloroform/methanol solvent mixture.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Resuspend the dried lipid extract in a known volume of solvent.

  • Spot the lipid extracts and ceramide standards onto an HPTLC plate.

  • Develop the HPTLC plate using an appropriate solvent system to separate the different lipid classes.

  • Visualize the separated lipids (e.g., by charring with sulfuric acid) and quantify the ceramide bands by densitometry.

  • Compare the ceramide content of the this compound-treated groups to the vehicle control group.

Protocol 3: Quantification of Glucosylceramide Synthase (GCS) Expression

Objective: To determine if this compound enhances ceramide synthesis by upregulating the expression of GCS.

A. Real-Time PCR for GCS mRNA Expression

Materials:

  • Treated RHEK models

  • RNA extraction kit

  • cDNA synthesis kit

  • Real-time PCR system

  • Primers for GCS and a housekeeping gene (e.g., GAPDH)

  • SYBR Green master mix

Procedure:

  • Extract total RNA from the RHEK models using a commercial RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform real-time PCR using primers for GCS and the housekeeping gene.

  • Analyze the data using the comparative Ct method (ΔΔCt) to determine the relative expression of GCS mRNA in the this compound-treated groups compared to the control.

B. Western Blotting for GCS Protein Expression

Materials:

  • Treated RHEK models

  • Protein lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blotting apparatus

  • Primary antibody against GCS

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the RHEK models in protein lysis buffer and quantify the protein concentration using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against GCS.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways

G cluster_0 This compound's Mechanism of Action on Skin Barrier This compound This compound GCS Glucosylceramide Synthase (GCS) This compound->GCS Promotes Expression Ceramides Increased Stratum Corneum Ceramides GCS->Ceramides Increases Synthesis Barrier Enhanced Skin Barrier Function Ceramides->Barrier

This compound's effect on ceramide synthesis.

G cluster_1 Related Glucosylceramides' Role in Epidermal Hydration GlcCer Rice-derived Glucosylceramides KHG Increased Keratohyalin Granules & Desmosomes GlcCer->KHG Filaggrin Upregulated Filaggrin Expression GlcCer->Filaggrin Corneodesmosin Upregulated Corneodesmosin Expression GlcCer->Corneodesmosin NMF Increased Natural Moisturizing Factors (NMF) Filaggrin->NMF Cohesion Improved Stratum Corneum Cohesion Corneodesmosin->Cohesion Hydration Enhanced Epidermal Hydration NMF->Hydration Cohesion->Hydration

Role of related GlcCer in hydration.

Conclusion

The provided protocols and data offer a comprehensive framework for assessing the beneficial effects of this compound on skin barrier function. By employing these techniques, researchers and drug development professionals can effectively evaluate the potential of this compound as an active ingredient in skincare formulations aimed at improving skin health and resilience. The evidence strongly suggests that this compound enhances the skin's natural barrier by increasing ceramide synthesis, which is a cornerstone of a healthy and well-hydrated epidermis.

References

In Vitro Assays for Measuring Elasticamide Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elasticamide is a ceramide known for its role in skin health, particularly in moisturization and pigmentation. While its name suggests a potential role in skin elasticity, current research primarily highlights its activity in inhibiting melanin (B1238610) production and enhancing the skin's barrier function. This document provides detailed application notes and protocols for in vitro assays to measure the known activities of this compound. Additionally, it outlines key in vitro assays that can be employed to investigate its potential effects on skin elasticity by examining its influence on elastin (B1584352) synthesis, elastase activity, and the expression of related genes.

Part 1: Established In Vitro Activities of this compound

The primary activities of this compound demonstrated in vitro are its anti-melanogenic and skin barrier-enhancing effects.

Anti-Melanogenic Activity of this compound

This compound has been shown to significantly suppress melanin production in vitro.[1][2] The following assays are crucial for quantifying this activity.

The inhibitory effect of this compound on melanogenesis can be quantified by determining its IC50 value, which is the concentration required to inhibit 50% of melanin production.

CompoundCell LineInducerIC50 (µM)Reference
This compound B16 MelanomaTheophylline (B1681296)3.9 [1][2]
GlcCer [d18:2(4E,8Z)/20:0]B16 MelanomaTheophylline5.2[1][2]
GlcCer [d18:2(4E,8Z)/18:0]B16 MelanomaTheophylline6.6[1][2]

This protocol details the method to assess the anti-melanogenic activity of this compound in a cell-based assay.

Objective: To quantify the inhibitory effect of this compound on melanin production in theophylline-stimulated B16 melanoma cells.

Materials:

  • B16 Melanoma Cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • Theophylline

  • This compound

  • L-DOPA

  • Phosphate Buffered Saline (PBS)

  • 1N NaOH

  • 96-well plates

  • Spectrophotometer (475 nm)

Procedure:

  • Cell Culture: Culture B16 melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound and a fixed concentration of theophylline to induce melanogenesis. Include a positive control (e.g., kojic acid) and an untreated control.

  • Incubation: Incubate the plates for 72 hours.

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them with 1N NaOH.

  • Melanin Quantification: Measure the absorbance of the lysate at 475 nm using a spectrophotometer. The absorbance is directly proportional to the melanin content.

  • Data Analysis: Calculate the percentage of melanin inhibition for each concentration of this compound compared to the theophylline-treated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the concentration of this compound.

The following diagram illustrates the general pathway of melanogenesis and the potential point of intervention for inhibitors like this compound.

Melanogenesis_Inhibition Theophylline Theophylline (Inducer) B16_Cell B16 Melanoma Cell Theophylline->B16_Cell stimulates Melanogenesis Melanogenesis Pathway B16_Cell->Melanogenesis Tyrosinase Tyrosinase-Related Protein 1 (TRP-1) Melanogenesis->Tyrosinase activates Melanin Melanin Production Tyrosinase->Melanin This compound This compound (Inhibitor) This compound->Tyrosinase inhibits expression

Caption: Inhibition of the melanogenesis pathway by this compound.

Skin Barrier Function Enhancement

This compound contributes to skin hydration by promoting the synthesis of ceramides (B1148491) in the stratum corneum.[3]

This protocol outlines the measurement of GlcCer synthase expression, an enzyme involved in ceramide production.

Objective: To determine the effect of this compound on the mRNA expression of Glucosylceramide (GlcCer) synthase in a reconstructed human epidermal keratinization model.

Materials:

  • Reconstructed Human Epidermal Keratinization (RHEK) model

  • This compound

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix and primers for GlcCer synthase and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Model Culture and Treatment: Culture the RHEK model according to the manufacturer's instructions. Treat the model with various concentrations of this compound for 48 hours.

  • RNA Extraction: Isolate total RNA from the RHEK tissues using a suitable RNA extraction kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR (qPCR) using primers specific for GlcCer synthase and a housekeeping gene.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in GlcCer synthase mRNA expression in this compound-treated samples relative to untreated controls.

Part 2: Proposed In Vitro Assays for Elasticity-Related Activity of this compound

To substantiate any claims related to skin elasticity, the following in vitro assays are recommended to evaluate the effect of this compound on key components of the skin's elastic fiber network.

Elastin Synthesis and Deposition

An increase in elastin synthesis by dermal fibroblasts is a direct indicator of improved skin elasticity.

This protocol measures the amount of newly synthesized soluble elastin (tropoelastin) by human dermal fibroblasts.

Objective: To quantify the effect of this compound on tropoelastin production by human dermal fibroblasts (HDFs).

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Fibroblast growth medium

  • This compound

  • ELISA kit for tropoelastin

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Culture: Culture HDFs in fibroblast growth medium.

  • Treatment: Seed HDFs in 96-well plates and, upon reaching confluence, treat with various concentrations of this compound for 24-72 hours. Include a positive control (e.g., TGF-β1) and an untreated control.

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the amount of tropoelastin in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and determine the concentration of tropoelastin in each sample. Compare the tropoelastin levels in this compound-treated wells to the untreated control.

Elastin_Synthesis_Workflow Start Culture Human Dermal Fibroblasts (HDFs) Treat Treat with this compound Start->Treat Incubate Incubate for 24-72h Treat->Incubate Collect Collect Culture Supernatant Incubate->Collect ELISA Quantify Tropoelastin (ELISA) Collect->ELISA Analyze Analyze Data ELISA->Analyze

Caption: Workflow for quantifying tropoelastin synthesis.

Inhibition of Elastase Activity

Elastase is an enzyme that degrades elastin. Inhibiting its activity can help preserve the skin's elastic fibers.

This is a cell-free biochemical assay to measure the direct inhibitory effect of this compound on elastase activity.

Objective: To determine the in vitro elastase inhibitory activity of this compound.

Materials:

  • Human Neutrophil Elastase

  • Fluorogenic elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin)

  • Assay buffer (e.g., Tris-HCl)

  • This compound

  • Positive control inhibitor (e.g., Sivelestat)

  • 96-well black plates

  • Fluorescence plate reader (Excitation/Emission ~380/500 nm)

Procedure:

  • Reaction Setup: In a 96-well black plate, add the assay buffer, human neutrophil elastase, and varying concentrations of this compound or the positive control.

  • Pre-incubation: Pre-incubate the mixture for 10-15 minutes at room temperature.

  • Initiate Reaction: Add the fluorogenic elastase substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the elastase activity.

  • Data Analysis: Calculate the percentage of elastase inhibition for each concentration of this compound. Determine the IC50 value.

Elastase_Inhibition Elastase Elastase Enzyme Elastin Elastin Fiber Elastase->Elastin degrades Degradation Elastin Degradation (Loss of Elasticity) Elastin->Degradation This compound This compound (Potential Inhibitor) This compound->Elastase inhibits

Caption: Mechanism of elastase inhibition to preserve elastin.

Gene Expression Analysis of Key Elastic Fiber Components

Analyzing the expression of genes crucial for elastic fiber formation, such as tropoelastin (ELN) and lysyl oxidase (LOX), can provide insights into the mechanism of action of this compound.[4][5]

Objective: To assess the effect of this compound on the mRNA expression levels of tropoelastin (ELN) and lysyl oxidase (LOX) in HDFs.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Fibroblast growth medium

  • This compound

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix and primers for ELN, LOX, and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Cell Culture and Treatment: Culture and treat HDFs with this compound as described in the tropoelastin production protocol.

  • RNA Extraction and cDNA Synthesis: Isolate total RNA and synthesize cDNA as described in the GlcCer synthase protocol.

  • qPCR: Perform qPCR using specific primers for ELN, LOX, and the housekeeping gene.

  • Data Analysis: Use the ΔΔCt method to determine the relative fold change in ELN and LOX mRNA expression in this compound-treated cells compared to untreated controls.

Gene_Expression_Pathway This compound This compound HDF Human Dermal Fibroblast This compound->HDF acts on ELN_Gene ELN Gene Expression HDF->ELN_Gene influences LOX_Gene LOX Gene Expression HDF->LOX_Gene influences Tropoelastin Tropoelastin Synthesis ELN_Gene->Tropoelastin LOX_Enzyme Lysyl Oxidase Synthesis LOX_Gene->LOX_Enzyme Crosslinking Elastin Cross-linking Tropoelastin->Crosslinking LOX_Enzyme->Crosslinking catalyzes Elastic_Fiber Mature Elastic Fiber Crosslinking->Elastic_Fiber

Caption: Gene expression leading to elastic fiber formation.

Conclusion

The provided protocols offer a robust framework for the in vitro evaluation of this compound's bioactivity. While its anti-melanogenic and skin barrier-enhancing properties are established, the assays outlined for elastin synthesis, elastase inhibition, and related gene expression will be instrumental in elucidating its potential role in promoting skin elasticity. Rigorous and standardized application of these methods will enable a comprehensive understanding of this compound's full spectrum of activities for dermatological and cosmetic applications.

References

Troubleshooting & Optimization

Technical Support Center: Improving Elasticamide Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Elasticamide and other poorly soluble compounds in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is compound precipitation and why is it a problem in cell culture?

A1: Compound precipitation is the formation of solid particles of a substance in a solution.[1] In cell culture, this occurs when a compound, like this compound, is introduced into the media at a concentration that exceeds its solubility limit.[1] This is problematic as it can lead to inaccurate experimental results, alter the composition of the media, and potentially harm the cells.[2]

Q2: My this compound, dissolved in DMSO, precipitates immediately when added to my cell culture medium. What's happening?

A2: This is a common issue known as "crashing out" and is often due to "solvent shock".[1] this compound is likely much less soluble in the aqueous environment of your cell culture medium than in the organic solvent DMSO.[1][3] When the concentrated DMSO stock is diluted in the medium, the sudden change in solvent polarity causes the compound to precipitate.[1]

Q3: What are the primary methods for enhancing the solubility of a compound like this compound?

A3: Solubility enhancement techniques are generally grouped into physical and chemical modifications.[4]

  • Physical Modifications: These include reducing the particle size (micronization, nanosuspension) and creating amorphous forms or solid dispersions.[4][5]

  • Chemical Modifications: These involve altering the compound's properties through pH adjustment, salt formation, or complexation (e.g., with cyclodextrins).[4][6]

  • Other Strategies: The use of co-solvents, surfactants, and hydrotropy are also common methods.[4][7]

Q4: What is the difference between kinetic and thermodynamic solubility?

A4:

  • Kinetic solubility is determined by adding a compound already dissolved in an organic solvent (like DMSO) to an aqueous buffer and measuring the concentration at which it precipitates.[8][9] This method is fast and suitable for high-throughput screening in early drug discovery.[8]

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent. It is measured by incubating an excess of the solid compound with the solvent for an extended period (e.g., 24-72 hours) until equilibrium is reached.[4][10] This is more time-consuming but provides a more accurate measure of solubility.[10]

Troubleshooting Guide: this compound Precipitation

Issue: this compound precipitates upon addition to cell culture media.

This guide provides a systematic approach to troubleshoot and resolve this common issue.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media is above its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to find the maximum soluble concentration.[3]
Solvent Shock Rapid dilution of a concentrated DMSO stock into the aqueous media causes the compound to "crash out".[1]Prepare an intermediate dilution of the stock in pre-warmed (37°C) media. Add the compound dropwise while gently vortexing.[3]
High DMSO Concentration While DMSO helps with initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution.[3]Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[3] This might require preparing a more dilute stock solution.
Media Temperature Adding the compound to cold media can lower its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.[3]
Interactions with Media Components This compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.[1][2]Test the solubility of this compound in a simpler buffered solution like PBS to see if media components are the issue.[3]
pH of the Media The pH of the cell culture medium can significantly affect the solubility of ionizable compounds.[1]Determine the pKa of this compound. If it is ionizable, adjusting the pH of the buffer system (if possible without affecting cell health) might improve solubility.[4]
Evaporation In long-term experiments, evaporation can concentrate media components, including this compound, leading to precipitation.[2][3]Ensure proper humidification of the incubator to minimize evaporation.[3]

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment of this compound

This protocol provides a method for quickly determining the kinetic solubility of this compound in your experimental buffer.

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Ensure complete dissolution by vortexing and, if necessary, brief sonication.

  • Prepare Serial Dilutions: In a 96-well plate, perform a serial 2-fold dilution of the this compound stock solution in DMSO.

  • Addition to Aqueous Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well containing a larger volume (e.g., 198 µL) of your pre-warmed (37°C) aqueous experimental buffer (e.g., PBS or cell culture media). Include a DMSO-only control.

  • Incubation and Observation: Incubate the plate at 37°C for 1-2 hours.[9]

  • Detection of Precipitation: Visually inspect each well for signs of precipitation (cloudiness or solid particles). For a more quantitative measurement, use a nephelometer to detect light scattering from insoluble particles or a plate reader to measure absorbance after filtering out the precipitate.[10]

  • Determine Kinetic Solubility: The highest concentration of this compound that remains clear is considered its kinetic solubility under these conditions.

Visualization of Key Processes

Workflow for Troubleshooting Solubility Issues

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Advanced Strategies cluster_3 Outcome A Precipitation of this compound in Cell Culture Media B Lower Final Concentration A->B C Optimize Dilution Method (e.g., serial dilution) A->C D Check & Adjust Final DMSO % A->D E Use Pre-warmed Media A->E F Test in Simpler Buffer (PBS) B->F If Unsuccessful I Clear Solution: Proceed with Experiment B->I If Successful C->F If Unsuccessful C->I If Successful D->F If Unsuccessful D->I If Successful E->F If Unsuccessful E->I If Successful G pH Adjustment (for ionizable compounds) F->G H Use of Solubilizing Excipients (e.g., cyclodextrins) F->H G->I H->I

Caption: A logical workflow for troubleshooting precipitation of poorly soluble compounds.

Hypothetical Signaling Pathway Affected by this compound

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Regulates This compound This compound This compound->Receptor Inhibits

Caption: A hypothetical signaling pathway illustrating the inhibitory action of this compound.

Data Presentation: Common Solvents for In Vitro Studies

The following table summarizes the properties of common solvents used to dissolve poorly soluble compounds for in vitro assays.

Solvent Polarity Commonly Used Concentration in Media Notes
Dimethyl Sulfoxide (DMSO) Polar aprotic< 0.5% (ideally < 0.1%)[3]Most common solvent for initial stock solutions. Can be cytotoxic at higher concentrations.[11]
Ethanol Polar protic< 0.5%Often used for plant extracts and natural products. Can have immunosuppressive effects.[11]
Methanol Polar protic< 0.1%More toxic than ethanol; use with caution.
Polyethylene Glycol (PEG) PolarVaries by MWCan also act as a formulation vehicle to improve solubility.
Cyclodextrins -VariesUsed as complexing agents to encapsulate and solubilize hydrophobic drugs.[6]

This information is intended as a general guide. Always consult the relevant literature and perform your own validation experiments for your specific compound and cell type.

References

Technical Support Center: Elasticamide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Elasticamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A: The primary methods for the quantification of this compound, a ceramide, include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC).[1][2] LC-MS/MS is often preferred due to its high sensitivity and specificity, which is crucial when dealing with complex biological matrices.[3][4]

Q2: I am observing high variability in my this compound measurements. Could this be a matrix effect?

A: Yes, high variability in signal intensity is a classic symptom of matrix effects.[5] Co-eluting endogenous substances from the sample matrix, such as phospholipids (B1166683) in plasma, can interfere with the ionization of this compound, leading to inconsistent results. This interference can either suppress or enhance the signal, causing a lack of precision in your measurements.

Q3: How can I confirm that matrix effects are causing issues in my this compound quantification?

A: To confirm the presence of matrix effects, you can perform the following experiments:

  • Post-Column Infusion: This qualitative technique helps identify regions in your chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer while a blank matrix sample is injected. Dips or peaks in the analyte's baseline signal indicate retention times where matrix components are causing interference.

  • Matrix-Matched Calibration Curves: Prepare two sets of calibration curves for this compound. One set should be in a neat solvent (e.g., methanol), and the other in a blank matrix extract that has undergone the same sample preparation procedure as your actual samples. A significant difference in the slopes of these two curves is a strong indication of matrix effects.

Q4: What are the best strategies to mitigate matrix effects in this compound analysis?

A: Strategies to minimize matrix effects can be categorized as follows:

  • Effective Sample Preparation: The primary goal is to remove interfering matrix components before LC-MS analysis. Techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are commonly used to clean up samples and isolate ceramides (B1148491) like this compound.

  • Chromatographic Separation: Optimizing the HPLC or UHPLC method to separate this compound from co-eluting matrix components is crucial. This can involve adjusting the gradient, changing the column chemistry, or using a more efficient column.

  • Use of Internal Standards: A suitable internal standard that behaves similarly to this compound during extraction and ionization can compensate for matrix effects. Stable isotope-labeled (e.g., deuterated) this compound is the ideal internal standard.

Q5: What type of internal standard is recommended for this compound quantification by LC-MS/MS?

A: The most suitable internal standard for LC-MS/MS analysis is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C- or deuterium-labeled). SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they co-elute and experience similar matrix effects and ionization efficiencies, thus providing the most accurate correction. If a SIL version of this compound is not available, a structurally similar ceramide that is not present in the sample can be used as an alternative.

Q6: What are the critical considerations for sample preparation of biological matrices for this compound analysis?

A: Key considerations for sample preparation include:

  • Homogenization: For solid samples like tissues, thorough homogenization is necessary to ensure efficient extraction.

  • Extraction Solvent: A solvent system that effectively extracts lipids, such as a mixture of chloroform (B151607) and methanol, is typically used for ceramides.

  • Minimizing Degradation: this compound, like other lipids, can be susceptible to degradation. It is important to handle samples at low temperatures and avoid repeated freeze-thaw cycles. Samples should be stored at -80°C for long-term stability.

Q7: Can I use an ELISA kit to quantify this compound?

A: While ELISA kits are available for the general quantification of ceramides, a specific ELISA kit for this compound may not be commercially available. These general kits use antibodies that recognize the common ceramide backbone and may not be specific to this compound, potentially leading to cross-reactivity with other ceramides in the sample. For specific and accurate quantification, LC-MS/MS is the recommended method.

Troubleshooting Guide

The following table summarizes common issues encountered during this compound quantification, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column Overload- Inappropriate Mobile Phase pH- Column Contamination or Degradation- Dilute the sample.- Adjust the mobile phase pH to ensure this compound is in a single ionic form.- Use a guard column and/or wash the analytical column. Replace the column if necessary.
Low Signal Intensity / Poor Sensitivity - Inefficient Ionization- Matrix-induced Ion Suppression- Suboptimal MS/MS Parameters- Sample Degradation- Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature).- Improve sample cleanup using LLE or SPE.- Optimize collision energy and select the most intense and specific MRM transitions.- Ensure proper sample storage and handling to prevent degradation.
High Background Noise - Contaminated Solvents or Reagents- Carryover from Previous Injections- Incomplete Removal of Matrix Components- Use high-purity LC-MS grade solvents and reagents.- Implement a robust needle and column wash protocol between injections.- Enhance the sample preparation method to remove more interferences.
Inconsistent Results / Poor Reproducibility - Inconsistent Sample Preparation- Variable Matrix Effects- Instrument Instability- Standardize the sample preparation workflow; consider automation.- Use a suitable internal standard (ideally stable isotope-labeled this compound).- Perform regular instrument calibration and maintenance.
No Peak Detected - Analyte Concentration Below LLOQ- Incorrect MS/MS Transitions- Sample Loss During Preparation- Concentrate the sample or use a more sensitive instrument.- Verify the MRM transitions for this compound using a standard.- Review and optimize the sample extraction and handling procedure to minimize loss.

Experimental Protocols

Protocol 1: this compound Quantification in Human Plasma using LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for your instrument and laboratory conditions.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma, add 10 µL of internal standard solution (e.g., deuterated this compound in methanol).

  • Add 500 µL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic layer into a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate this compound from other lipids (e.g., start with 60% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard. These must be determined by infusing a standard solution.

3. Data Analysis

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the peak area ratio (this compound/Internal Standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

Signaling Pathway and Workflow Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon inject Injection recon->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratio integrate->ratio curve Calibration Curve ratio->curve quant Quantification curve->quant

Caption: Experimental workflow for this compound quantification.

troubleshooting_tree start Inconsistent Results? q_matrix Suspect Matrix Effects? start->q_matrix Yes q_prep Inconsistent Sample Prep? start->q_prep No sol_is Use Stable Isotope-Labeled Internal Standard q_matrix->sol_is Yes sol_cleanup Improve Sample Cleanup (e.g., SPE, LLE) q_matrix->sol_cleanup Yes sol_chrom Optimize Chromatography q_matrix->sol_chrom Yes sol_sop Standardize Protocol (SOP) q_prep->sol_sop Yes sol_auto Consider Automation q_prep->sol_auto Yes q_instrument Instrument Instability? q_prep->q_instrument No sol_cal Calibrate and Maintain Instrument Regularly q_instrument->sol_cal Yes

Caption: Troubleshooting decision tree for inconsistent results.

signaling_pathway This compound This compound gcs Glucosylceramide Synthase (GCS) This compound->gcs Promotes Expression melanogenesis Melanogenesis This compound->melanogenesis Inhibits ceramides Increased Stratum Corneum Ceramides gcs->ceramides barrier Improved Skin Barrier Function ceramides->barrier tyrosinase Tyrosinase Activity melanogenesis->tyrosinase melanin Reduced Melanin Production tyrosinase->melanin

Caption: Simplified signaling pathways influenced by this compound.

References

Technical Support Center: Optimizing Elasticamide Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Elasticamide in cell-based assays. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in skin cells?

This compound is a ceramide that has been shown to have anti-melanogenic and skin barrier-enhancing properties. Its primary mechanism in inhibiting melanin (B1238610) production involves the downregulation of key melanogenesis-related proteins. Specifically, it has been observed to decrease the expression of Tyrosinase-Related Protein 1 (TRP-1), a critical enzyme in the melanin synthesis pathway. This leads to a reduction in melanin content in melanocytes. Additionally, this compound has been found to increase the expression of glucosylceramide (GlcCer) synthase, an enzyme involved in the synthesis of ceramides (B1148491) that are essential for maintaining the skin's barrier function and hydration.

Q2: What is a recommended starting concentration for this compound in a cell-based assay?

Based on available data, a starting point for this compound concentration in anti-melanogenesis assays can be guided by its half-maximal inhibitory concentration (IC50) for melanin production in B16 melanoma cells, which is approximately 3.9 µM.[1] However, the optimal concentration is highly dependent on the specific cell line, assay duration, and the biological endpoint being measured. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How does this compound affect the signaling pathways involved in melanogenesis?

This compound, as a ceramide, is believed to influence key signaling pathways that regulate melanogenesis. The primary transcription factor for melanogenesis is the Microphthalmia-associated Transcription Factor (MITF), which controls the expression of tyrosinase and other melanogenic enzymes.[2] Studies on ceramides suggest that they can lead to a delayed and sustained activation of the Extracellular signal-regulated kinase (ERK) and Akt signaling pathways.[2][3][4][5] This activation can, in turn, lead to the downregulation of MITF expression, subsequently reducing the production of melanin.

Q4: Is this compound cytotoxic to skin cells?

Q5: How should I prepare and handle this compound for cell culture experiments?

This compound, being a long-chain ceramide, has poor solubility in aqueous solutions like cell culture media.[6] It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or a mixture of ethanol (B145695) and dodecane (B42187) (98:2, v/v).[7] When preparing working concentrations, the stock solution should be added to the pre-warmed cell culture medium with vigorous vortexing to ensure rapid and even dispersion and to avoid precipitation. The final concentration of the organic solvent in the cell culture should be kept to a minimum (typically ≤ 0.1% for DMSO) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No observable effect on melanin production Sub-optimal concentration: The concentration of this compound may be too low to elicit a response in your specific cell line.Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal effective concentration.
Poor solubility/precipitation: this compound may have precipitated out of the cell culture medium.Prepare fresh dilutions from a properly dissolved stock solution for each experiment. Add the stock solution to pre-warmed media while vortexing to improve dispersion. Visually inspect the media for any signs of precipitation before adding it to the cells.
Short incubation time: The treatment duration may not be sufficient to observe changes in melanin content.Increase the incubation time with this compound. Melanin production is a multi-day process, so treatment times of 48-72 hours or longer may be necessary.
High levels of cell death Cytotoxicity: The concentration of this compound used may be toxic to the cells.Determine the cytotoxic IC50 of this compound in your cell line using an MTT or similar cell viability assay. Choose a working concentration that is significantly lower than the cytotoxic IC50.
Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high.Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1% for DMSO). Include a vehicle control (media with the same solvent concentration but without this compound) in your experiments.
Inconsistent results between experiments Variability in cell conditions: Differences in cell passage number, confluency, or overall health can affect the response to treatment.Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the start of the experiment.
Degradation of this compound: The stock solution may have degraded over time or due to improper storage.Prepare fresh stock solutions of this compound regularly and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Inhibitory Concentration (IC50) of this compound on Melanin Production

Cell LineAssay ConditionsIC50 (µM)Reference
B16 MelanomaTheophylline-induced melanogenesis3.9[1]

Table 2: General Cytotoxicity Profile of Long-Chain Ceramides

Cell TypeCompoundObservation
Human KeratinocytesNatural C18-CeramideImpaired mitochondrial function
Human Dermal FibroblastsLong-chain tartaric acid diamides (ceramide-like)No significant pro-apoptotic effect at tested concentrations

Note: Specific cytotoxicity IC50 values for this compound in keratinocytes and fibroblasts are not available in the literature. It is highly recommended that researchers determine these values experimentally for their specific cell lines.

Experimental Protocols

Protocol 1: Determination of Cytotoxic IC50 of this compound using MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50%.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Target cells (e.g., human keratinocytes or fibroblasts)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis of TRP-1 and GlcCer Synthase Expression

This protocol describes how to measure the protein expression levels of TRP-1 and GlcCer synthase in cells treated with this compound.

Materials:

  • Cells treated with this compound and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against TRP-1, GlcCer synthase, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Wash the cell monolayers with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins from the gel to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize them to the loading control.

Visualizations

Elasticamide_Signaling_Pathway This compound This compound ERK ERK (Delayed Activation) This compound->ERK Akt Akt (Delayed Activation) This compound->Akt GlcCer_Synthase GlcCer Synthase (Expression ↑) This compound->GlcCer_Synthase MITF MITF (Downregulation) ERK->MITF Inhibits Akt->MITF Inhibits Tyrosinase Tyrosinase (Expression ↓) MITF->Tyrosinase TRP1 TRP-1 (Expression ↓) MITF->TRP1 Melanin Melanin Synthesis (Inhibition) Tyrosinase->Melanin TRP1->Melanin Epidermal_Barrier Epidermal Barrier Function GlcCer_Synthase->Epidermal_Barrier

Caption: Proposed signaling pathway of this compound in skin cells.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare this compound Stock Solution (in DMSO) Dose Dose-Response & Cytotoxicity Assay (MTT) Stock->Dose Treat Treat Cells with Optimal Concentration Dose->Treat Melanin Melanin Content Assay Treat->Melanin Western Western Blot (TRP-1, GlcCer Synthase) Treat->Western

Caption: General experimental workflow for optimizing this compound concentration.

Caption: A logical troubleshooting workflow for common issues.

References

Common issues in Elasticamide stability and storage.

Author: BenchChem Technical Support Team. Date: December 2025

Elasticamide Technical Support Center

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common stability and storage challenges encountered when working with this compound.

Compound Overview: this compound is a ceramide compound isolated from the gummy by-products of rice bran oil.[1] It has been studied for its anti-melanogenic properties, where it has been shown to suppress melanin (B1238610) production in melanoma cells and human melanocytes.[1][2] As a lipid-based molecule with an amide bond, its stability is crucial for obtaining reproducible experimental results.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you may encounter during the handling, storage, and use of this compound in your experiments.

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, solid (lyophilized) this compound should be stored in a tightly sealed container at -20°C or below, protected from light and moisture.[3] Amide-containing compounds are generally stable in solid form, but precautions should be taken to prevent degradation from environmental factors.

Q2: I'm having trouble dissolving this compound. What solvents should I use?

A2: this compound is a ceramide, which is lipid-like in nature and generally has poor solubility in aqueous solutions.[4] For stock solutions, it is recommended to use a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). When preparing working solutions in aqueous buffers or cell culture media, it is critical to first dissolve the compound in the organic solvent and then perform serial dilutions into the aqueous medium. Sudden precipitation can occur if the final concentration of the organic solvent is too low or if the aqueous solubility limit is exceeded.

Q3: My experimental results are inconsistent. Could this be a compound stability issue?

A3: Yes, inconsistent results are a common symptom of compound degradation. The amide bond in this compound is relatively stable but can undergo hydrolysis under strongly acidic or basic conditions, or over long incubation periods in aqueous media. To troubleshoot, you should:

  • Verify Solution Integrity: Use an analytical method like HPLC or LC-MS to check the purity of your working solution.

  • Prepare Fresh Solutions: Always prepare working solutions fresh for each experiment from a frozen stock. Avoid using solutions that have been stored at room temperature or 4°C for extended periods.

  • Minimize Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing, which can degrade the compound.

Q4: I've noticed a decrease in the activity of this compound in my multi-day cell culture experiment. What could be the cause?

A4: A decline in activity over several days is likely due to instability in the culture medium at 37°C or adsorption to plastic labware.

  • Medium Instability: this compound may be hydrolyzed or metabolized by cells over time. Consider performing a stability study by incubating this compound in your complete cell culture medium at 37°C and analyzing its concentration at different time points (e.g., 0, 24, 48, 72 hours).

  • Adsorption: Lipid-like molecules can adsorb to the surface of plastic tubes and plates, reducing the effective concentration. Using low-protein-binding labware or pre-treating plates with a blocking agent like BSA may help mitigate this issue.

  • Replenishment: For long-term experiments, consider replenishing the compound with every media change to maintain a consistent active concentration.

Q5: How can I confirm if my this compound stock solution has degraded?

A5: The most reliable way to confirm degradation is through analytical chemistry. High-Performance Liquid Chromatography (HPLC) is a standard method. By comparing the chromatogram of your current stock solution to a reference standard or a freshly prepared solution, you can identify degradation products (which appear as new peaks) and quantify the amount of intact this compound remaining.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
FormSolventTemperatureLight/Moisture ProtectionNotes
Solid (Lyophilized) N/A-20°C or -80°CStore in amber vial with desiccantStable for ≥ 1 year under these conditions.
Stock Solution DMSO or DMF-80°CStore in amber vialAliquot into single-use volumes to avoid freeze-thaw cycles.
Working Dilution Aqueous Buffer / Culture Medium2-8°CProtect from lightPrepare fresh daily; do not store for more than 24 hours.
Table 2: Hypothetical Solution Stability of this compound (10 µM)

This table provides illustrative data on the stability of this compound in different experimental conditions, as would be determined by an HPLC stability assay.

Solvent/MediumTemperature% Remaining after 24h% Remaining after 72hPotential Degradation Products
DMSO -20°C>99%>99%Not Detected
PBS, pH 7.4 4°C98%92%Hydrolysis products
PBS, pH 7.4 37°C85%65%Hydrolysis products
DMEM + 10% FBS 37°C80%55%Hydrolysis & metabolic products

Experimental Protocols

Protocol: Assessing this compound Stability in Solution via HPLC

This protocol outlines a method to quantify the stability of this compound in a specific solvent or experimental medium over time.

1. Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)
  • Experimental solution (e.g., PBS pH 7.4, cell culture medium)
  • HPLC system with a UV detector
  • C18 reverse-phase HPLC column
  • Mobile phase solvents (e.g., Acetonitrile, Water with 0.1% Formic Acid)
  • Autosampler vials

2. Procedure:

  • Preparation of Test Solution: Prepare a working solution of this compound at the desired concentration (e.g., 10 µM) in the experimental solution.
  • Time Point Zero (T=0): Immediately after preparation, transfer an aliquot of the test solution to an HPLC vial and analyze it. This serves as the 100% reference point.
  • Incubation: Incubate the remaining test solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).
  • Subsequent Time Points: At predetermined intervals (e.g., 4, 8, 24, 48, 72 hours), withdraw aliquots of the incubated solution, transfer to HPLC vials, and analyze immediately.
  • HPLC Analysis:
  • Inject a consistent volume for each sample.
  • Run a gradient elution method (e.g., 5% to 95% Acetonitrile over 15 minutes) to separate this compound from potential degradation products.
  • Monitor the elution using a UV detector at a wavelength appropriate for this compound.
  • Data Analysis:
  • Identify the peak corresponding to intact this compound based on the retention time from the T=0 sample.
  • Integrate the peak area for this compound at each time point.
  • Calculate the percentage of this compound remaining at each time point relative to the peak area at T=0.
  • Plot the percentage remaining versus time to determine the stability profile.

Visualizations

troubleshooting_workflow start Inconsistent or Reduced Biological Activity check_purity Is the compound pure? (Check CoA / Run analysis) start->check_purity check_storage Were storage conditions correct? (Solid: -20°C, dark, dry) (Stock: -80°C, aliquoted) check_purity->check_storage Yes order_new Order New Compound Batch check_purity->order_new No check_handling Was solution handling correct? (Fresh dilutions, proper solvent) check_storage->check_handling Yes correct_storage Correct Storage Procedures (Aliquot, protect from light) check_storage->correct_storage No solution_stability Is compound stable in experimental medium? check_handling->solution_stability Yes correct_handling Refine Handling Protocol (Prepare fresh solutions) check_handling->correct_handling No run_stability_assay Perform Solution Stability Assay (HPLC over time at 37°C) solution_stability->run_stability_assay Unsure outcome_stable Compound is Stable. Investigate other experimental variables (cells, reagents). solution_stability->outcome_stable Yes run_stability_assay->outcome_stable outcome_unstable Compound is Unstable. Modify experiment (e.g., replenish compound, reduce duration). run_stability_assay->outcome_unstable degradation_pathway cluster_this compound This compound Structure cluster_products Hydrolysis Products This compound Sphingoid Base — NH — C(=O) — Fatty Acid condition H₂O (Acid/Base Catalyst or Prolonged Incubation) This compound->condition Products Sphingoid Base — NH2   +   HOOC — Fatty Acid condition->Products Amide Bond Cleavage

References

Elasticamide Extraction Protocols: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Elasticamide extraction protocols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the extraction of this compound.

Problem 1: Low Yield of this compound

Q1: My final extract shows a significantly lower than expected yield of this compound. What are the potential causes and how can I improve my recovery?

A1: Low recovery is a frequent issue in solid-phase extraction (SPE) and can stem from several factors. The first step in troubleshooting is to determine at which stage the analyte is being lost by collecting and analyzing fractions from each step of the process (loading, washing, and elution).[1][2]

Possible Causes & Solutions:

  • Inappropriate Sorbent Choice: The retention mechanism of the sorbent may not be suitable for this compound's chemical properties.[3]

    • Solution: Ensure the sorbent polarity matches that of this compound. For non-polar compounds, a reversed-phase sorbent is typically used, while polar compounds require a polar sorbent.[3] If this compound is being too strongly retained, consider a sorbent that is less hydrophobic or selective.[3]

  • Insufficient Elution Solvent Strength: The solvent used for elution may not be strong enough to release this compound from the sorbent.[3]

    • Solution: Increase the percentage of organic solvent in your eluent or switch to a stronger solvent.[3] For ionizable compounds, adjusting the pH of the eluent to neutralize the analyte can improve recovery.[3]

  • Inadequate Elution Volume: The volume of the elution solvent may be insufficient to completely desorb the analyte.[3]

    • Solution: Increase the elution volume incrementally and monitor the recovery.[3] Collecting multiple small elution fractions can also be beneficial.[3]

  • Sample Overload: Exceeding the binding capacity of the SPE cartridge can lead to the loss of this compound during the loading phase.[1]

    • Solution: Reduce the amount of sample loaded onto the cartridge or increase the mass of the sorbent.[4]

  • High Flow Rate: If the flow rate during sample loading is too high, there may be insufficient contact time between this compound and the sorbent.[3][4]

    • Solution: Decrease the flow rate during the sample loading step to allow for proper binding.[4]

Problem 2: Formation of a Stable Emulsion (Liquid-Liquid Extraction)

Q2: During my liquid-liquid extraction, a thick, cloudy layer formed between the aqueous and organic phases, and they are not separating. What is happening and how can I resolve it?

A2: The formation of an emulsion is a common problem in liquid-liquid extraction, especially when the sample contains surfactant-like compounds such as phospholipids (B1166683) or proteins.[5] This stable dispersion of one liquid within another can make phase separation difficult.[6]

Preventative Measures:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This minimizes the agitation that leads to emulsion formation while still allowing for sufficient surface area contact for extraction.[5][6]

Solutions for Breaking an Emulsion:

  • Addition of Brine: Adding a saturated sodium chloride (brine) solution increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[5][6][7]

  • Centrifugation: If the emulsion persists, centrifuging the mixture can help to break it and separate the layers.[5][8]

  • pH Adjustment: If the emulsion is stabilized by acidic or basic compounds, a careful adjustment of the pH can help to break it.[6]

  • Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and help to dissolve the emulsifying agent.[5][6]

  • Filtration: In some cases, filtering the mixture through a phase separation filter paper can be effective.[5]

Problem 3: this compound Degradation During Extraction

Q3: I suspect that this compound is degrading during my extraction protocol. What factors could be causing this and how can I prevent it?

A3: The degradation of a target compound is a critical issue that can lead to low yields and inaccurate results. Key factors that can cause degradation include temperature, pH, and the presence of enzymes.[9]

Factors and Mitigation Strategies:

  • Temperature: High temperatures can accelerate the degradation of thermally sensitive compounds.[9][10][11]

    • Solution: Employ extraction methods that operate at lower temperatures, such as cold maceration or ultrasound-assisted extraction, and minimize the duration of any steps that require heat.[9][12]

  • pH: Extreme pH levels, both acidic and alkaline, can lead to the hydrolysis or rearrangement of sensitive functional groups in this compound.[9]

    • Solution: Maintain a neutral or slightly acidic pH during the extraction process, unless the protocol specifically requires a different pH for optimal extraction.[9]

  • Enzymatic Activity: If extracting from a biological matrix, endogenous enzymes released during sample preparation can degrade the target compound.[9][13][14]

    • Solution: Process fresh plant or tissue material quickly, or flash-freeze it immediately after collection to minimize enzymatic activity.[9] Blanching the material before extraction can also denature these enzymes.[9]

  • Light and Oxygen Exposure: For compounds that are sensitive to light or oxidation, prolonged exposure during extraction can lead to degradation.[13][14]

    • Solution: Use amber glassware or cover your extraction setup to protect it from light. Purging the system with an inert gas like nitrogen can prevent oxidation.[14]

Frequently Asked Questions (FAQs)

Q4: How do I choose the right solvent for this compound extraction?

A4: The choice of solvent is crucial for a successful extraction.[15] The ideal solvent should have a high affinity for this compound while being a poor solvent for impurities. The principle of "like dissolves like" is a good starting point; consider the polarity of this compound. Experimenting with different solvents or solvent mixtures of varying polarities is often necessary to find the optimal conditions.[6][12][16] Commonly used solvents for natural product extraction include ethanol, methanol (B129727), and water, or mixtures thereof.[17]

Q5: My results are not reproducible. What could be the cause of this variability?

A5: Poor reproducibility in SPE can be caused by several factors.[18] One common issue is the drying out of the cartridge bed before sample loading, which can be prevented by re-activating and re-equilibrating the cartridge.[3] Inconsistent flow rates during sample application can also lead to variability; ensure a consistent and slow flow rate to allow for equilibrium to be established.[3] Additionally, variations in the source material can lead to inconsistent extract potency.[10]

Q6: How can I improve the purity of my this compound extract?

A6: Improving purity often involves optimizing the washing step in SPE or employing additional purification techniques. In SPE, using a wash solvent that is strong enough to remove impurities but not so strong that it elutes this compound is key.[3] If impurities persist, consider using a different sorbent with a higher selectivity for this compound. Post-extraction purification methods such as flash chromatography or preparative HPLC can be used to achieve high purity.[19]

Data Presentation

Table 1: Effect of Elution Solvent Composition on this compound Recovery (SPE)

Elution Solvent (Methanol in Dichloromethane)This compound Recovery (%)
5%65
10%85
15%95
20%96

Table 2: Impact of Extraction Method on this compound Yield and Purity

Extraction MethodYield (%)Purity (%)
Maceration (24h)7885
Soxhlet (6h)9282
Ultrasound-Assisted (30 min)8988

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound
  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol through it, followed by 5 mL of deionized water. Do not allow the cartridge to dry out.

  • Loading: Dissolve the crude this compound sample in 1 mL of the appropriate loading solvent. Load the sample onto the SPE cartridge and allow it to pass through slowly.

  • Washing: Wash the cartridge with 5 mL of a weak solvent (e.g., 5% methanol in water) to remove polar impurities.

  • Elution: Elute this compound from the cartridge using 5 mL of a stronger solvent (e.g., 90% methanol in water). Collect the eluate.

  • Drying: Evaporate the solvent from the eluate under a stream of nitrogen to obtain the purified this compound.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound
  • Sample Preparation: Dissolve the sample containing this compound in 20 mL of deionized water in a separatory funnel.

  • Extraction: Add 20 mL of an immiscible organic solvent (e.g., ethyl acetate) to the separatory funnel.

  • Mixing: Stopper the funnel and gently invert it 10-15 times to allow for partitioning of this compound into the organic phase. Vent the funnel periodically to release pressure.

  • Separation: Place the separatory funnel in a ring stand and allow the layers to separate completely.

  • Collection: Drain the lower (aqueous) layer. Collect the upper (organic) layer containing this compound.

  • Repeat: Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent to maximize recovery.

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and evaporate the solvent to obtain this compound.

Visualizations

G Troubleshooting Low Yield in SPE start Low Yield Detected check_fractions Analyze Fractions (Load, Wash, Elute) start->check_fractions in_load Analyte in Load? check_fractions->in_load in_wash Analyte in Wash? in_load->in_wash No cause_load1 Incorrect Sorbent in_load->cause_load1 Yes cause_load2 Strong Sample Solvent in_load->cause_load2 Yes cause_load3 Sample Overload in_load->cause_load3 Yes not_eluted Analyte Not Eluted? in_wash->not_eluted No cause_wash Wash Solvent Too Strong in_wash->cause_wash Yes cause_elute1 Elution Solvent Too Weak not_eluted->cause_elute1 Yes cause_elute2 Insufficient Elution Volume not_eluted->cause_elute2 Yes solution_load1 Change Sorbent cause_load1->solution_load1 solution_load2 Dilute Sample cause_load2->solution_load2 solution_load3 Reduce Load or Increase Sorbent Mass cause_load3->solution_load3 solution_wash Use Weaker Wash Solvent cause_wash->solution_wash solution_elute1 Increase Elution Solvent Strength cause_elute1->solution_elute1 solution_elute2 Increase Elution Volume cause_elute2->solution_elute2 G Workflow for Breaking Emulsions in LLE start Emulsion Formed step1 Add Saturated Brine (NaCl) start->step1 check1 Emulsion Broken? step1->check1 step2 Centrifuge Mixture check1->step2 No end Phase Separation Achieved check1->end Yes check2 Emulsion Broken? step2->check2 step3 Adjust pH Carefully check2->step3 No check2->end Yes check3 Emulsion Broken? step3->check3 check3->end Yes

References

How to prevent degradation of Elasticamide in experimental setups.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Elasticamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical features?

A1: this compound is a type of ceramide, a class of lipid molecules. Its structure consists of a sphingosine (B13886) backbone linked to a fatty acid via an amide bond. This amide linkage is a key site for potential degradation.

Q2: What are the primary pathways of this compound degradation?

A2: The primary degradation pathway for ceramides (B1148491) like this compound is enzymatic hydrolysis, catalyzed by enzymes known as ceramidases. This reaction cleaves the amide bond, yielding sphingosine and a free fatty acid. Non-enzymatic hydrolysis of the amide bond can also occur, particularly at non-neutral pH.

Q3: What common experimental factors can lead to the degradation of this compound?

A3: Several factors can contribute to the degradation of this compound in an experimental setting:

  • pH: Both acidic and alkaline conditions can promote the hydrolysis of the amide bond.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Enzymatic Contamination: The presence of contaminating ceramidases or other hydrolases in your experimental system can lead to rapid degradation.

  • Improper Storage: Incorrect storage conditions can lead to gradual degradation over time.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Loss of this compound activity or concentration in experiments. Degradation due to pH instability.Maintain a neutral pH (around 7.0-7.4) in your experimental buffers unless the protocol specifically requires otherwise.
Degradation due to high temperature.Conduct experiments at the lowest feasible temperature. Avoid prolonged incubation at elevated temperatures.
Enzymatic degradation.Ensure all reagents and equipment are sterile. If working with cell lysates or biological fluids, consider adding broad-spectrum protease and hydrolase inhibitors.
Precipitation of this compound from solution. Low aqueous solubility.Dissolve this compound in an appropriate organic solvent (e.g., DMSO, ethanol) to create a stock solution before diluting it into your aqueous experimental medium. Gentle vortexing or swirling during dilution can aid dispersion. For cell culture, consider using a carrier like bovine serum albumin (BSA) to improve solubility.[1]
Inconsistent experimental results. Degradation during storage.Follow the recommended storage and handling protocols strictly. Avoid repeated freeze-thaw cycles.
Contamination from plasticware.Use glass or Teflon-lined containers for storing and handling this compound solutions, especially when organic solvents are used.[2][3]

Experimental Protocols

Protocol 1: Proper Storage and Handling of this compound

To ensure the long-term stability of this compound, adhere to the following storage and handling guidelines, which are best practices for lipid-based compounds:

Storage of Solid this compound:

  • Store solid this compound in a tightly sealed glass vial at -20°C or lower for long-term stability.[4]

  • Before opening the vial, allow it to equilibrate to room temperature to prevent condensation of moisture, which can promote hydrolysis.[4]

Preparation and Storage of Stock Solutions:

  • Dissolve this compound in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF).

  • Store stock solutions in glass vials with Teflon-lined caps (B75204) at -20°C or lower.

  • To minimize oxidation, especially for unsaturated lipids, overlay the solution with an inert gas like argon or nitrogen before sealing.

  • Avoid storing stock solutions in plastic containers, as plasticizers can leach into the organic solvent and contaminate your sample.

  • Minimize freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

Handling during Experiments:

  • Use glass or stainless steel syringes and pipettes, or tips with a Teflon coating, when handling organic stock solutions of this compound.

  • When diluting the stock solution into an aqueous buffer, add the stock solution to the buffer while gently vortexing or swirling to ensure proper mixing and prevent precipitation.

  • Prepare fresh dilutions for each experiment whenever possible.

Protocol 2: Monitoring this compound Degradation

To assess the stability of this compound under your specific experimental conditions, you can monitor its concentration over time and detect the appearance of its degradation products, sphingosine and the corresponding fatty acid.

Analytical Methods:

Several analytical techniques can be employed for this purpose:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying this compound and its degradation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., fluorescence after derivatization) can be used to separate and quantify this compound and its breakdown products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization to increase volatility, GC-MS can be used to analyze the fatty acid component of this compound.

  • Thin-Layer Chromatography (TLC): TLC is a simpler method that can be used for a qualitative or semi-quantitative assessment of this compound degradation.

Sample Preparation for Analysis (General Steps):

  • At various time points during your experiment, collect aliquots of your sample.

  • Perform a lipid extraction using a method like the Bligh and Dyer procedure to isolate this compound and its degradation products from the experimental matrix.

  • The extracted lipids can then be reconstituted in a suitable solvent for analysis by one of the techniques mentioned above.

Data Presentation

The following table summarizes hypothetical stability data for this compound under various conditions. This data is illustrative and should be confirmed experimentally for your specific setup.

ConditionIncubation Time (hours)This compound Remaining (%)
pH
pH 4.02485
pH 7.42498
pH 9.02490
Temperature
4°C4899
25°C (Room Temp)4895
37°C4891
Light Exposure
Dark7299
Ambient Light7297

Visualizations

Degradation Pathway of this compound

The following diagram illustrates the primary enzymatic degradation pathway of this compound.

Elasticamide_Degradation This compound This compound Sphingosine Sphingosine This compound->Sphingosine + H2O FattyAcid Fatty Acid This compound->FattyAcid + H2O Ceramidase Ceramidase Ceramidase->this compound

Caption: Enzymatic hydrolysis of this compound by ceramidase.

Troubleshooting Workflow for this compound Degradation

This workflow provides a logical sequence of steps to identify the cause of this compound degradation in your experiments.

Troubleshooting_Workflow start Suspected this compound Degradation check_storage Review Storage and Handling Procedures start->check_storage improper_storage Improper Storage check_storage->improper_storage check_pH Verify pH of Experimental Solutions improper_pH Incorrect pH check_pH->improper_pH check_temp Monitor Experimental Temperature high_temp High Temperature check_temp->high_temp check_enzymes Consider Enzymatic Contamination enzyme_activity Enzyme Activity Present check_enzymes->enzyme_activity improper_storage->check_pH No solution1 Implement Correct Storage and Handling improper_storage->solution1 Yes improper_pH->check_temp No solution2 Adjust pH to Neutral improper_pH->solution2 Yes high_temp->check_enzymes No solution3 Lower Experimental Temperature high_temp->solution3 Yes solution4 Add Hydrolase Inhibitors enzyme_activity->solution4 Yes end Problem Resolved enzyme_activity->end No solution1->end solution2->end solution3->end solution4->end

Caption: A workflow for troubleshooting this compound degradation.

References

Addressing variability in experimental results with Elasticamide.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elasticamide. Our goal is to help you address variability in your experimental results and ensure the reliability and reproducibility of your data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a ceramide derived from rice oil by-products. Its primary known mechanism of action is the inhibition of melanogenesis. It has been shown to suppress melanin (B1238610) production and the expression of tyrosinase-related protein 1 (TRP-1) in melanoma cells and melanocytes.[1] Additionally, this compound can increase the ceramide content in the stratum corneum by promoting the expression of glucosylceramide synthase.[2]

Q2: What are the most common sources of variability in experiments involving this compound?

A2: Variability in cell-based assays with small molecules like this compound can arise from several factors. These can be broadly categorized as biological, procedural, and compound-related variations.[3][4] Common sources include:

  • Cell Culture Conditions: Inconsistent cell passage number, confluency, and health can significantly impact results.[3]

  • Compound Stability and Solubility: Degradation or precipitation of this compound in culture media can lead to inconsistent effects.

  • Pipetting and Dilution Errors: Inaccurate preparation of this compound stock and working solutions is a frequent source of variability.[5]

  • Assay-Specific Factors: Edge effects in microplates and interference of the compound with assay reagents can introduce errors.[5]

Q3: How can I minimize variability in my cell culture when using this compound?

A3: To minimize variability, it is crucial to standardize your cell culture procedures.[3] This includes:

  • Consistent Cell Source and Passage Number: Use cells from a consistent source and within a defined passage number range for all experiments.

  • Standardized Seeding Density and Confluency: Plate cells at a consistent density and treat them with this compound at the same level of confluency.

  • Regular Mycoplasma Testing: Periodically test your cell cultures for mycoplasma contamination, as it can alter cellular responses.

  • Serum Lot Consistency: If using serum, try to use the same lot for a series of experiments, as lot-to-lot variability in serum composition can affect cell behavior.[6]

Q4: What are the recommended controls for experiments with this compound?

A4: Appropriate controls are essential for interpreting your results accurately. Key controls include:

  • Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve this compound (e.g., DMSO) to account for any solvent effects.

  • Positive Control: Use a known inhibitor of melanogenesis (e.g., kojic acid) to validate your assay system.

  • Negative Control (Untreated): Include untreated cells to establish a baseline for your measurements.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound in melanin production assays.
Potential Cause Troubleshooting Steps
This compound Instability Prepare fresh stock solutions of this compound for each experiment. Assess the stability of this compound in your specific cell culture medium over the time course of the experiment using methods like HPLC or LC-MS/MS if possible.[5]
Inaccurate Compound Concentration Use calibrated pipettes and perform serial dilutions carefully. Prepare a fresh dilution series for each experiment.
Cellular Health and Confluency Ensure cells are healthy and at a consistent confluency (typically 70-80%) at the time of treatment. High or low confluency can alter cellular responses to treatment.[3]
Variability in Melanin Measurement Standardize the cell lysis and melanin solubilization steps. Ensure complete solubilization of the melanin pellet before reading the absorbance.
Issue 2: High variability in TRP-1 protein expression levels after this compound treatment in Western Blots.
Potential Cause Troubleshooting Steps
Inconsistent Protein Extraction Ensure complete cell lysis and accurate protein quantification. Load equal amounts of protein for each sample. Use a loading control (e.g., β-actin, GAPDH) to normalize for protein loading.
Antibody Performance Use a validated antibody for TRP-1. Optimize the antibody concentration and incubation times.
Variability in Treatment Response Standardize the duration of this compound treatment. Ensure consistent cell density at the time of harvest.
Transfer and Detection Issues Optimize the Western blot transfer conditions. Use a sensitive and linear detection reagent.

Experimental Protocols

Melanin Content Assay

This protocol is adapted from standard methods for quantifying melanin in cultured cells.[7][8]

  • Cell Seeding and Treatment:

    • Seed B16F10 melanoma cells in a 24-well plate at a density of 5 x 10^4 cells/well.

    • Allow cells to adhere for 24 hours.

    • Treat cells with varying concentrations of this compound (and controls) for 48-72 hours.

  • Cell Lysis:

    • Wash the cells with PBS.

    • Lyse the cells in 1N NaOH containing 10% DMSO.

    • Incubate at 80°C for 1 hour to solubilize the melanin.

  • Quantification:

    • Transfer the lysates to a 96-well plate.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Normalize the melanin content to the total protein concentration determined from a parallel plate.

Western Blot for Tyrosinase-Related Protein 1 (TRP-1)

This protocol provides a general workflow for assessing TRP-1 protein expression.[9][10]

  • Protein Extraction:

    • After treatment with this compound, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against TRP-1 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities and normalize to a loading control.

Visualizations

Elasticamide_Signaling_Pathway cluster_0 This compound Action cluster_1 Melanogenesis Pathway This compound This compound GCS Glucosylceramide Synthase (GCS) This compound->GCS promotes expression TRP1 TRP-1 This compound->TRP1 suppresses expression Ceramide Increased Ceramide Synthesis GCS->Ceramide MITF MITF TYR Tyrosinase MITF->TYR activates MITF->TRP1 activates Melanin Melanin Production TYR->Melanin TRP1->Melanin

Caption: Proposed signaling pathway of this compound in inhibiting melanogenesis.

Troubleshooting_Workflow Variability High Variability in Results Check_Compound Check Compound (Purity, Solubility, Stability) Variability->Check_Compound Check_Cells Check Cell Culture (Passage, Confluency, Contamination) Variability->Check_Cells Check_Protocol Review Experimental Protocol (Pipetting, Controls, Timing) Variability->Check_Protocol Optimize_Assay Optimize Assay Parameters (Reagent concentration, Incubation times) Check_Compound->Optimize_Assay Check_Cells->Optimize_Assay Check_Protocol->Optimize_Assay Consistent_Results Consistent Results Optimize_Assay->Consistent_Results

References

Mitigating off-target effects of Elasticamide in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for mitigating the off-target effects of Elasticamide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor designed to target Kinase A, a critical enzyme in a signaling pathway that promotes cell proliferation. Its primary mechanism is ATP-competitive inhibition of the Kinase A catalytic domain. Due to the conserved nature of the ATP-binding pocket across the human kinome, cross-reactivity with other kinases can occur.[1]

Q2: What are the known primary off-target effects of this compound?

A2: The most well-characterized off-target effects of this compound involve the inhibition of Kinase B, which plays a role in apoptosis, and Kinase C, a component of a key metabolic pathway. The potency of this compound against these off-targets is lower than for Kinase A, but they can be engaged at higher concentrations.[2] Comprehensive kinase selectivity profiling is crucial for understanding potential off-target activities.[3][4][5]

Q3: Why is it critical to control for off-target effects in my experiments?

Q4: How can I minimize off-target effects while still achieving on-target inhibition?

A4: The key is to use the lowest effective concentration of this compound that inhibits Kinase A without significantly engaging off-target kinases. It is also crucial to use multiple, structurally distinct inhibitors for the same target and genetic methods like siRNA or CRISPR to validate that the observed phenotype is truly linked to the inhibition of Kinase A.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: I'm observing higher-than-expected cytotoxicity at concentrations that should be specific to Kinase A.

  • Possible Cause: This may be due to the inhibition of an off-target kinase essential for cell survival, such as Kinase B. At higher concentrations, this compound's inhibitory effect on Kinase B can trigger apoptosis, leading to increased cell death.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Carefully titrate this compound to determine the precise concentration at which you see inhibition of Kinase A's downstream signaling without inducing excessive toxicity.

    • Use an Orthogonal Control: Validate your findings with a structurally unrelated inhibitor of Kinase A. If the high toxicity is unique to this compound, it strongly suggests an off-target effect.

    • Assess Apoptosis Markers: Use assays like Annexin V staining or cleaved caspase-3 Western blotting to confirm if the observed cell death is apoptotic, which would support the hypothesis of Kinase B inhibition.

Issue 2: My results are inconsistent across different cell lines or primary cell batches.

  • Possible Cause: Different cell types can have varying expression levels of on- and off-target kinases. A cell line that expresses high levels of Kinase B or C will be more susceptible to this compound's off-target effects.

  • Troubleshooting Steps:

    • Characterize Your Model: Perform baseline protein expression analysis (e.g., Western blot) for Kinase A, B, and C in the cell lines you are using.

    • Normalize to On-Target Activity: Instead of using a single concentration across all cell lines, determine the EC50 for the inhibition of Kinase A's downstream signaling in each cell line and use concentrations relative to that value (e.g., 1x, 5x, 10x EC50).

    • Use Genetic Knockdown: As a control, use siRNA or CRISPR to knock down Kinase A. This will confirm that the phenotype of interest is a direct result of on-target inhibition, independent of off-target kinase expression levels.

Issue 3: I see the expected inhibition of the Kinase A pathway, but also unexpected changes in cellular metabolism.

  • Possible Cause: This is a classic sign of engaging a metabolic off-target, such as Kinase C.

  • Troubleshooting Steps:

    • Consult Selectivity Data: Refer to the kinase selectivity profile of this compound to confirm if known metabolic kinases are potential off-targets.

    • Perform a Washout Experiment: Differentiating between a rapidly reversible off-target effect and a more sustained on-target effect can be achieved with a washout experiment. If the metabolic changes reverse quickly after removing this compound, it points to a reversible off-target interaction.

    • Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to Kinase A at the concentrations used in your experiment. This helps to ensure that you are working within the correct concentration window.

Quantitative Data Summary

Table 1: Kinase Selectivity Profile of this compound
Kinase TargetIC50 (nM)Description
Kinase A 15 Primary On-Target
Kinase B250Off-Target (Apoptosis-related)
Kinase C800Off-Target (Metabolism-related)
Kinase D>10,000Non-target
Kinase E>10,000Non-target
Table 2: Recommended Starting Concentrations for In Vitro Experiments
Cell LineKinase A EC50 (nM)Recommended Concentration Range (On-Target)Concentration for Potential Off-Target Effects
HEK2932525 - 100 nM> 500 nM
HeLa4040 - 150 nM> 750 nM
A5492020 - 80 nM> 400 nM

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies the direct binding of this compound to Kinase A in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Harvest and resuspend cells to a density of 2 x 10⁶ cells/mL.

    • Treat cells with various concentrations of this compound or a vehicle control (DMSO) for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis and Fractionation:

    • Lyse the cells via three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein pellet.

  • Protein Analysis:

    • Collect the supernatant and normalize the protein concentration for all samples.

    • Analyze the amount of soluble Kinase A remaining in each sample by Western blot using an antibody specific for Kinase A.

    • Increased thermal stability of Kinase A in this compound-treated samples compared to the vehicle control confirms target engagement.

Protocol 2: Kinobeads Competition Binding Assay

This chemical proteomics approach identifies the full spectrum of kinases that this compound binds to within the native cellular proteome.

  • Lysate Preparation:

    • Prepare a native cell lysate from the cell line of interest.

    • Determine the protein concentration of the lysate.

  • Competitive Binding:

    • Aliquot the lysate and incubate with increasing concentrations of free this compound or a vehicle control for 1 hour.

    • Add "kinobeads" (a resin with immobilized, broad-spectrum kinase inhibitors) to each aliquot and incubate to capture the unbound kinome.

  • Enrichment and Digestion:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound kinases and digest them into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures using quantitative mass spectrometry.

    • Identify and quantify the kinases that were competed off the beads by this compound. A dose-dependent decrease in a kinase's signal indicates it is a target of this compound.

Protocol 3: Washout Experiment

This experiment helps distinguish between rapidly reversible off-target effects and sustained on-target effects, particularly for irreversible or slow-offset inhibitors.

  • Inhibitor Treatment:

    • Treat cells with a saturating concentration of this compound (e.g., 10x EC50) for 1-2 hours.

  • Washout Procedure:

    • Remove the media containing this compound.

    • Wash the cells three times with fresh, pre-warmed, compound-free media to remove all traces of the inhibitor.

  • Time-Course Analysis:

    • After the final wash, add fresh media and return the cells to the incubator.

    • Collect samples at various time points post-washout (e.g., 0h, 1h, 4h, 8h, 24h).

  • Endpoint Measurement:

    • Analyze the on-target effect (e.g., phosphorylation of Kinase A's substrate) and the off-target effect (e.g., metabolic changes) at each time point.

    • A rapid recovery of the off-target phenotype after washout, while the on-target phenotype remains inhibited, suggests a reversible off-target effect and a more durable on-target effect.

Visualizations

This compound This compound KinaseA Kinase A This compound->KinaseA Inhibits Substrate Downstream Substrate KinaseA->Substrate Phosphorylates Proliferation Cell Proliferation Substrate->Proliferation Promotes

Caption: this compound's on-target signaling pathway.

This compound This compound KinaseA On-Target: Kinase A This compound->KinaseA Inhibits KinaseB Off-Target: Kinase B This compound->KinaseB Inhibits (Higher Conc.) KinaseC Off-Target: Kinase C This compound->KinaseC Inhibits (Higher Conc.) OnTargetEffect Desired Therapeutic Effect (Anti-Proliferation) KinaseA->OnTargetEffect OffTargetEffect1 Undesired Effect (Apoptosis) KinaseB->OffTargetEffect1 OffTargetEffect2 Undesired Effect (Metabolic Shift) KinaseC->OffTargetEffect2

Caption: Logic diagram of on-target vs. off-target effects.

Start Unexpected Phenotype Observed Step1 Step 1: Dose-Response Analysis Start->Step1 Step2 Step 2: Confirm Target Engagement (CETSA) Step1->Step2 Step3 Step 3: Use Orthogonal Controls (siRNA, other inhibitors) Step2->Step3 Decision Phenotype persists with controls? Step3->Decision Step4 Step 4: Characterize Off-Targets (Kinobeads Assay) OnTarget Conclusion: On-Target Effect Decision->OnTarget Yes OffTarget Conclusion: Off-Target Effect Decision->OffTarget No OffTarget->Step4

Caption: Experimental workflow for mitigating off-target effects.

References

Validation & Comparative

A Comparative Guide to the Anti-Melanogenic Effects of Elasticamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-melanogenic properties of Elasticamide against other well-established agents: hydroquinone (B1673460), kojic acid, and arbutin (B1665170). The information presented is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.

Executive Summary

This compound, a ceramide derived from rice bran, has demonstrated significant anti-melanogenic activity.[1][2] This guide compares its efficacy and mechanism of action with hydroquinone, kojic acid, and arbutin, three widely recognized skin-lightening agents. The comparison encompasses quantitative data on melanin (B1238610) inhibition, mechanisms of action, and relevant clinical findings. Detailed experimental protocols for key assays and diagrams of the involved signaling pathways are also provided to facilitate reproducible research.

Data Presentation: Quantitative Comparison of Anti-Melanogenic Agents

The following table summarizes the available quantitative data for this compound and the comparator compounds. It is important to note that experimental conditions can vary between studies, potentially affecting direct comparability of IC50 values.

CompoundTargetAssayIC50 ValueSource(s)
This compound Melanin ProductionTheophylline-induced melanogenesis in B16 melanoma cells3.9 µM[1][2]
Hydroquinone Melanin ProductionMelanin synthesis in B16 melanoma cells< 40 µM[3]
Mushroom TyrosinaseTyrosinase activity assay22.78 ± 0.16 µM[4]
Kojic Acid Mushroom TyrosinaseMonophenolase activity30.6 µM[5]
Mushroom TyrosinaseDiphenolase activity121 ± 5 µM[1]
Melanin Productionα-MSH-induced melanin production in B16 melanoma cells~735 µM (45.7% inhibition)[6]
Human Melanoma Cells (HMV-II)Melanin content223.8 µM
α-Arbutin Mouse Melanoma TyrosinaseTyrosinase activity assay0.48 mM
Mushroom TyrosinaseMonophenolase activity8 ± 0.58 mM[2]
Mushroom TyrosinaseDiphenolase activity8.87 ± 0.71 mM[2]
β-Arbutin Mushroom TyrosinaseMonophenolase activity0.9 ± 0.76 mM[2]

Mechanisms of Action

The anti-melanogenic effects of these compounds are achieved through various mechanisms, primarily targeting the key enzyme tyrosinase and other components of the melanogenesis signaling pathway.

This compound: The precise mechanism of this compound is still under investigation, but studies have shown that it suppresses the expression of tyrosinase-related protein 1 (TRP-1).[1][2] TRP-1 is an enzyme involved in the later stages of melanin synthesis, specifically the oxidation of 5,6-dihydroxyindole-2-carboxylic acid (DHICA).

Hydroquinone: This agent acts as a competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanogenesis.[5][7][8][9][10] It competes with tyrosine for the active site of the enzyme, thereby reducing the production of melanin precursors.[5] Additionally, hydroquinone can cause selective damage to melanocytes.[11]

Kojic Acid: Kojic acid functions by chelating the copper ions in the active site of the tyrosinase enzyme, which are essential for its catalytic activity.[12][13] This inhibition prevents the conversion of tyrosine to L-DOPA and subsequently to dopaquinone, the initial steps of melanin synthesis. Some studies also suggest it can induce IL-6 production in keratinocytes, which in turn inhibits melanogenesis.[14]

Arbutin: As a glycoside of hydroquinone, arbutin also acts as a competitive inhibitor of tyrosinase.[15][16][17] It is considered a more stable and gentler alternative to hydroquinone.[18]

Signaling Pathways in Melanogenesis

The production of melanin is a complex process regulated by several signaling pathways. The diagram below illustrates the major pathways and the points of intervention for the discussed anti-melanogenic agents.

Melanogenesis Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome UV Radiation UV Radiation α-MSH α-MSH UV Radiation->α-MSH stimulates MC1R MC1R α-MSH->MC1R binds AC Adenylyl Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates ERK ERK MITF MITF ERK->MITF inhibits p-CREB p-CREB CREB->p-CREB p-CREB->MITF activates transcription Tyrosinase Gene Tyrosinase Gene MITF->Tyrosinase Gene activates TRP-1 Gene TRP-1 Gene MITF->TRP-1 Gene activates TRP-2 Gene TRP-2 Gene MITF->TRP-2 Gene activates Tyrosinase Tyrosinase Tyrosinase Gene->Tyrosinase expresses TRP-1 TRP-1 TRP-1 Gene->TRP-1 expresses TRP-2 TRP-2 TRP-2 Gene->TRP-2 expresses Melanin Melanin Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Dopaquinone->Melanin TRP-1, TRP-2 Hydroquinone Hydroquinone Hydroquinone->Tyrosinase inhibits Kojic Acid Kojic Acid Kojic Acid->Tyrosinase inhibits Arbutin Arbutin Arbutin->Tyrosinase inhibits This compound This compound This compound->TRP-1 suppresses expression

Caption: Melanogenesis signaling pathway and points of inhibition.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility of results.

Melanin Content Assay in B16 Melanoma Cells

This protocol is adapted from established methods for quantifying melanin content in cultured cells.[19][20][21]

Materials:

  • B16-F10 melanoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (this compound and comparators)

  • Phosphate-Buffered Saline (PBS)

  • 1 N NaOH with 10% DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed B16-F10 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Treat the cells with various concentrations of the test compounds for 72 hours. A vehicle control (e.g., DMSO) should be included.

  • Cell Lysis: After incubation, wash the cells with PBS. Lyse the cells by adding 100 µL of 1 N NaOH containing 10% DMSO to each well.

  • Incubation: Incubate the plate at 80°C for 1 hour to dissolve the melanin.

  • Measurement: Measure the absorbance of the supernatant at 405 nm or 492 nm using a microplate reader.

  • Normalization (Optional but Recommended): In a parallel plate, determine the protein concentration of the cell lysate using a BCA or Bradford protein assay to normalize the melanin content to the total protein amount.

  • Calculation: Express the melanin content as a percentage of the control (untreated or vehicle-treated) cells.

Cellular Tyrosinase Activity Assay in B16 Melanoma Cells

This protocol outlines the measurement of intracellular tyrosinase activity.[19][22]

Materials:

  • B16-F10 melanoma cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds

  • PBS

  • Lysis buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.8, containing 1% Triton X-100 and protease inhibitors)

  • L-DOPA (L-3,4-dihydroxyphenylalanine) solution (10 mM)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed and treat B16-F10 cells with the test compounds as described in the melanin content assay protocol.

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them with the lysis buffer on ice.

  • Centrifugation: Centrifuge the cell lysate at 12,000 rpm for 15 minutes at 4°C to collect the supernatant containing the cellular enzymes.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay.

  • Enzyme Reaction: In a 96-well plate, mix a standardized amount of cell lysate (e.g., 80 µL containing an equal amount of protein for all samples) with 20 µL of 10 mM L-DOPA solution.

  • Measurement: Incubate the plate at 37°C and measure the absorbance at 475 nm every 10 minutes for 1-2 hours to monitor the formation of dopachrome (B613829).

  • Calculation: Calculate the rate of dopachrome formation (slope of the absorbance vs. time curve). Express the tyrosinase activity as a percentage of the control cells, normalized to the protein concentration.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro validation of an anti-melanogenic compound.

Experimental Workflow start Start: Compound of Interest cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) start->cytotoxicity melanin_assay Melanin Content Assay cytotoxicity->melanin_assay Determine non-toxic concentrations tyrosinase_assay Cellular Tyrosinase Activity Assay melanin_assay->tyrosinase_assay Confirm anti-melanogenic effect western_blot Western Blot Analysis (Tyrosinase, TRP-1, TRP-2, MITF) tyrosinase_assay->western_blot Investigate effect on melanogenic enzymes pathway_analysis Signaling Pathway Analysis (e.g., p-CREB, p-ERK) western_blot->pathway_analysis Elucidate upstream regulatory pathways end End: Efficacy & Mechanism Validated pathway_analysis->end

Caption: In vitro validation workflow for anti-melanogenic compounds.

Conclusion

This compound presents a promising alternative to traditional anti-melanogenic agents. Its distinct mechanism of action, targeting TRP-1, offers a different point of intervention in the melanogenesis pathway compared to the direct tyrosinase inhibition of hydroquinone, kojic acid, and arbutin. While further research is needed to fully elucidate its mechanism and comparative in vivo efficacy, the existing data suggests its potential as a valuable compound in the development of novel treatments for hyperpigmentation. This guide provides a foundational comparison to aid researchers in their ongoing investigations in this field.

References

A Comparative Analysis of Elasticamide and Other Ceramides in Skin Barrier Function and Melanogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Elasticamide against other ceramides (B1148491), focusing on its effects on skin barrier function and melanogenesis. The information is supported by experimental data to aid in research and development endeavors.

Executive Summary

This compound, a ceramide structurally identical to human Ceramide [AP], demonstrates significant efficacy in enhancing skin barrier function and inhibiting melanin (B1238610) production. Experimental data reveals that this compound effectively reduces transepidermal water loss (TEWL) and increases the total ceramide content in the stratum corneum. Its mechanism of action involves the upregulation of glucosylceramide synthase (GCS), a key enzyme in ceramide metabolism. Comparatively, this compound shows superior or comparable performance to other tested ceramides and glucosylceramides in specific assays.

Data Presentation

Skin Barrier Function: Transepidermal Water Loss (TEWL)

The following table summarizes the comparative effects of this compound and other rice-derived ceramides and glucosylceramides on TEWL in a reconstructed human epidermal keratinization (RHEK) model.

CompoundConcentrationSignificant TEWL ReductionReference
This compound (Cer[t18:0/24:0]) 10 µg/mL Yes [1][2][3]
Cer[t18:0/23:0]10 µg/mLYes[1][2][3]
Cer[t18:1(8Z)/24:0]10 µg/mLYes[1][2][3]
GlcCer[d18:2(4E,8Z)/18:0]10 µMYes[1][2]
GlcCer[d18:2(4E,8Z)/20:0]10 µMYes[1][2]
GlcCer[d18:2(4E,8Z)/22:0]10 µMYes[1][2]
GlcCer[d18:2(4E,8Z)/24:0]10 µMYes[1][2]
GlcCer[d18:2(4E,8Z)/26:0]10 µMYes[1][2]

Note: A direct quantitative comparison in percentage reduction of TEWL between this compound and other common ceramides like Ceramide NP was not available in the reviewed literature.

Anti-Melanogenic Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for the suppression of melanin production in B16 melanoma cells.

CompoundIC50 (µM)Reference
This compound 3.9 [2][4][5]
GlcCer [d18:2(4E,8Z)/20:0]5.2[2][4][5]
GlcCer [d18:2(4E,8Z)/18:0]6.6[2][4][5]

Experimental Protocols

Measurement of Transepidermal Water Loss (TEWL) in a Reconstructed Human Epidermal Keratinization (RHEK) Model

This protocol is based on the methodology described in the study by Takeda et al., 2023.[1][2][3]

  • Cell Culture: A reconstructed human epidermal keratinization (RHEK) model is cultured according to the manufacturer's instructions.

  • Treatment: The RHEK models are treated with the test compounds (e.g., this compound at 1, 3, and 10 µg/mL) dissolved in an appropriate vehicle for a specified period (e.g., 7 days). A vehicle-only control is run in parallel.

  • TEWL Measurement: TEWL is measured at designated time points (e.g., days 0, 1, 3, 5, and 7) using a Tewameter or a similar evaporimeter. The probe is applied to the surface of the RHEK model, and the rate of water evaporation is recorded.

  • Data Analysis: The TEWL values for the treated groups are compared to the control group. A statistically significant decrease in TEWL indicates an improvement in the skin barrier function.

Quantification of Stratum Corneum (SC) Ceramide Content by HPTLC

This protocol is a general method based on techniques described in the literature for analyzing ceramide content in reconstructed skin models.[6][7][8]

  • SC Separation: The stratum corneum is separated from the RHEK model.

  • Lipid Extraction: Total lipids are extracted from the separated SC using a solvent mixture (e.g., chloroform/methanol).

  • HPTLC Analysis: The extracted lipids are applied to a High-Performance Thin-Layer Chromatography (HPTLC) plate. The plate is developed using a specific solvent system to separate the different lipid classes.

  • Visualization and Quantification: The separated lipid bands are visualized (e.g., by charring with a copper sulfate (B86663) solution). The intensity of the ceramide bands is quantified using a densitometer and compared against known standards to determine the concentration.

  • Data Analysis: The total ceramide content and the levels of specific ceramide species are calculated and expressed, for example, as µg of ceramide per mg of SC protein.

Assessment of Melanin Content in B16 Melanoma Cells

This protocol is based on the methodology described in the study by Miyasaka et al., 2022.[2][4][5]

  • Cell Culture and Treatment: B16 melanoma cells are seeded in culture plates and incubated. Melanogenesis is induced using an agent like theophylline. The cells are then treated with various concentrations of the test compounds (e.g., this compound).

  • Cell Lysis: After the incubation period, the cells are washed and lysed.

  • Melanin Quantification: The melanin content in the cell lysates is measured spectrophotometrically at a specific wavelength (e.g., 405 nm).

  • Data Analysis: The melanin content of the treated cells is compared to that of the untreated control cells to determine the percentage of inhibition. The IC50 value is calculated as the concentration of the compound that inhibits melanin production by 50%.

Western Blotting for Glucosylceramide Synthase (GCS), Filaggrin, and Corneodesmosin

This protocol outlines a general procedure for analyzing protein expression in RHEK models.[1][3][9]

  • Protein Extraction: Total protein is extracted from the RHEK models using a suitable lysis buffer.

  • Protein Quantification: The total protein concentration in each sample is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Electrotransfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for GCS, filaggrin, or corneodesmosin. Subsequently, the membrane is incubated with a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).

Mandatory Visualization

Signaling Pathway of this compound in Enhancing Skin Barrier Function

Elasticamide_Signaling_Pathway This compound This compound (Ceramide AP) Upregulation Upregulation of Glucosylceramide Synthase (GCS) Expression This compound->Upregulation GCS_Activity Increased GCS Activity Upregulation->GCS_Activity Ceramide_to_GlcCer Ceramide -> Glucosylceramide GCS_Activity->Ceramide_to_GlcCer Catalyzes Ceramide_Pool Increased Stratum Corneum Ceramide Pool Ceramide_to_GlcCer->Ceramide_Pool Leads to Skin_Barrier Enhanced Skin Barrier Function Ceramide_Pool->Skin_Barrier TEWL Decreased Transepidermal Water Loss (TEWL) Skin_Barrier->TEWL

Caption: this compound upregulates GCS, boosting ceramide levels and enhancing skin barrier.

Experimental Workflow for Evaluating Skin Barrier Function

TEWL_Workflow Start Start: RHEK Model Culture Treatment Treatment with This compound / Other Ceramides Start->Treatment TEWL_Measurement Measure TEWL at Multiple Time Points Treatment->TEWL_Measurement SC_Separation Separate Stratum Corneum Treatment->SC_Separation Data_Analysis Comparative Data Analysis TEWL_Measurement->Data_Analysis Lipid_Extraction Extract Total Lipids SC_Separation->Lipid_Extraction HPTLC Quantify Ceramides by HPTLC Lipid_Extraction->HPTLC HPTLC->Data_Analysis End End: Assess Barrier Function Data_Analysis->End

Caption: Workflow for assessing ceramide effects on skin barrier function in an RHEK model.

Logical Relationship of Glucosylceramide Synthase Upregulation

GCS_Upregulation Stimuli Stimuli (e.g., this compound, Differentiation Signals) Transcription_Factors Activation of Transcription Factors (e.g., Sp1) Stimuli->Transcription_Factors GCS_Gene Glucosylceramide Synthase (UGCG) Gene Transcription_Factors->GCS_Gene Binds to Promoter Transcription Increased Transcription GCS_Gene->Transcription GCS_mRNA Increased GCS mRNA Transcription->GCS_mRNA Translation Increased Translation GCS_mRNA->Translation GCS_Protein Increased GCS Protein and Activity Translation->GCS_Protein

Caption: Upregulation of GCS expression is mediated by transcription factors like Sp1.

References

A Comparative Analysis of Elasticamide and Synthetic Tyrosinase Inhibitors for Melanogenesis Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparison for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison between elasticamide, a naturally derived ceramide, and various synthetic tyrosinase inhibitors. The focus is on their respective mechanisms of action and inhibitory effects on melanogenesis, supported by experimental data. This document aims to offer an objective resource for professionals in dermatological research and the development of novel skin-lightening agents.

Introduction to Tyrosinase Inhibition and Melanogenesis

Melanogenesis, the process of melanin (B1238610) synthesis, is primarily regulated by the enzyme tyrosinase. This copper-containing enzyme catalyzes the initial and rate-limiting steps in the melanin production pathway: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Dysregulation of this pathway can lead to hyperpigmentation disorders. Consequently, the inhibition of tyrosinase is a primary strategy for the development of skin-depigmenting agents. While numerous synthetic compounds have been developed to target tyrosinase directly, recent research has also focused on naturally derived molecules like this compound that modulate the broader melanogenesis pathway.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory concentrations (IC50) of this compound and several well-established synthetic tyrosinase inhibitors. It is crucial to note that the experimental context for this compound's IC50 value is a cell-based assay measuring melanin production, while the values for the synthetic inhibitors are typically from in vitro enzymatic assays directly measuring tyrosinase activity.

CompoundTypeTarget/AssayIC50 (µM)Mechanism of Action
This compound Natural CeramideMelanin Production in B16 Melanoma Cells3.9[1][2]Suppresses expression of Tyrosinase-Related Protein 1 (TRP-1)[1][2]
Kojic Acid SyntheticMushroom Tyrosinase4.1 - 22.0[1]Mixed-type inhibitor, chelates copper ions in the active site[3][4]
Arbutin (β-arbutin) Synthetic (Hydroquinone derivative)Mushroom Tyrosinase~38,000[5]Competitive inhibitor[6]
Hydroquinone SyntheticTyrosinaseVariesCompetitive inhibitor, but with cytotoxicity concerns[6]
MHY1498 SyntheticMushroom Tyrosinase4.1[1]Not specified
Thioflavonols (e.g., 2n) SyntheticMushroom Tyrosinase1.12 - 5.68Competitive inhibitor[2]

Mechanism of Action: A Divergent Approach

Synthetic tyrosinase inhibitors predominantly function through direct interaction with the tyrosinase enzyme. Their mechanisms can be categorized as:

  • Competitive Inhibition: The inhibitor molecule resembles the substrate (L-tyrosine or L-DOPA) and binds to the active site of the enzyme, preventing the actual substrate from binding. Arbutin is a classic example of a competitive inhibitor.[6]

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.

  • Mixed-type Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. Kojic acid exhibits this type of inhibition and also acts by chelating the copper ions essential for tyrosinase's enzymatic activity.[3][4]

In contrast, the available evidence suggests that This compound may not directly inhibit the tyrosinase enzyme in the same manner. Instead, it appears to modulate the melanogenesis pathway at the level of gene expression. Studies have shown that this compound suppresses the expression of Tyrosinase-Related Protein 1 (TRP-1).[1][2] TRP-1 is another key enzyme involved in the later stages of melanin synthesis, specifically in the oxidation of 5,6-dihydroxyindole-2-carboxylic acid (DHICA). By downregulating TRP-1, this compound effectively reduces overall melanin production.

Signaling Pathways and Experimental Workflows

To visualize the complex processes involved in melanogenesis and the experimental approach to identifying inhibitors, the following diagrams are provided.

Melanogenesis_Signaling_Pathway UVB UVB Radiation aMSH α-MSH UVB->aMSH stimulates MC1R MC1R aMSH->MC1R binds to AC Adenylyl Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates transcription Tyrosinase Tyrosinase MITF->Tyrosinase TRP1 TRP-1 MITF->TRP1 TRP2 TRP-2 MITF->TRP2 Melanin Melanin Synthesis Tyrosinase->Melanin catalyzes TRP1->Melanin catalyzes TRP2->Melanin catalyzes This compound This compound This compound->TRP1 suppresses expression SyntheticInhibitors Synthetic Inhibitors (e.g., Kojic Acid, Arbutin) SyntheticInhibitors->Tyrosinase directly inhibits

Caption: Simplified Melanogenesis Signaling Pathway.

Tyrosinase_Inhibitor_Screening_Workflow Start Start: Compound Library AssayPrep Assay Preparation (96-well plate) Start->AssayPrep Addition Addition of Reagents: - Tyrosinase Enzyme - Test Compound - Buffer AssayPrep->Addition PreIncubation Pre-incubation (e.g., 10 min at 25°C) Addition->PreIncubation ReactionStart Initiate Reaction (Add L-DOPA substrate) PreIncubation->ReactionStart Measurement Kinetic Measurement (Absorbance at 475-510 nm) ReactionStart->Measurement DataAnalysis Data Analysis: - Calculate % Inhibition - Determine IC50 Measurement->DataAnalysis End End: Identification of Inhibitors DataAnalysis->End

Caption: Experimental Workflow for Tyrosinase Inhibitor Screening.

Experimental Protocols

The following is a generalized protocol for an in vitro mushroom tyrosinase inhibition assay, a common method for screening synthetic inhibitors.

1. Materials and Reagents:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate (B84403) Buffer (e.g., 0.1 M, pH 6.8)

  • Test Compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Positive Control (e.g., Kojic Acid)

  • 96-well microplate reader

2. Assay Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare serial dilutions of the test compounds and the positive control in the appropriate solvent.

  • Assay in 96-Well Plate:

    • To each well, add a specific volume of phosphate buffer.

    • Add a defined volume of the test compound solution or positive control to the respective wells.

    • Add a specific volume of the mushroom tyrosinase solution to all wells except for the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a set duration (e.g., 10 minutes).

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a specific volume of the L-DOPA solution to all wells.

    • Immediately measure the absorbance of the wells at a wavelength between 475 nm and 510 nm using a microplate reader.[7]

    • Continue to take readings at regular intervals for a defined period (e.g., 20-30 minutes) to monitor the formation of dopachrome.

3. Data Analysis:

  • Calculate the Percentage of Inhibition: The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where:

    • A_control is the absorbance of the control reaction (without inhibitor).

    • A_sample is the absorbance of the reaction with the test compound.

  • Determine the IC50 Value: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound and synthetic tyrosinase inhibitors represent two distinct strategies for modulating melanin production. Synthetic inhibitors, such as kojic acid and arbutin, typically act through direct inhibition of the tyrosinase enzyme. In contrast, this compound appears to exert its effect by downregulating the expression of key melanogenic enzymes like TRP-1. This fundamental difference in their mechanism of action is a critical consideration for researchers and drug development professionals. While direct enzymatic inhibitors offer a targeted approach, compounds like this compound that modulate the broader signaling pathway may present alternative or complementary therapeutic avenues for the management of hyperpigmentation. Further research into the precise molecular targets of this compound and direct comparative studies under identical experimental conditions are warranted to fully elucidate their relative efficacy and potential synergistic effects.

References

Cross-Validation of Elasticamide's Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Elasticamide's performance against alternative compounds in various cell lines. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this novel ceramide. The following sections present quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to facilitate an objective evaluation of this compound's effects.

Comparative Efficacy of this compound in Melanogenesis

This compound has demonstrated significant anti-melanogenic properties in B16 melanoma cells. When compared with structurally related glucosylceramides (GlcCer), this compound exhibits superior inhibitory effects on melanin (B1238610) production.

CompoundCell LineAssayIC50 Value (µM)Citation
This compound B16 MelanomaMelanin Content3.9 [1][2]
GlcCer [d18:2(4E,8Z)/20:0]B16 MelanomaMelanin Content5.2[1][2]
GlcCer [d18:2(4E,8Z)/18:0]B16 MelanomaMelanin Content6.6[1]

In addition to its effects on melanoma cells, this compound has been shown to suppress melanogenesis in human 3D-cultured melanocytes and reduce the expression of tyrosinase-related protein 1 (TRP-1) in normal human melanocytes. This suggests that this compound's anti-melanogenic activity is not limited to cancerous cells but also extends to normal pigment-producing cells.

Experimental Protocols

Melanin Content Assay in B16 Melanoma Cells

This protocol is adapted from studies evaluating the anti-melanogenic effects of this compound and its analogs.

a. Cell Culture and Treatment:

  • Seed B16F10 melanoma cells in a 6-well plate at a density of 2 x 105 cells/well.

  • Culture the cells for 24 hours in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Induce melanogenesis by treating the cells with 100 nM α-melanocyte-stimulating hormone (α-MSH).

  • Simultaneously, treat the cells with varying concentrations of this compound or comparator compounds.

  • Incubate the cells for 72 hours.

b. Melanin Extraction and Quantification:

  • Wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells with 1 N NaOH containing 10% DMSO.

  • Incubate the lysate at 80°C for 1 hour to solubilize the melanin.

  • Measure the absorbance of the lysate at 405 nm using a microplate reader.

  • Normalize the melanin content to the total protein concentration, determined by a BCA protein assay.

Western Blot for Tyrosinase-Related Protein 1 (TRP-1)

This protocol outlines the procedure for assessing the effect of this compound on TRP-1 expression in normal human melanocytes.

a. Cell Lysis and Protein Quantification:

  • Culture normal human melanocytes and treat with this compound as described above.

  • Lyse the cells in RIPA buffer supplemented with protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

b. Electrophoresis and Blotting:

  • Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

c. Antibody Incubation and Detection:

  • Incubate the membrane with a primary antibody against TRP-1 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Use β-actin as a loading control to normalize the expression of TRP-1.

Signaling Pathways and Experimental Workflows

Proposed Anti-Melanogenic Signaling Pathway of this compound

While the direct molecular target of this compound is yet to be fully elucidated, its effect on TRP-1 expression suggests an interaction with the melanogenesis signaling cascade. As a ceramide, this compound may influence pathways known to be modulated by this class of lipids, such as the MAPK and NF-κB signaling pathways, which in turn can regulate the master transcriptional regulator of melanogenesis, MITF.

Elasticamide_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus This compound This compound Receptor Putative Receptor This compound->Receptor Modulation MAPK_Pathway MAPK Pathway (e.g., ERK, p38) Receptor->MAPK_Pathway NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway MITF MITF MAPK_Pathway->MITF NFkB_Pathway->MITF TRP1_Gene TRP-1 Gene MITF->TRP1_Gene Transcription TRP1_Protein TRP-1 Protein TRP1_Gene->TRP1_Protein Translation Melanin_Synthesis Melanin Synthesis TRP1_Protein->Melanin_Synthesis

Putative signaling pathway of this compound in melanocytes.
Experimental Workflow for Comparative Analysis

The following diagram illustrates the workflow for the cross-validation of this compound's effects in different cell lines.

Experimental_Workflow start Start: Select Cell Lines (e.g., B16, Normal Melanocytes) treatment Treat cells with this compound and Alternative Compounds start->treatment melanin_assay Melanin Content Assay treatment->melanin_assay western_blot Western Blot for TRP-1 Expression treatment->western_blot data_analysis Data Analysis and IC50 Calculation melanin_assay->data_analysis western_blot->data_analysis comparison Compare Efficacy data_analysis->comparison end Conclusion comparison->end

Workflow for comparing this compound's anti-melanogenic effects.

Effects on Skin Barrier Function

Beyond its role in melanogenesis, this compound has been investigated for its impact on skin hydration and barrier function. In a reconstructed human epidermal keratinization model, 10 µg/mL of this compound was found to increase the synthesis of stratum corneum ceramides (B1148491) by promoting the expression of glucosylceramide synthase. This highlights a distinct mechanism of action compared to other tested ceramides and glucosylceramides, which primarily influenced transepidermal water loss through different pathways.

Experimental Workflow for Skin Barrier Analysis

Skin_Barrier_Workflow start Reconstructed Human Epidermal Model treatment Treat with this compound and other Ceramides start->treatment teer_measurement Measure Transepidermal Electrical Resistance (TEER) treatment->teer_measurement gcs_assay Glucosylceramide Synthase Activity Assay treatment->gcs_assay data_analysis Analyze TEER and Enzyme Activity Data teer_measurement->data_analysis gcs_assay->data_analysis conclusion Determine Mechanism of Action data_analysis->conclusion

Workflow for assessing this compound's effect on skin barrier.

Future Directions

The current body of research strongly supports the potent anti-melanogenic and skin barrier-enhancing effects of this compound in relevant skin cell models. However, to fully understand its therapeutic potential, further cross-validation in a broader range of cell lines is warranted. Investigating its effects on various cancer cell lines beyond melanoma, as well as in models of inflammatory skin diseases, could unveil novel applications for this promising ceramide. Elucidating the direct molecular target(s) of this compound will be a critical next step in unraveling its precise mechanism of action and will undoubtedly accelerate its translation into clinical applications.

References

A Comparative Analysis of Elasticamide Efficacy from Diverse Sources for Dermatological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of Elasticamide, a ceramide derived from rice oil by-products, intended for researchers, scientists, and professionals in drug development. This compound has garnered attention for its significant anti-melanogenic and skin-moisturizing properties.[1][2][3] This document outlines the current understanding of its biological activity and provides a framework for comparing its efficacy when sourced from different suppliers.

I. Introduction to this compound

This compound is a ceramide, specifically Cer[AP], that has been isolated from the gummy by-products of rice bran oil.[1][4] Structurally identical to human Cer[AP], it has demonstrated potent biological activity in dermatological models. Primarily, its effects are characterized by the suppression of melanin (B1238610) production and enhancement of the skin's moisture barrier. Its anti-melanogenic activity is attributed to the suppression of tyrosinase-related protein 1 (TRP-1), a key enzyme in the melanin synthesis pathway. Furthermore, this compound has been shown to increase the content of ceramides (B1148491) in the stratum corneum by promoting the expression of glucosylceramide (GlcCer) synthase, thereby improving skin hydration.

II. Efficacy Comparison of this compound and Related Compounds

While direct comparative studies of this compound from different commercial sources are not yet publicly available, existing research provides valuable data on its efficacy relative to other related glucosylceramides (GlcCer) isolated from the same source. The following table summarizes the inhibitory concentration (IC50) values for the suppression of melanin production in theophylline-induced B16 melanoma cells.

CompoundIC50 (µM) for Melanin SuppressionSource
This compound 3.9 Rice Oil By-product
GlcCer [d18:2(4E,8Z)/20:0]5.2Rice Oil By-product
GlcCer [d18:2(4E,8Z)/18:0]6.6Rice Oil By-product

Lower IC50 values indicate higher potency.

III. Hypothetical Framework for Comparing Commercial Sources of this compound

To ensure consistent and reproducible results in research and development, it is crucial to evaluate the efficacy of this compound from different commercial suppliers. Below is a template for such a comparative analysis.

Table 2: Hypothetical Comparison of this compound from Different Commercial Sources

ParameterSource ASource B
Purity (%)>98%>95%
FormulationLyophilized PowderIn Ethanol
Stated Concentration10 mg5 mg/mL
Biological Activity (IC50 in B16 Melanin Assay) (Experimental Data) (Experimental Data)
Lot-to-Lot Consistency(Data from 3 lots)(Data from 3 lots)

IV. Experimental Protocols

A. Determination of Anti-Melanogenic Activity in B16 Melanoma Cells

This protocol is designed to quantify the inhibitory effect of this compound on melanin production.

  • Cell Culture: B16 melanoma cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in a 48-well plate at a density of 5 x 10^4 cells/mL and incubated for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (from Source A and Source B) and a melanogenesis-inducing agent such as theophylline.

  • Incubation: The cells are incubated for 72 hours.

  • Melanin Quantification:

    • Cells are washed with PBS and lysed.

    • The melanin content in the cell lysate is measured spectrophotometrically at 405 nm.

    • A standard curve using synthetic melanin is used for quantification.

  • Data Analysis: The IC50 value, the concentration of this compound that inhibits melanin production by 50%, is calculated for each source.

B. Western Blot Analysis for Tyrosinase-Related Protein 1 (TRP-1)

This protocol assesses the effect of this compound on the expression of a key protein in the melanogenesis pathway.

  • Cell Culture and Treatment: Human melanocytes are treated with this compound from different sources for a specified period.

  • Protein Extraction: Cells are lysed, and total protein is extracted.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against TRP-1 and a loading control (e.g., GAPDH).

  • Detection: The membrane is incubated with a suitable secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.

  • Densitometry: The intensity of the TRP-1 band is quantified and normalized to the loading control to compare its expression levels between treatments.

V. Mandatory Visualizations

A. Signaling Pathway

Elasticamide_Signaling_Pathway cluster_membrane Plasma Membrane Receptor Receptor Signaling_Complex Formation of Signaling Complex Receptor->Signaling_Complex This compound This compound Ceramide_Metabolism Ceramide Metabolism This compound->Ceramide_Metabolism Ceramide_Metabolism->Signaling_Complex Downstream_Kinases Downstream Kinases Signaling_Complex->Downstream_Kinases MITF_Regulation Regulation of MITF Downstream_Kinases->MITF_Regulation TRP1_Gene TRP-1 Gene Expression MITF_Regulation->TRP1_Gene Suppression Melanin_Synthesis Melanin Synthesis TRP1_Gene->Melanin_Synthesis Inhibition

Caption: Putative signaling pathway of this compound in melanocytes.

B. Experimental Workflow

Experimental_Workflow Start Start: Obtain this compound (Source A vs. Source B) Cell_Culture Culture B16 Melanoma Cells Start->Cell_Culture Treatment Treat with Theophylline & this compound Concentrations Cell_Culture->Treatment Incubation Incubate for 72 hours Treatment->Incubation Melanin_Assay Quantify Melanin Content Incubation->Melanin_Assay Data_Analysis Calculate IC50 Values Melanin_Assay->Data_Analysis Comparison Compare IC50 (Source A vs. Source B) Data_Analysis->Comparison Conclusion Conclusion on Efficacy Comparison->Conclusion

Caption: Workflow for comparing this compound efficacy.

References

Replicating Elasticamide's Moisturizing Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the published findings on Elasticamide's moisturizing effects. It offers a comparative analysis with established moisturizing agents and presents the necessary experimental data and protocols to facilitate replication and further investigation.

This compound, a ceramide derived from rice, has demonstrated significant potential as a moisturizing agent by enhancing the skin's natural barrier function. This guide synthesizes the available scientific literature to provide a clear, data-driven comparison of this compound with other common moisturizing ingredients, namely ceramides (B1148491), hyaluronic acid, and glycerin. Detailed experimental methodologies and a summary of quantitative data are presented to support further research and development in dermatology and cosmetology.

Comparative Analysis of Moisturizing Agents

The primary mechanism of skin moisturization involves maintaining the integrity of the stratum corneum (SC), the outermost layer of the epidermis, and ensuring adequate hydration. Different moisturizing agents achieve this through various mechanisms, as summarized in the table below.

IngredientPrimary Mechanism of ActionKey Benefits
This compound Upregulates glucosylceramide synthase (GCS) expression, leading to increased ceramide synthesis in the stratum corneum.[1][2][3][4]Enhances the skin's natural ability to produce its own ceramides, strengthening the skin barrier from within. Reduces transepidermal water loss (TEWL).[1]
Ceramides (topical) Directly replenish the lipid barrier of the stratum corneum.Immediately fortify the skin barrier, reduce TEWL, and protect against environmental aggressors.
Hyaluronic Acid Acts as a humectant, attracting and holding up to 1000 times its weight in water in the epidermis.Provides intense hydration, plumps the skin, and reduces the appearance of fine lines and wrinkles.
Glycerin A humectant that draws water from the dermis to the epidermis and from the environment into the skin.Provides effective hydration, helps to maintain a healthy skin barrier, and has a long history of safe use.

Quantitative Data on Moisturizing Efficacy

A key study on rice-derived ceramides provides quantitative data on the efficacy of this compound in reducing transepidermal water loss (TEWL), a critical indicator of skin barrier function. The data is presented below in comparison to a control group.

TreatmentConcentrationMean TEWL Reduction (%)
Control-0%
This compound 10 µg/mLSignificant reduction (exact percentage varies by study, but consistently shows improvement over control)

Experimental Protocols for Replication

To facilitate the replication of the published findings on this compound, this section outlines the key experimental methodologies.

Reconstructed Human Epidermis (RHE) Model

The primary in vitro model used to evaluate the moisturizing effects of this compound is the Reconstructed Human Epidermis (RHE) model. This three-dimensional tissue model mimics the structure and function of the human epidermis.

  • Cell Culture: Normal human epidermal keratinocytes are cultured on polycarbonate filter inserts at the air-liquid interface. This promotes differentiation and the formation of a stratified epidermis, including a functional stratum corneum.

  • Treatment: this compound, dissolved in an appropriate vehicle, is topically applied to the surface of the RHE model. A vehicle control is run in parallel.

  • Incubation: The treated RHE models are incubated for a specified period (e.g., 7 days) to allow for the biological effects to manifest.

  • Endpoint Analysis: Following incubation, the models are used for various analyses, including TEWL measurement, lipid extraction, and tissue fixation for histological studies.

Measurement of Transepidermal Water Loss (TEWL)

TEWL is a measure of the rate of water vapor diffusing through the stratum corneum. A lower TEWL value indicates a more intact skin barrier.

  • Instrumentation: A Tewameter® or a similar evaporimeter is used to measure TEWL.

  • Procedure: The probe of the instrument is placed on the surface of the RHE model, and the rate of water loss is recorded. Measurements are typically taken before and after treatment to assess the change in barrier function.

Analysis of Stratum Corneum (SC) Ceramides by High-Performance Thin-Layer Chromatography (HPTLC)

To quantify the changes in ceramide content induced by this compound, the lipids from the stratum corneum are extracted and analyzed.

  • Lipid Extraction: The stratum corneum of the RHE model is separated, and lipids are extracted using a solvent mixture (e.g., chloroform/methanol).

  • HPTLC: The extracted lipids are separated on an HPTLC plate using a specific mobile phase.

  • Quantification: The separated ceramide bands are visualized (e.g., by charring with sulfuric acid) and quantified by densitometry. A ceramide standard is used for calibration.

Immunostaining for Filaggrin and Western Blotting for Corneodesmosin

To investigate the molecular mechanisms underlying the improved barrier function, the expression of key structural proteins can be assessed.

  • Immunostaining for Filaggrin:

    • Tissue Preparation: RHE model samples are fixed in formalin and embedded in paraffin.

    • Staining: Tissue sections are incubated with a primary antibody against filaggrin, followed by a fluorescently labeled secondary antibody.

    • Visualization: The sections are examined under a fluorescence microscope to visualize the expression and localization of filaggrin.

  • Western Blotting for Corneodesmosin:

    • Protein Extraction: Proteins are extracted from the RHE models.

    • Electrophoresis and Transfer: The protein extracts are separated by SDS-PAGE and transferred to a membrane.

    • Immunodetection: The membrane is incubated with a primary antibody against corneodesmosin, followed by a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for this compound's moisturizing effects and a general experimental workflow for its evaluation.

Elasticamide_Signaling_Pathway This compound This compound GCS Glucosylceramide Synthase (GCS) Expression This compound->GCS Upregulates Ceramide Increased Stratum Corneum Ceramide Content GCS->Ceramide Leads to Barrier Enhanced Skin Barrier Function Ceramide->Barrier TEWL Reduced Transepidermal Water Loss (TEWL) Barrier->TEWL

Caption: Proposed signaling pathway of this compound's moisturizing effect.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis RHE Reconstructed Human Epidermis (RHE) Model Treatment Topical Application of This compound & Control RHE->Treatment TEWL TEWL Measurement Treatment->TEWL HPTLC SC Ceramide Analysis (HPTLC) Treatment->HPTLC Immuno Immunostaining & Western Blotting Treatment->Immuno

Caption: General experimental workflow for evaluating this compound.

References

A Head-to-Head Comparison of Elasticamide and Glucosylceramide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the available scientific data reveals distinct yet interconnected roles for Elasticamide and glucosylceramide, primarily elucidated in the context of dermatological science. While direct head-to-head studies are limited, existing research provides a foundation for comparing their mechanisms of action, efficacy in specific experimental models, and broader biological significance.

Glucosylceramide (GlcCer) is a fundamental glycosphingolipid, serving as a crucial precursor for a vast array of complex glycosphingolipids and as a bioactive molecule in its own right. It plays a significant role in various cellular processes, including signal transduction and the regulation of cell fate. Dysregulation of GlcCer metabolism is implicated in conditions ranging from lysosomal storage disorders like Gaucher disease to cancer.

This compound, a specific type of ceramide known as Cer[AP], has emerged as a bioactive molecule with notable effects on skin barrier function and melanogenesis. Its mechanism is intrinsically linked to glucosylceramide metabolism, primarily through the upregulation of glucosylceramide synthase (GCS), the enzyme responsible for the synthesis of glucosylceramide from ceramide.

This guide provides a comprehensive comparison of this compound and glucosylceramide, summarizing the available quantitative data, detailing experimental protocols from key studies, and visualizing their interconnected pathways to inform future research and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative studies on this compound and glucosylceramide.

CompoundIC50 (μM) for Melanin (B1238610) Suppression in Theophylline-Induced B16 Melanoma Cells
This compound3.9[1]
GlcCer [d18:2(4E,8Z)/20:0]5.2[1]
GlcCer [d18:2(4E,8Z)/18:0]6.6[1]
Table 1: Comparative Efficacy in Suppressing Melanogenesis.[1]
Compound/TreatmentEffect on Skin Barrier Function in a Reconstructed Human Epidermal Keratinization Model
This compound (10 µg/mL)- Significantly reduced transepidermal water loss (TEWL).- Increased stratum corneum (SC) ceramide content by promoting the expression of glucosylceramide synthase.[2]
GlcCer[d18:2] with C18 to C26 fatty acids (10 µM)- Significantly reduced TEWL.
GlcCer[d18:2(4E,8Z)/26:0] (1 µM)- Increased the number of keratohyalin granules and desmosomes.- Upregulated the expression of filaggrin and corneodesmosin.
Table 2: Effects on Epidermal Moisturization and Barrier Function.

Experimental Protocols

Theophylline-Induced Melanogenesis Assay in B16-F10 Melanoma Cells

This assay is utilized to evaluate the anti-melanogenic activity of test compounds.

  • Cell Culture: B16-F10 mouse melanoma cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Induction of Melanogenesis: To induce melanin production, the culture medium is supplemented with a phosphodiesterase inhibitor, such as theophylline. Theophylline increases intracellular cyclic AMP (cAMP) levels, which in turn stimulates melanogenesis.

  • Treatment: Cells are treated with varying concentrations of this compound or glucosylceramide for a specified period, typically 48 to 72 hours.

  • Melanin Content Measurement: After treatment, cells are harvested, and the melanin content is quantified. This is typically achieved by solubilizing the melanin in a sodium hydroxide (B78521) solution and measuring the absorbance at a specific wavelength (e.g., 405 nm) using a spectrophotometer. The results are often normalized to the total protein content of the cell lysate.

  • Data Analysis: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits melanin production by 50%, is calculated to determine the anti-melanogenic potency.

Reconstructed Human Epidermis (RHE) Model for Skin Barrier Function Assessment

This in vitro model is employed to assess the effects of test compounds on skin barrier integrity, primarily by measuring transepidermal water loss (TEWL).

  • Model and Culture: A commercially available reconstructed human epidermis model, such as EpiSkin™ or a similar 3D skin equivalent, is used. These models consist of normal human epidermal keratinocytes cultured to form a multilayered, differentiated epidermis that mimics human skin. The tissues are cultured at the air-liquid interface in a chemically defined, and potentially animal origin-free, medium.

  • Treatment: Test compounds, such as this compound or glucosylceramide, are topically applied to the surface of the RHE model. The tissues are then incubated for a defined period, for instance, 7 days, to allow for the compound to exert its effects.

  • Transepidermal Water Loss (TEWL) Measurement: TEWL is a measure of the rate of water vapor diffusing across the stratum corneum. It is a key indicator of skin barrier function. TEWL is measured using a specialized probe, such as an open-chamber, unventilated-chamber, or condenser-chamber device, which quantifies the amount of water evaporating from the tissue surface in g/m²/h. Measurements are taken before and after treatment to assess changes in barrier integrity. A reduction in TEWL indicates an improvement in skin barrier function.

  • Analysis of Barrier Components: Following TEWL measurements, the RHE tissues can be processed for further analysis. This may include:

    • Lipid analysis: Extraction of lipids from the stratum corneum to quantify changes in ceramide content using techniques like high-performance thin-layer chromatography (HPTLC).

    • Gene and protein expression analysis: Evaluation of the expression of genes and proteins involved in skin barrier function, such as glucosylceramide synthase, filaggrin, and corneodesmosin, using methods like quantitative real-time PCR (qRT-PCR) and Western blotting.

Signaling Pathways and Mechanisms of Action

Glucosylceramide: A Central Hub in Sphingolipid Metabolism and Signaling

Glucosylceramide sits (B43327) at a critical juncture in sphingolipid metabolism. It is synthesized from the pro-apoptotic molecule ceramide by the enzyme glucosylceramide synthase (GCS). This conversion is not only the first step in the synthesis of a vast array of complex glycosphingolipids but also a key mechanism for regulating cellular ceramide levels. By converting ceramide to glucosylceramide, cells can mitigate ceramide-induced apoptosis and promote survival. The downstream products of glucosylceramide metabolism are involved in a multitude of cellular functions, including cell recognition, adhesion, and signaling.

G Ceramide Ceramide Apoptosis Apoptosis Ceramide->Apoptosis promotes GCS Glucosylceramide Synthase (GCS) Ceramide->GCS GlcCer Glucosylceramide ComplexGSLs Complex Glycosphingolipids GlcCer->ComplexGSLs Further Glycosylation CellSurvival Cell Survival & Proliferation GlcCer->CellSurvival promotes ComplexGSLs->CellSurvival contributes to GCS->GlcCer UDP-Glucose G This compound This compound (Cer[AP]) GCS_expression GCS Gene Expression This compound->GCS_expression upregulates GCS Glucosylceramide Synthase (GCS) GCS_expression->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Ceramide SC_Ceramides Stratum Corneum Ceramides GlcCer->SC_Ceramides Barrier_Function Improved Skin Barrier Function SC_Ceramides->Barrier_Function

References

Elasticamide's Impact on Gene Expression: A Comparative Analysis for Skin Health Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of Elasticamide's performance against other relevant compounds in modulating gene expression related to skin pigmentation and hydration. The data presented is compiled from peer-reviewed studies and is intended for researchers, scientists, and professionals in drug development.

Executive Summary

This compound, a ceramide derived from rice bran oil, has demonstrated significant effects on gene expression impacting both melanogenesis and epidermal barrier function. In comparative studies, this compound exhibits potent inhibition of melanin (B1238610) production, outperforming certain glucosylceramides. Its mechanism of action involves the downregulation of key enzymes in the melanin synthesis pathway and the upregulation of enzymes involved in ceramide production, crucial for skin hydration. This guide will delve into the quantitative data, experimental methodologies, and underlying signaling pathways associated with these effects.

Comparative Analysis of Anti-Melanogenic Activity

This compound has been shown to significantly suppress melanin production in B16 melanoma cells. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound compared to two different glucosylceramides (GlcCer), which are also known for their anti-melanogenic properties.[1]

CompoundIC50 (µM) for Melanin Production Inhibition
This compound 3.9
GlcCer [d18:2(4E,8Z)/20:0]5.2
GlcCer [d18:2(4E,8Z)/18:0]6.6

Lower IC50 values indicate greater potency.

In addition to its effects on melanin production, this compound has been observed to specifically downregulate the expression of Tyrosinase-Related Protein 1 (TRP-1), a key enzyme in the melanogenesis pathway.[1] This targeted gene regulation distinguishes its mechanism from some other anti-melanogenic compounds.

Impact on Epidermal Barrier Function and Hydration

This compound plays a crucial role in enhancing the skin's barrier function by modulating the expression of genes involved in ceramide synthesis. At a concentration of 10 µg/mL, this compound was found to increase the content of stratum corneum (SC) ceramides (B1148491) by promoting the expression of glucosylceramide (GlcCer) synthase.[2][3][4]

In comparison, certain glucosylceramides, such as GlcCer[d18:2(4E,8Z)/26:0], have been shown to up-regulate the expression of filaggrin and corneodesmosin, proteins essential for epidermal hydration and integrity.[2][3] This suggests that while both this compound and GlcCer contribute to skin hydration, they may do so through distinct molecular pathways.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways through which this compound and comparable compounds exert their effects on gene expression.

Elasticamide_Melanogenesis_Pathway This compound This compound Unknown_Receptor Cellular Interaction (Receptor/Transport) This compound->Unknown_Receptor Binds/Enters Cell Signaling_Cascade Intracellular Signaling Cascade Unknown_Receptor->Signaling_Cascade TRP1_Gene TRP-1 Gene (Tyrosinase-Related Protein 1) Signaling_Cascade->TRP1_Gene Suppresses Transcription TRP1_Protein TRP-1 Protein TRP1_Gene->TRP1_Protein Transcription & Translation Melanin_Synthesis Melanin Synthesis TRP1_Protein->Melanin_Synthesis Catalyzes

This compound's Proposed Anti-Melanogenesis Pathway.

Elasticamide_Hydration_Pathway This compound This compound Cellular_Uptake Cellular Uptake This compound->Cellular_Uptake Upstream_Signaling Upstream Signaling (Uncharacterized) Cellular_Uptake->Upstream_Signaling GCS_Gene GlcCer Synthase Gene Upstream_Signaling->GCS_Gene Promotes Transcription GCS_Protein GlcCer Synthase (Enzyme) GCS_Gene->GCS_Protein Expression Ceramide_Synthesis Increased Stratum Corneum Ceramides GCS_Protein->Ceramide_Synthesis Catalyzes GlcCer Synthesis

This compound's Role in Enhancing Skin Barrier Function.

Experimental Methodologies

The following are summaries of the key experimental protocols used to generate the data presented in this guide.

Cell Culture and Treatment
  • B16 Murine Melanoma Cells: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. For experiments, cells were seeded in appropriate well plates and treated with varying concentrations of this compound or other test compounds for a specified duration (e.g., 72 hours).[1]

  • Reconstructed Human Epidermal Keratinization (RHEK) Model: This 3D skin model was used to assess the effects on epidermal barrier function. The models were treated with test compounds for up to 7 days.[2][3]

Melanin Content Assay
  • Cell Lysis: After treatment, B16 melanoma cells were washed with phosphate-buffered saline (PBS) and lysed using a solution of 1N NaOH.

  • Solubilization: The cell lysates were heated to dissolve the melanin.

  • Spectrophotometry: The absorbance of the solubilized melanin was measured at a specific wavelength (e.g., 405 nm or 475 nm) using a microplate reader.

  • Normalization: Melanin content was often normalized to the total protein content of the cell lysate to account for differences in cell number.

Gene Expression Analysis (Real-Time RT-PCR)
  • RNA Extraction: Total RNA was extracted from treated cells using a suitable RNA isolation kit.

  • Reverse Transcription: The extracted RNA was reverse-transcribed into complementary DNA (cDNA).

  • Real-Time PCR: The cDNA was used as a template for real-time PCR with specific primers for the target genes (e.g., TRP-1, GlcCer synthase) and a housekeeping gene for normalization (e.g., GAPDH).

  • Data Analysis: The relative expression of the target genes was calculated using the comparative Ct method.

Western Blotting
  • Protein Extraction: Total protein was extracted from treated cells using a lysis buffer.

  • Protein Quantification: The concentration of the extracted protein was determined using a protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against the target proteins (e.g., filaggrin, corneodesmosin) followed by incubation with a horseradish peroxidase-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence detection system.

The following diagram outlines a general workflow for these experiments.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis Cell_Seeding Seed Cells (e.g., B16, RHEK) Treatment Treat with This compound or Alternatives Cell_Seeding->Treatment Incubation Incubate for Specified Duration Treatment->Incubation Melanin_Assay Melanin Content Assay Incubation->Melanin_Assay RT_PCR Real-Time RT-PCR (Gene Expression) Incubation->RT_PCR Western_Blot Western Blot (Protein Expression) Incubation->Western_Blot

General Experimental Workflow.

Conclusion

The available data strongly supports the efficacy of this compound as a modulator of gene expression relevant to skin health. Its dual action in suppressing melanogenesis and enhancing the epidermal barrier through distinct genetic targets makes it a compound of significant interest for dermatological research and development. Further studies elucidating the complete upstream signaling cascades will provide a more comprehensive understanding of its molecular mechanisms.

References

Assessing the Reproducibility of Elasticamide Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the existing research on Elasticamide, focusing on its anti-melanogenic and skin-moisturizing properties. By objectively comparing its performance with related compounds and presenting supporting experimental data, this document aims to assess the reproducibility of the current findings and offer a clear perspective for future research and development.

Data Presentation: Quantitative Comparison of this compound and Alternatives

The following tables summarize the key quantitative data from studies on this compound and its common comparator, Glucosylceramide (GlcCer). This allows for a direct comparison of their efficacy in various assays.

Table 1: Inhibition of Melanin (B1238610) Production in B16 Melanoma Cells

CompoundIC50 (μM)Cell LineInducerReference
This compound 3.9 B16Theophylline[1][2]
GlcCer [d18:2(4E,8Z)/18:0]6.6B16Theophylline[1][2]
GlcCer [d18:2(4E,8Z)/20:0]5.2B16Theophylline[1][2]

IC50: The half maximal inhibitory concentration, representing the concentration of a substance required to inhibit a biological process by 50%.

Table 2: Effects on Gene and Protein Expression

CompoundTargetEffectCell/Tissue ModelConcentrationReference
This compound Tyrosinase-Related Protein 1 (TYRP1)Suppression of expressionNormal human melanocytesNot specified[1][2]
This compound Glucosylceramide Synthase (GCS)Increased expressionReconstructed human epidermal keratinization model10 µg/mL
C2-Ceramide (analogue)Microphthalmia-associated Transcription Factor (MITF)Decreased protein expressionHuman melanocytesNot specified[3][4]

Experimental Protocols

To ensure the transparency and potential for replication of the cited research, detailed methodologies for key experiments are provided below.

Melanin Content Assay in B16F10 Melanoma Cells

This protocol is a standard method used to quantify the melanin content in cultured melanoma cells after treatment with a test compound.

a. Cell Culture and Treatment:

  • B16F10 mouse melanoma cells are seeded in a 96-well plate at a density of 1 × 10⁵ cells per well and incubated for 24 hours.[5]

  • The cells are then treated with a melanogenesis inducer (e.g., α-MSH or theophylline) and the test compound (e.g., this compound) at various concentrations for an additional 48 hours.[5]

b. Cell Lysis and Melanin Solubilization:

  • After treatment, the cells are washed with phosphate-buffered saline (PBS) and harvested.

  • The cell pellet is dissolved in 1 N NaOH at an elevated temperature (e.g., 70°C) for 1 hour to solubilize the melanin.[5]

c. Quantification:

  • The absorbance of the solubilized melanin is measured at 405 nm or 475 nm using a microplate reader.[6]

  • The melanin content is typically normalized to the total protein content of the cells.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis (e.g., Glucosylceramide Synthase)

This protocol is used to measure the relative changes in gene expression in response to treatment.

a. RNA Extraction and cDNA Synthesis:

  • Total RNA is extracted from treated and untreated cells using a suitable reagent like TRIzol.

  • The concentration and purity of the extracted RNA are determined using a spectrophotometer.

  • The RNA is then reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit.[7]

b. Real-Time PCR:

  • The real-time PCR reaction is performed using a PCR master mix containing SYBR Green, the cDNA template, and specific primers for the target gene (e.g., Glucosylceramide Synthase) and a housekeeping gene (e.g., GAPDH for normalization).[7]

  • The reaction is run in a real-time PCR system, and the cycle threshold (Ct) values are recorded.

c. Data Analysis:

  • The relative gene expression is calculated using the 2-ΔΔCt method, where the expression of the target gene is normalized to the housekeeping gene.[7]

Quantitative Western Blot for Protein Expression Analysis (e.g., TYRP1)

This protocol is used to detect and quantify the amount of a specific protein in a sample.

a. Protein Extraction and Quantification:

  • Cells are lysed in a buffer containing detergents and protease inhibitors.

  • The total protein concentration of the lysate is determined using a protein assay (e.g., BCA assay).

b. Electrophoresis and Transfer:

  • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

c. Immunodetection:

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., anti-TYRP1).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

  • The signal is detected using a suitable substrate (for HRP) or by fluorescence imaging.

d. Quantification:

  • The band intensities are quantified using densitometry software.

  • The expression of the target protein is normalized to a loading control (e.g., β-actin or total protein stain) to ensure equal protein loading.[8]

Mandatory Visualization

Signaling Pathway of Ceramide-Induced Anti-Melanogenesis

The following diagram illustrates the proposed signaling pathway by which ceramides (B1148491), including this compound, are thought to inhibit melanin synthesis.

Ceramide_Signaling_Pathway Ceramide Ceramide (e.g., this compound) ERK ERK (Extracellular Signal-Regulated Kinase) Ceramide->ERK Activates (delayed) MITF MITF (Microphthalmia-associated Transcription Factor) ERK->MITF Inhibits (Promotes degradation) Tyrosinase Tyrosinase MITF->Tyrosinase Activates transcription TYRP1 TYRP1 MITF->TYRP1 Activates transcription Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes TYRP1->Melanin Contributes to

Ceramide's role in inhibiting melanin synthesis.
Experimental Workflow for Assessing Anti-Melanogenic Activity

This diagram outlines the typical experimental workflow for evaluating the anti-melanogenic properties of a compound like this compound.

Anti_Melanogenic_Workflow start Start: Compound Screening cell_culture Cell Culture (B16 Melanoma Cells) start->cell_culture treatment Treatment with Inducer & Test Compound cell_culture->treatment melanin_assay Melanin Content Assay treatment->melanin_assay gene_expression Gene Expression Analysis (qRT-PCR) treatment->gene_expression protein_expression Protein Expression Analysis (Western Blot) treatment->protein_expression data_analysis Data Analysis & IC50 Calculation melanin_assay->data_analysis gene_expression->data_analysis protein_expression->data_analysis end End: Efficacy Assessment data_analysis->end

Workflow for anti-melanogenic compound testing.

Assessment of Reproducibility

A direct assessment of the reproducibility of this compound research is challenging due to the absence of studies explicitly designed to replicate previous findings. However, an indirect evaluation can be made by comparing the consistency of results across different studies.

The reported IC50 value for this compound's inhibition of melanin production in B16 melanoma cells appears in a peer-reviewed publication, providing a foundational data point.[1][2] The proposed mechanism of action, involving the downregulation of MITF through the ERK signaling pathway, is consistent with findings from studies on other ceramides.[3][4] This suggests a plausible and testable hypothesis for this compound's biological activity.

Furthermore, a clinical trial involving a rice ceramide extract containing this compound reported significant suppression of UV-induced skin pigmentation.[1][2] While this study used a mixture, the findings are in line with the in vitro data on this compound's anti-melanogenic effects.

References

A Comparative Analysis of Elasticamide and Other Leading Skin Lightening Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the performance, mechanisms, and experimental evaluation of prominent depigmenting compounds.

This report provides a comprehensive comparison of Elasticamide, a novel ceramide-based skin lightening agent, with established compounds in the field of depigmentation, including Hydroquinone, Kojic Acid, Arbutin (B1665170), Azelaic Acid, and Tranexamic Acid. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative performance data, mechanisms of action, and standardized experimental protocols.

Comparative Performance of Skin Lightening Agents

The efficacy of skin lightening agents is primarily evaluated through their ability to inhibit tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis, and to reduce melanin content in melanocytes. The following tables summarize the available quantitative data for this compound and its competitors.

A Note on Comparability: The IC50 values presented below are compiled from various studies. Direct comparison of these values should be approached with caution, as experimental conditions such as enzyme source (e.g., mushroom vs. human tyrosinase), substrate (e.g., L-DOPA vs. L-Tyrosine), and cell lines can significantly influence the results.

Table 1: In Vitro Melanin Production Inhibition

This table compares the half-maximal inhibitory concentration (IC50) of various agents in reducing melanin content in B16F10 melanoma cells, a widely used in vitro model for screening depigmenting compounds.

Agent IC50 (in B16F10 cells) Reference(s)
This compound 3.9 µM[1]
Kojic Acid ~121 µM[2]
Arbutin (α-Arbutin) 0.48 mM (480 µM)[3]
Hydroquinone Not widely reported for B16F10 melanin inhibition; primarily evaluated for tyrosinase inhibition.
Table 2: In Vitro Tyrosinase Inhibition

This table presents the IC50 values for the inhibition of tyrosinase activity. It is important to note the source of the tyrosinase enzyme, as inhibitors can exhibit different potencies against mushroom and human tyrosinase.

Agent Tyrosinase Source IC50 Reference(s)
Hydroquinone Mushroom~22.78 µM - 70 µM[2]
Kojic Acid Mushroom30.6 µM[4]
Arbutin (β-Arbutin) Mushroom0.9 mM (900 µM) (Monophenolase), 0.7 mM (700 µM) (Diphenolase)
Azelaic Acid Not a direct potent tyrosinase inhibitor; acts via other mechanisms.-
Tranexamic Acid Does not directly inhibit tyrosinase; acts on upstream signaling pathways.-

Mechanisms of Action

Understanding the distinct molecular pathways targeted by each agent is crucial for their effective application and for the development of novel combination therapies.

This compound

This compound, a ceramide derived from rice bran, exerts its anti-melanogenic effect by suppressing the expression of Tyrosinase-Related Protein 1 (TRP-1). TRP-1 is a key enzyme in the melanin synthesis pathway, downstream of tyrosinase, involved in the oxidation of 5,6-dihydroxyindole-2-carboxylic acid (DHICA). By reducing TRP-1 levels, this compound effectively decreases melanin production.

This compound This compound TRP-1_Gene TRP-1 Gene Expression This compound->TRP-1_Gene Inhibits TRP-1_Protein TRP-1 Protein TRP-1_Gene->TRP-1_Protein DHICA_Oxidation DHICA Oxidation TRP-1_Protein->DHICA_Oxidation Catalyzes Melanin Melanin DHICA_Oxidation->Melanin

This compound's Mechanism of Action
Other Skin Lightening Agents

  • Hydroquinone: This agent is a competitive inhibitor of tyrosinase. It also leads to selective damage to melanocytes and melanosomes.

  • Kojic Acid: Derived from fungi, kojic acid is a mixed-type inhibitor of mushroom tyrosinase and also acts as a scavenger of free radicals.

  • Arbutin: A glycosylated hydroquinone, arbutin acts as a competitive inhibitor of tyrosinase.

  • Azelaic Acid: This dicarboxylic acid has a multi-faceted mechanism, including the inhibition of mitochondrial oxidoreductase and DNA synthesis in hyperactive melanocytes, leading to a selective cytotoxic effect.

  • Tranexamic Acid: This synthetic derivative of the amino acid lysine (B10760008) does not directly inhibit tyrosinase but rather interferes with the plasminogen/plasmin system, which in turn reduces the production of inflammatory mediators that stimulate melanogenesis.

cluster_tyrosinase Tyrosinase Inhibition cluster_melanocyte Melanocyte Activity cluster_signaling Upstream Signaling Hydroquinone Hydroquinone Tyrosinase Tyrosinase Hydroquinone->Tyrosinase Inhibits Kojic_Acid Kojic_Acid Kojic_Acid->Tyrosinase Inhibits Arbutin Arbutin Arbutin->Tyrosinase Inhibits Melanin_Production Melanin Production Tyrosinase->Melanin_Production Leads to Azelaic_Acid Azelaic_Acid Melanocyte_Mitochondria Mitochondrial Function Azelaic_Acid->Melanocyte_Mitochondria Inhibits Melanocyte_Mitochondria->Melanin_Production Reduces Tranexamic_Acid Tranexamic_Acid Plasminogen_Activation Plasminogen Activation Tranexamic_Acid->Plasminogen_Activation Inhibits Plasminogen_Activation->Melanin_Production Stimulates

Mechanisms of Common Skin Lightening Agents

Detailed Experimental Protocols

Reproducible and standardized experimental protocols are fundamental for the accurate assessment of skin lightening agents.

In Vitro Mushroom Tyrosinase Inhibition Assay

This assay is a common initial screening method to evaluate the direct inhibitory effect of a compound on tyrosinase activity.

Start Start Prepare_Reagents Prepare Reagents: - Tyrosinase Solution - L-DOPA Solution - Test Compound - Buffer Start->Prepare_Reagents Incubate Pre-incubate Tyrosinase with Test Compound Prepare_Reagents->Incubate Add_Substrate Add L-DOPA to initiate reaction Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 475 nm over time Add_Substrate->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for In Vitro Tyrosinase Inhibition Assay

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in 50 mM phosphate (B84403) buffer (pH 6.8).

    • Prepare a stock solution of L-DOPA (e.g., 10 mM) in the same phosphate buffer.

    • Prepare serial dilutions of the test compound and a positive control (e.g., Kojic Acid) in the buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 40 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of the tyrosinase solution.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Melanin Content Assay in B16F10 Melanoma Cells

This cellular assay assesses the ability of a compound to reduce melanin synthesis in a relevant cell model.

Protocol:

  • Cell Culture and Treatment:

    • Seed B16F10 melanoma cells in a 6-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 48-72 hours. To stimulate melanogenesis, α-melanocyte-stimulating hormone (α-MSH) can be added to the culture medium.

  • Melanin Extraction:

    • Wash the cells with phosphate-buffered saline (PBS) and lyse them in 1 N NaOH containing 10% DMSO.

    • Incubate the lysate at 80°C for 1 hour to solubilize the melanin.

  • Quantification:

    • Centrifuge the lysate to pellet cell debris.

    • Measure the absorbance of the supernatant at 405 nm using a microplate reader.

    • Normalize the melanin content to the total protein concentration of the cell lysate, which can be determined using a BCA protein assay.

Western Blot for TRP-1 Expression

This technique is used to quantify the expression level of the TRP-1 protein in melanocytes following treatment with a test compound.

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat melanocytes with the test compound for a specified duration.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for TRP-1 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Advanced Models: 3D Human Skin Equivalents

For a more physiologically relevant assessment of skin lightening agents, 3D human skin equivalents (HSEs) are increasingly utilized. These models, composed of keratinocytes, fibroblasts, and melanocytes, mimic the architecture and cellular interactions of human skin.

Start Start Prepare_Dermis Prepare Dermal Equivalent: Fibroblasts in Collagen Matrix Start->Prepare_Dermis Seed_Epidermis Seed Keratinocytes and Melanocytes on Dermis Prepare_Dermis->Seed_Epidermis Air_Liquid_Interface Culture at Air-Liquid Interface for Stratification Seed_Epidermis->Air_Liquid_Interface Topical_Application Apply Test Compound Topically Air_Liquid_Interface->Topical_Application Analysis Analyze Pigmentation: - Histology (Fontana-Masson) - Melanin Quantification Topical_Application->Analysis End End Analysis->End

General Workflow for 3D Human Skin Equivalent Pigmentation Studies

General Protocol Outline:

  • Dermal Equivalent Preparation: Fibroblasts are embedded in a collagen matrix and cultured.

  • Epidermal Seeding: A mixture of keratinocytes and melanocytes is seeded on top of the dermal equivalent.

  • Air-Liquid Interface Culture: The construct is raised to an air-liquid interface to promote epidermal stratification and differentiation.

  • Treatment and Analysis: Test compounds are applied topically to the skin equivalent. After a defined treatment period, the tissue is harvested for histological analysis (e.g., Fontana-Masson staining for melanin) and quantitative melanin measurement.

Conclusion

This compound presents a promising alternative to traditional skin lightening agents with a distinct mechanism of action targeting TRP-1. While direct comparative data is still emerging, its potent inhibition of melanin production in vitro suggests significant potential. For a comprehensive evaluation, further studies directly comparing this compound with other agents under standardized conditions, particularly in 3D skin models and clinical trials, are warranted. The experimental protocols and comparative data provided in this guide offer a foundational framework for researchers and drug development professionals to design and interpret studies in the field of skin depigmentation.

References

Safety Operating Guide

Navigating the Disposal of Elasticamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of novel compounds like elasticamide are paramount to ensuring a safe and compliant laboratory environment. While specific disposal protocols for every emerging substance may not be readily available, a systematic approach grounded in established safety principles can guide responsible waste management. This document provides essential logistical information and procedural guidance for the proper disposal of this compound, emphasizing the importance of adhering to local regulations and institutional safety protocols.

General Safety and Handling Precautions

Before proceeding with disposal, it is crucial to handle this compound with care. Based on general safety data for similar non-hazardous substances, the following precautions should be observed:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.

  • Avoid Contact: Prevent contact with eyes and prolonged contact with skin. In case of contact, flush the affected area with water.[1][2]

  • Ingestion and Inhalation: Avoid ingestion and inhalation of the substance. While some materials are not expected to be harmful if swallowed or inhaled under normal conditions, it is a best practice to minimize exposure.[1][2]

  • Hygiene: Always wash hands thoroughly after handling the substance.[1]

This compound Disposal: A Step-by-Step Procedural Workflow

The proper disposal of any chemical, including this compound, hinges on its specific chemical and physical properties and the applicable regulatory requirements. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following workflow provides a logical approach to determine the appropriate disposal method.

The first and most critical step is to determine the hazardous nature of the this compound waste. This involves assessing its physical and chemical properties. While detailed information on this compound is not widely available, it is often described in research contexts related to its biological activities. If the compound is in a solvent, the solvent's properties must also be considered.

All waste disposal must comply with local, state, and federal regulations. Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific guidance. They can provide information on waste stream categorization and approved disposal vendors.

Proper waste segregation is essential to prevent accidental chemical reactions and to ensure cost-effective and compliant disposal. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

Use a compatible, leak-proof container for the this compound waste. The container must be clearly labeled with the full chemical name ("this compound") and any known hazard information. Proper labeling is a critical step for ensuring safe handling and disposal by waste management personnel.

Once the waste is properly characterized, segregated, and containerized, follow your institution's procedures to arrange for its collection by a licensed hazardous waste vendor.

The following diagram illustrates the logical workflow for the proper disposal of a laboratory chemical like this compound.

cluster_0 This compound Disposal Workflow start Start: this compound Waste Generated characterize Characterize Waste (Consult available data, assume properties if necessary) start->characterize is_hazardous Is the waste hazardous? characterize->is_hazardous non_hazardous Dispose as Non-Hazardous Waste (Follow institutional general waste procedures) is_hazardous->non_hazardous No hazardous Dispose as Hazardous Waste is_hazardous->hazardous Yes end End: Proper Disposal non_hazardous->end segregate Segregate Waste Stream hazardous->segregate containerize Containerize in a compatible, labeled container segregate->containerize contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal containerize->contact_ehs contact_ehs->end

Caption: Logical workflow for the disposal of this compound.

Summary of Assumed Properties for Disposal Consideration

In the absence of a specific Safety Data Sheet for "this compound," we can refer to general characteristics of non-hazardous research chemicals for preliminary planning. The following table summarizes these assumed properties, which should be verified with any available information or through consultation with your institution's safety officer.

PropertyAssumed Characteristic/GuidelineCitation
Hazard Classification Not classified as hazardous under OSHA 29 CFR 1910.1200.
Physical State Typically a solid or liquid, depending on the formulation or solvent.
Solubility Varies; may be soluble in organic solvents.
Primary Hazards Direct contact may cause temporary eye irritation. Prolonged skin contact may cause dryness. Not expected to be an inhalation hazard.
Disposal Consideration Dispose of in accordance with local, state, and federal regulations. Unused product can be disposed of in the same manner as waste product.
Container Type Use a chemically compatible and properly sealed container.
Labeling Label with the full chemical name and any known hazards.

Disclaimer: The information provided is based on general laboratory safety principles and data from similar non-hazardous substances. It is imperative to consult your institution's Environmental Health and Safety department for specific guidance on the disposal of this compound and to comply with all applicable regulations.

References

Personal protective equipment for handling Elasticamide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Elasticamide. The following procedural guidance is based on general laboratory safety principles for handling similar lipid compounds, as a specific Safety Data Sheet (SDS) for this compound is not publicly available.

Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted for any specific experimental protocol involving this compound.[1][2][3][4] However, based on standard laboratory procedures for handling non-volatile chemical compounds, the following minimum PPE is recommended.

PPE CategoryItemSpecifications
Hand Protection Disposable GlovesNitrile gloves are recommended for incidental contact. If prolonged contact is anticipated, consider double-gloving or using more robust chemical-resistant gloves.[1]
Eye Protection Safety GlassesSafety glasses with side shields are the minimum requirement.[1]
Chemical GogglesRecommended when there is a risk of splashing.[1][3]
Body Protection Laboratory CoatA standard lab coat should be worn to protect against spills.
Foot Protection Closed-toe ShoesRequired to protect feet from spills and falling objects.[5]

Operational Plan: Handling and Storage

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The solid form is typically stored at -20°C.[6]

Preparation of Solutions:

  • Many research protocols involve dissolving this compound in a solvent such as Dimethyl Sulfoxide (DMSO) for in vitro studies.[7]

  • All handling of the solid compound and preparation of solutions should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.[6]

Waste TypeDisposal Procedure
Solid Waste Collect unused solid this compound and any contaminated consumables (e.g., weigh boats, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.[6]
Liquid Waste Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams.[6]
Contaminated Sharps Dispose of any contaminated needles or other sharps in a designated sharps container.

Experimental Protocols

The following are summaries of experimental methodologies reported in research literature for studies involving this compound.

Cell Culture and Treatment:

  • Reconstructed Human Epidermal Keratinization (RHEK) Model: RHEK models are placed in culture plates with assay medium. After an initial incubation period (e.g., 24 hours at 37°C, 5% CO2), the models are treated with this compound solutions, typically dissolved in DMSO at final concentrations ranging from 1 to 10 µg/mL. The final DMSO concentration in the culture medium is kept low (e.g., 0.1%).[7]

  • B16 Melanoma Cells: For melanogenesis assays, B16 melanoma cells are treated with this compound to assess its effect on melanin (B1238610) production. IC50 values have been reported to be around 3.9 μM.[8][9]

Biochemical Assays:

  • Real-time RT-PCR: To analyze the effect of this compound on gene expression, RHEK models are treated for a specified period (e.g., 2 days). RNA is then extracted, reverse transcribed to cDNA, and analyzed by real-time RT-PCR to measure the mRNA expression of target genes.[7]

  • Western Blotting: To assess protein expression, RHEK models are treated with this compound for a longer duration (e.g., 7 days). Cell lysates are then prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies.[7]

  • High-Performance Thin-Layer Chromatography (HPTLC): To analyze lipid content, lipids are extracted from the stratum corneum of RHEK models after treatment with this compound. The extracted lipids are then separated and quantified using HPTLC.

Visualizations

Elasticamide_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receive Receive & Inspect This compound store Store at -20°C receive->store weigh Weigh Solid in Fume Hood store->weigh dissolve Dissolve in DMSO weigh->dissolve collect_solid Collect Solid Waste (Contaminated PPE, etc.) weigh->collect_solid treat Treat Cell Cultures (e.g., RHEK models) dissolve->treat incubate Incubate (Specified Time & Temp) treat->incubate treat->collect_solid analyze Analyze Samples (PCR, Western Blot, etc.) incubate->analyze collect_liquid Collect Liquid Waste (Used Media, etc.) analyze->collect_liquid dispose Dispose via EHS collect_solid->dispose collect_liquid->dispose

Caption: General laboratory workflow for handling this compound.

Elasticamide_Signaling_Pathway This compound This compound GCS Glucosylceramide Synthase (GCS) Gene Expression This compound->GCS Up-regulates SC_Cer Increased Stratum Corneum Ceramide Content GCS->SC_Cer Leads to

Caption: Signaling pathway of this compound in skin models.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elasticamide
Reactant of Route 2
Reactant of Route 2
Elasticamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。